molecular formula C14H20N2O4 B15560088 H-Lys(Z)-OH-d3

H-Lys(Z)-OH-d3

Cat. No.: B15560088
M. Wt: 283.34 g/mol
InChI Key: CKGCFBNYQJDIGS-PAUCBHALSA-N
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Description

H-Lys(Z)-OH-d3 is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 283.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

283.34 g/mol

IUPAC Name

(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D

InChI Key

CKGCFBNYQJDIGS-PAUCBHALSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Structure and Properties of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated amino acid derivative, H-Lys(Z)-OH-d3, including its chemical structure, physicochemical properties, and proposed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, drug development, and metabolic research.

Introduction

Deuterium-labeled compounds are of significant interest in pharmaceutical and biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, can lead to the kinetic isotope effect, which can alter the metabolic fate of a drug, often leading to improved pharmacokinetic profiles. H-Lys(Z)-OH, or Nε-(benzyloxycarbonyl)-L-lysine, is a commonly used building block in peptide synthesis. Its deuterated analogue, this compound, offers a valuable tool for researchers to trace the metabolic pathways of lysine-containing peptides and to potentially develop more stable therapeutic agents.

Chemical Structure

The foundational structure is that of L-lysine, an essential amino acid, which is modified with a benzyloxycarbonyl (Z) protecting group at the epsilon (ε) amino group.

Structure of H-Lys(Z)-OH

H-Lys(Z)-OH is chemically known as Nε-(benzyloxycarbonyl)-L-lysine. The benzyloxycarbonyl group is a common amine protecting group in peptide synthesis, valued for its stability under a range of conditions and its facile removal by hydrogenolysis.

Synthesis_Workflow Lysine L-Lysine Deuteration Deuteration (D₂O, DCl, Reflux) Lysine->Deuteration Deuterated_Lysine Deuterated Lysine Deuteration->Deuterated_Lysine Protection Nε-protection (CuSO₄, Benzyl Chloroformate) Deuterated_Lysine->Protection Final_Product This compound Protection->Final_Product

An In-Depth Technical Guide to the Chemical Properties and Stability of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of H-Lys(Z)-OH-d3, a deuterated derivative of N-ε-benzyloxycarbonyl-L-lysine. This compound is a critical tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. Understanding its chemical characteristics and stability profile is paramount for ensuring data accuracy and reproducibility.

Core Chemical Properties

This compound, also known as N-ε-(benzyloxycarbonyl)-L-lysine-d3, is a stable isotope-labeled amino acid derivative. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantifying its non-labeled counterpart, H-Lys(Z)-OH, in complex biological matrices.

PropertyValueReference
Chemical Formula C₁₄H₁₇D₃N₂O₄[1]
Molecular Weight 283.34 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 259 °C (decomposes)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Soluble in 0.1 M HCl.[2]
Unlabeled CAS Number 1155-64-2[1]

Stability Profile

The stability of this compound is a critical factor for its use as a reliable standard. Its stability is influenced by temperature, pH, and light. The core structure contains a carbamate group, which exhibits moderate stability.

Storage Recommendations:

ConditionDurationReference
Powder at -20°C3 yearsMedChemExpress Product Information
Powder at 4°C2 yearsMedChemExpress Product Information
In solvent at -80°C6 months[3]
In solvent at -20°C1 month[3]

General Stability Considerations:

  • Hydrolytic Stability: The benzyloxycarbonyl (Z) protecting group, a carbamate, is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly basic conditions.[4][5][6][7]

  • Thermal Stability: Studies on similar amino acid derivatives suggest that thermal degradation can occur at elevated temperatures, with potential degradation products including lactams. A study on lysine hydrochloride showed that degradation follows zero-order kinetics and is temperature-dependent.[8][9][10]

  • Photostability: The aromatic ring in the benzyloxycarbonyl group suggests potential sensitivity to UV light. Photodegradation studies are recommended to assess the impact of light exposure on the integrity of the molecule.[11][12][13][14][15]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible use of this compound. The following sections outline methodologies for stability testing and quantitative analysis.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[16][17][18][19]

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.

  • Neutral Hydrolysis: Dissolve this compound in purified water and heat at 60-80°C for a defined period.

2. Thermal Degradation:

  • Expose the solid compound to dry heat at temperatures ranging from 50°C to just below its melting point for a defined period.

  • Analyze the sample at various time points to determine the rate of degradation.

3. Photolytic Degradation:

  • Expose a solution of this compound (e.g., in methanol or water) to a controlled light source, such as a xenon lamp, providing UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

  • A control sample should be kept in the dark under the same conditions.

4. Oxidative Degradation:

  • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

Sample Analysis: Following each stress condition, samples should be analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and identify any degradation products.

Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of endogenous lysine or its metabolites in biological samples.

1. Sample Preparation:

  • To 100 µL of plasma or other biological fluid, add a known concentration of this compound as the internal standard.

  • Precipitate proteins by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.[20][21]

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a reversed-phase or HILIC column to achieve chromatographic separation of the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid or ammonium formate) is typically employed.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (unlabeled lysine) and the internal standard (this compound). The distinct mass of the deuterated standard allows for its specific detection and quantification, even in the presence of the endogenous analyte.[20][22]

Visualizations

Experimental Workflow for Quantitative Analysis

G Workflow for Lysine Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM) Reconstitute->LC_MSMS Inject Data Data Acquisition LC_MSMS->Data Quant Quantification Data->Quant G Lysine Catabolism and Tracer Application cluster_pathway Lysine Catabolism Pathway (Saccharopine Pathway) cluster_tracer Tracer Application Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase LC_MSMS LC-MS/MS Analysis Lysine->LC_MSMS Alpha_Aminoadipic_Semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_Semialdehyde Saccharopine dehydrogenase Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_Semialdehyde->Alpha_Aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase Alpha_Ketoadipic_acid α-Ketoadipic acid Alpha_Aminoadipic_acid->Alpha_Ketoadipic_acid Glutaryl_CoA Glutaryl-CoA Alpha_Ketoadipic_acid->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Labeled_Lysine This compound (Internal Standard) Labeled_Lysine->LC_MSMS Co-analysis with biological sample

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyloxycarbonyl-L-lysine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyloxycarbonyl-L-lysine-d3 (Cbz-L-lysine-d3), a deuterated analogue of the widely used protected amino acid. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based proteomics and as an internal standard for quantitative analyses. This document details the synthetic pathway, experimental protocols, and characterization data for Cbz-L-lysine-d3, with a focus on providing practical information for its preparation and verification.

Introduction

Benzyloxycarbonyl-L-lysine is a derivative of the essential amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions. The introduction of deuterium atoms at the C-6 position of the lysine side chain creates a stable, heavy-isotope labeled version of this molecule. This mass shift allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of its non-deuterated counterpart in complex biological matrices.

Synthesis of Benzyloxycarbonyl-L-lysine-d3

The synthesis of Benzyloxycarbonyl-L-lysine-d3 is a multi-step process that begins with the preparation of the deuterated precursor, L-lysine-2,6,6-d3, followed by the selective protection of its ε-amino group.

Part 1: Synthesis of L-lysine-2,6,6-d3

A potential synthetic route to L-lysine with deuterium at the C-6 position starts from deuterated L-glutamic acid. This multi-step conversion involves a series of enzymatic or chemical transformations to extend the carbon chain and introduce the second amino group.

Logical Workflow for the Synthesis of L-lysine-d3 from L-glutamic acid-d5:

G cluster_0 Synthesis of L-lysine-2,6,6-d3 L-Glutamic acid-d5 L-Glutamic acid-d5 Intermediate 1 Intermediate 1 L-Glutamic acid-d5->Intermediate 1 Multi-step enzymatic/chemical conversion Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 L-lysine-2,6,6-d3 L-lysine-2,6,6-d3 Intermediate 3->L-lysine-2,6,6-d3 G cluster_1 Nε-Benzyloxycarbonyl-L-lysine-2,6,6-d3 Synthesis L-lysine-2,6,6-d3 L-lysine-2,6,6-d3 Reaction Reaction L-lysine-2,6,6-d3->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Nε-Cbz-L-lysine-2,6,6-d3 Nε-Cbz-L-lysine-2,6,6-d3 Reaction->Nε-Cbz-L-lysine-2,6,6-d3 Aqueous Base G cluster_2 Characterization Workflow Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structure Confirmation Mass Spectrometry->Purity Assessment Isotopic Enrichment Isotopic Enrichment Mass Spectrometry->Isotopic Enrichment

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Z-Protecting Group in Lysine Chemistry

Introduction: The Significance of Amine Protection in Lysine Chemistry

Lysine, an essential amino acid, is a fundamental building block in a vast array of peptides, proteins, and pharmaceutical compounds.[1] Its structure is characterized by a backbone α-amino group and a side-chain ε-amino group, both of which are nucleophilic and reactive. In the context of chemical synthesis, particularly in peptide synthesis and drug development, this dual reactivity necessitates the use of protecting groups to selectively mask one or both amino functionalities. This ensures regioselective reactions and prevents undesirable side reactions, such as uncontrolled polymerization or branching.[2][3]

Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone, first introduced by Max Bergmann and Leonidas Zervas in 1932.[4][5] The Z-group is a carbamate-based protecting group valued for its robustness and unique cleavage conditions, which allows for orthogonal protection strategies in complex multi-step syntheses.[4][6] This guide provides a comprehensive technical overview of the Z-group's role in lysine chemistry, covering its introduction, stability, cleavage, and applications, supported by experimental data and protocols.

Core Properties of the Z-Protecting Group

The Z-group is introduced to an amine via benzyl chloroformate (Cbz-Cl or Z-Cl) or other activated forms like Z-OSu.[4][7] Its utility in synthesis is defined by its distinct stability profile.

  • Stability: The Z-group is notably stable under a wide range of conditions. It is resistant to mildly acidic and basic conditions, which makes it compatible with other protecting groups like tert-Butoxycarbonyl (Boc), which is acid-labile, and 9-Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[4][6] This stability allows for selective deprotection of other groups while the Z-protected amine remains intact.

  • Orthogonality: The ability to selectively remove one protecting group in the presence of others is known as orthogonality. The Z-group is orthogonal to both the Boc and Fmoc groups.[4] This three-dimensional orthogonality is critical in the strategic assembly of complex peptides and modified biomolecules.[6][8][9] For instance, the ε-amino group of lysine can be protected with Z, while the α-amino group is protected with Fmoc or Boc for solid-phase peptide synthesis (SPPS).[2]

Protection of Lysine with the Benzyloxycarbonyl (Z) Group

The introduction of the Z-group onto lysine's amino groups is a straightforward process, typically achieved by reaction with benzyl chloroformate under basic conditions.[7] The higher nucleophilicity of the ε-amino group allows for its selective protection, or both amines can be protected to form derivatives like Z-Lys(Z)-OH.[10][11]

Reaction Mechanism

The protection reaction follows a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the stable carbamate linkage.

G reactant reactant reagent reagent product product condition condition lysine Lysine (H₂N-R-NH₂) zklys Z-Protected Lysine (Cbz-HN-R-NH₂) lysine->zklys lysine->zklys  Schotten-Baumann Conditions cbzcl Benzyl Chloroformate (Cbz-Cl) cbzcl->zklys cbzcl->zklys  Schotten-Baumann Conditions base Base (e.g., NaHCO₃) invis zklys->invis hcl HCl invis->hcl +

Caption: General reaction for the Z-protection of a lysine amino group.
Experimental Protocol: Synthesis of Nα-Cbz-L-lysine

This protocol is adapted from established procedures for the protection of amines using benzyl chloroformate.[4]

Reagents:

  • L-lysine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve L-lysine (1 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution to act as a base and maintain a pH between 8 and 10.[7]

  • Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 4-6 hours or at room temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract the aqueous phase with ethyl acetate to remove any unreacted Cbz-Cl and benzyl alcohol.

  • Acidify the aqueous layer to pH ~5.6 with HCl to precipitate the product.[12]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the Nα-Cbz-L-lysine product. A reported yield for a similar protection reaction is 90%.[4]

Quantitative Data: Z-Protection of Lysine
Lysine DerivativeProtecting ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
L-lysineBenzyl ChloroformateNaHCO₃THF/H₂O02090[4]
L-lysineBenzyl ChloroformateNaOH (aq)THF/H₂O0Overnight76[12]
L-lysineBenzyl ChloroformateNaOH (aq)THF/H₂O0Overnight54[12]

Deprotection of Z-Protected Lysine

The removal of the Z-group is most commonly achieved under neutral conditions via catalytic hydrogenolysis or under harsh acidic conditions.[4][13] This selectivity is a key advantage of the Z-group.

Catalytic Hydrogenolysis

This is the most prevalent method for Z-group cleavage. It involves reacting the Z-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4][5] The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.

An alternative, often safer and more convenient method, is Catalytic Transfer Hydrogenation (CTH) . This technique avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule, such as 1,4-cyclohexadiene, formic acid, or ammonium formate, in the presence of the palladium catalyst.[14][15]

G reactant reactant product product condition condition zlys Z-Protected Lysine lysine Deprotected Lysine zlys->lysine zlys->lysine Hydrogenolysis toluene Toluene lysine->toluene + co2 CO₂ toluene->co2 + catalyst H₂ (g), Pd/C

Caption: Deprotection of Z-lysine via catalytic hydrogenolysis.
Acidic Cleavage

While stable to mild acids like trifluoroacetic acid (TFA), the Z-group can be cleaved by strong acids.[4] A common reagent system for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[2][13] This method is harsher than hydrogenolysis and is typically used when the substrate contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes).

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

This protocol is a representative procedure for the hydrogenolytic cleavage of a Z-group.[4]

Reagents:

  • N-Cbz protected compound

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen (H₂) gas or a hydrogen donor (e.g., ammonium formate)

  • Celite

Procedure:

  • Dissolve the Z-protected lysine derivative (1 equivalent) in a suitable solvent like methanol.

  • Add 5-10% Pd/C catalyst (typically 5-10 mol % by weight relative to the substrate).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) or add a hydrogen donor like ammonium formate (3-5 equivalents) for transfer hydrogenation.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for several hours (typically 2-40 hours, depending on the substrate). Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude deprotected product, which can be purified further if necessary.

Quantitative Data: Cbz Deprotection Conditions

The following table summarizes data from a screening of catalysts and hydrogen sources for the deprotection of a model dipeptide, Cbz-L-Phe-L-Leu-OEt.[16]

Catalyst (mol%)H₂ SourceSolventTime (h)Conversion (%)
10% Pd/C (10)H₂ (balloon)TPGS-750-M/H₂O2100
5% Pd/C (10)H₂ (balloon)TPGS-750-M/H₂O2100
5% Pd/BaSO₄ (10)H₂ (balloon)TPGS-750-M/H₂O2.5100
10% Pd/C (10)HCOOHTPGS-750-M/H₂O2420
10% Pd/C (10)HCOONH₄TPGS-750-M/H₂O2410
10% Pd/C (10)PolymethylhydrosiloxaneTPGS-750-M/H₂O2460

TPGS-750-M is a designer surfactant used for reactions in water.

Role in Peptide Synthesis and Drug Development

The Z-group is a vital tool in the synthesis of peptides and complex organic molecules. Its primary application in lysine chemistry is the protection of the ε-amino group during peptide synthesis, preventing the formation of branched peptides.[2]

Orthogonal Protection Strategy in SPPS

In modern solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. A common approach involves:

  • Protecting the side-chain of lysine with the robust Z-group (or a derivative like 2-Cl-Z for enhanced acid stability).[2][3]

  • Protecting the α-amino group with the base-labile Fmoc group.

  • The peptide chain is elongated by sequentially deprotecting the Fmoc group (with a base like piperidine) and coupling the next Fmoc-protected amino acid.

  • The Z-group on the lysine side-chain remains intact throughout the chain assembly.

  • Finally, after the desired sequence is synthesized, the peptide is cleaved from the resin, and the Z-group is removed, often simultaneously with other side-chain protecting groups, using strong acid (e.g., HF) or via hydrogenolysis after cleavage.[2]

G start_node start_node process_node process_node decision_node decision_node deprotect_node deprotect_node final_product final_product start Start: Fmoc-Lys(Z)-Resin deprotect_fmoc 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc couple_aa 2. Couple next Fmoc-AA-OH deprotect_fmoc->couple_aa Free α-amine check_complete Peptide Complete? couple_aa->check_complete check_complete->deprotect_fmoc No cleave 3. Cleave from Resin & Deprotect Side Chains (e.g., TFA Cocktail) check_complete->cleave Yes deprotect_z 4. Z-Group Removal (Catalytic Hydrogenolysis) cleave->deprotect_z If Z is stable to cleavage (e.g., for bioconjugation) final Final Peptide cleave->final If Z is cleaved by acid deprotect_z->final

Caption: Workflow showing Z-lysine in an orthogonal Fmoc-based SPPS strategy.
Applications in Drug Development

The Z-group's stability allows for the selective modification of other parts of a molecule. Z-protected lysine derivatives are key intermediates in the synthesis of various pharmaceutical agents.[17] For example, they are used in creating:

  • Peptide-based drugs: Including analogs of GLP-1 and other biologically active peptides where lysine residues are crucial for function.[18]

  • Bioconjugates: By selectively deprotecting other functional groups while the Z-protected lysine remains, peptides can be attached to drug molecules, proteins, or antibodies.[10]

  • Peptidomimetics: Z-Lys-OH serves as a building block for synthesizing non-natural peptide-like structures with improved stability or activity.[19]

Conclusion

The benzyloxycarbonyl (Z) group is an indispensable tool in the field of lysine chemistry. Its robust nature, coupled with its selective removal via catalytic hydrogenolysis, provides a critical layer of orthogonality essential for modern peptide synthesis and drug development. While newer protecting groups have been developed, the Z-group's reliability, ease of introduction, and well-understood chemistry ensure its continued and widespread use. For researchers and scientists, a thorough understanding of the Z-group's properties and protocols is fundamental to the strategic design and successful execution of complex molecular syntheses involving lysine.

References

Applications of Deuterium-Labeled Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are indispensable tools in modern scientific inquiry, providing profound insights into the intricate mechanisms of biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium, researchers can introduce a subtle yet detectable mass change into amino acids without significantly altering their chemical properties or perturbing the biological system under investigation.[1][2] This isotopic substitution serves as a powerful tracer, enabling the precise examination of drug metabolism, the elucidation of protein structure and dynamics, and the detailed mapping of metabolic pathways.[1][2] This technical guide explores the core principles, applications, and methodologies associated with the use of deuterium-labeled amino acids, offering a comprehensive resource for professionals in research and drug development.

Core Applications of Deuterium-Labeled Amino Acids

The versatility of deuterium-labeled amino acids has led to their widespread adoption across various scientific disciplines. Key applications include:

Quantitative Proteomics using Mass Spectrometry

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample. Deuterium-labeled amino acids are central to several mass spectrometry (MS)-based quantification strategies.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique for the accurate quantification of proteins.[3][4] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid (e.g., lysine).[5] One population receives the natural "light" amino acid, while the other receives a "heavy" deuterium-labeled version.[5][6] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second population.[6] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins in the two populations.[4] While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are also commonly used for SILAC, deuterium labeling offers a cost-effective alternative.[1]

  • Metabolic Labeling with Heavy Water (D₂O): An alternative to using labeled amino acids is to introduce deuterium into biological systems through heavy water (D₂O).[7][8] When cells or organisms are cultured in a medium containing a low enrichment of D₂O, deuterium is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis.[7][9] These newly synthesized, deuterium-labeled amino acids are then incorporated into proteins.[7][9] This method is particularly useful for measuring protein turnover rates in vivo and in vitro.[8][9]

  • Deuterium-Labeled Internal Standards: In quantitative mass spectrometry, particularly for pharmacokinetic and drug metabolism studies, deuterium-labeled analogs of the analyte of interest are frequently used as internal standards. These standards are chemically identical to the analyte but have a different mass due to the presence of deuterium. By adding a known amount of the deuterated standard to a sample, precise and accurate quantification of the analyte can be achieved, as the internal standard corrects for variations during sample preparation and analysis.

Protein Turnover Analysis

Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Deuterium labeling is a key technique for studying the dynamics of this process. By introducing a deuterium source (either D₂O or a deuterated amino acid) into a biological system, researchers can track the rate of incorporation of the isotope into newly synthesized proteins over time.[8][10] This allows for the calculation of the fractional synthesis rate (FSR) of individual proteins or the entire proteome.[11] Similarly, by monitoring the decay of the isotopic label after a pulse-chase experiment, the rate of protein degradation can be determined. These measurements are crucial for understanding how cells adapt to different physiological and pathological conditions.[12]

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. Deuterium-labeled amino acids, along with other isotopic tracers, are used to map the flow of atoms through metabolic pathways.[13] By providing cells with a deuterated amino acid and analyzing the isotopic enrichment in downstream metabolites, researchers can determine the relative contributions of different pathways to the production of a particular compound.[14] This approach provides a detailed snapshot of the metabolic state of a cell and can reveal how metabolism is rewired in diseases such as cancer.[14]

Structural Biology using NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterons is a valuable strategy for simplifying complex spectra, especially when studying large proteins.[2] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments.[2] This allows researchers to:

  • Reduce Spectral Crowding: Selectively deuterating specific amino acid types or regions of a protein reduces the number of proton signals, leading to better-resolved spectra.[2]

  • Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins helps in the unambiguous assignment of NMR signals to specific amino acid residues.[2]

Drug Development and Metabolism

The substitution of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its metabolic fate. This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. Many drug metabolism reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step. By replacing this hydrogen with deuterium, the rate of metabolism can be slowed down, leading to:

  • Improved pharmacokinetic profiles (e.g., longer half-life, increased exposure).

  • Reduced formation of toxic metabolites.

  • More convenient dosing regimens.

Data Presentation

The following tables summarize key quantitative data related to the application of deuterium-labeled amino acids.

Table 1: Experimentally Determined Deuterium Incorporation Sites in Amino Acids from D₂O Labeling in Human Cell Culture

Amino AcidNumber of Deuterium-Accessible Sites
Alanine (Ala)3.7
Arginine (Arg)1.0
Asparagine (Asn)2.0
Aspartic Acid (Asp)2.0
Cysteine (Cys)1.0
Glutamic Acid (Glu)3.0
Glutamine (Gln)3.0
Glycine (Gly)2.0
Histidine (His)0
Isoleucine (Ile)0
Leucine (Leu)0
Lysine (Lys)0
Methionine (Met)0
Phenylalanine (Phe)0
Proline (Pro)5.0
Serine (Ser)1.0
Threonine (Thr)0
Tryptophan (Trp)0
Tyrosine (Tyr)0
Valine (Val)0

Data synthesized from studies in human cell lines. The number of exchangeable hydrogens can vary slightly between cell types and culture conditions.[7][9]

Table 2: Representative Protein Half-Lives in Human Induced Pluripotent Stem Cells (hiPSCs) Determined by D₂O Labeling

ProteinGene NameHalf-life (hours)
Cyclin B1CCNB1~15
Ornithine decarboxylaseODC1~18
MYC proto-oncogeneMYC~20
Histone H3.3H3-3B~150
Actin, cytoplasmic 1ACTB~200

These values represent a small sample to illustrate the range of protein turnover rates that can be measured. Actual half-lives can vary depending on the cellular state.[7]

Table 3: Examples of Kinetic Isotope Effects (KIE) in Cytochrome P450-Mediated Reactions

SubstrateDeuterated PositionEnzymeKIE (kH/kD)
MorphineN-CD₃Rat liver microsomes1.7
Tolbutamidea-CD₃Human liver microsomes4.5
Midazolam1'-hydroxylationCYP3A47.9
(S)-Mephenytoin4'-hydroxylationCYP2C191.4

KIE is the ratio of the reaction rate for the non-deuterated (kH) versus the deuterated (kD) substrate. A KIE greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterium-labeled amino acids.

Protocol 1: Quantitative Proteomics using SILAC with Deuterated Amino Acids

This protocol outlines the steps for a standard two-plex SILAC experiment to compare protein abundance between two conditions.

  • Cell Culture and Adaptation:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural L-lysine and L-arginine) and the other in "heavy" SILAC medium (containing, for example, L-lysine-d4 and L-arginine-d10).[5]

    • Subculture the cells for at least five to six doublings to ensure >95% incorporation of the heavy amino acids.[5][6] The incorporation efficiency can be checked by mass spectrometry.

  • Experimental Treatment:

    • Once full incorporation is achieved, treat the two cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells from both populations.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the light and heavy lysates (1:1 ratio).

    • Perform in-solution or in-gel digestion of the combined protein sample with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most peptides will contain a labeled amino acid.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins.

    • The software will quantify the intensity ratio of the heavy to light peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two original samples.

Protocol 2: Protein Turnover Analysis using D₂O Metabolic Labeling in Cell Culture

This protocol describes a method to measure protein synthesis rates in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.[8]

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to create a time course.[8]

  • Protein Extraction and Digestion:

    • Lyse the harvested cells and extract the proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS. The instrument should be capable of high-resolution measurements to accurately determine the isotopic distribution of the peptides.

  • Data Analysis:

    • Identify peptides from the MS/MS spectra.

    • For each identified peptide, determine the rate of deuterium incorporation over time by analyzing the shift in its isotopic envelope.[7]

    • The fractional synthesis rate (k_syn) of each protein can be calculated by fitting the incorporation data to an exponential rise curve. The protein half-life (t₁/₂) can then be calculated as ln(2)/k_syn.

Protocol 3: General Workflow for Metabolic Flux Analysis using Deuterium-Labeled Amino Acids

This protocol provides a generalized workflow for tracing the metabolism of a deuterated amino acid.

  • Experimental Design and Tracer Selection:

    • Define the metabolic pathway of interest.

    • Select a deuterium-labeled amino acid that is a precursor to the pathway. The position of the deuterium label is critical for tracing specific reactions.

  • Cell Culture and Isotopic Labeling:

    • Culture cells in a defined medium.

    • Replace the natural amino acid with its deuterated counterpart and culture the cells for a defined period to allow the label to incorporate into downstream metabolites. It is crucial to reach a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench the metabolism (e.g., with cold methanol) to prevent further enzymatic activity.

    • Extract the intracellular metabolites using a suitable solvent system.

  • Metabolite Analysis:

    • Analyze the metabolite extract using mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy.

    • Determine the mass isotopomer distribution (MID) for the target metabolites. The MID reveals the number of deuterium atoms incorporated into each metabolite.

  • Flux Calculation:

    • Use the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways described in this guide.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light Cells in 'Light' Medium (e.g., L-Lysine) treatment Apply Experimental Conditions light->treatment heavy Cells in 'Heavy' Medium (e.g., L-Lysine-d4) heavy->treatment lysis Cell Lysis & Protein Extraction treatment->lysis mix Mix Protein Lysates (1:1 Ratio) lysis->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Identify & Quantify Peptides lcms->data result Relative Protein Quantification data->result

Caption: Workflow for quantitative proteomics using SILAC.

D2O_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis culture Culture cells in standard medium add_d2o Switch to medium containing 4-8% D₂O culture->add_d2o time_course Harvest cells at multiple time points add_d2o->time_course lysis Protein Extraction time_course->lysis digest Tryptic Digestion lysis->digest lcms High-Resolution LC-MS/MS Analysis digest->lcms data Measure Isotopic Enrichment Over Time lcms->data result Calculate Protein Synthesis Rate & Half-Life data->result

Caption: D₂O Labeling for Protein Turnover Analysis Workflow.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase design Define Pathway & Select Deuterated Amino Acid Tracer labeling Culture cells with tracer to isotopic steady state design->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract analysis LC-MS or GC-MS Analysis extract->analysis mid Determine Mass Isotopomer Distributions (MIDs) analysis->mid flux_calc Flux Calculation Software mid->flux_calc model Stoichiometric Metabolic Model model->flux_calc result Metabolic Flux Map flux_calc->result

Caption: Generalized Metabolic Flux Analysis Workflow.

mTOR_Signaling cluster_lysosome Lysosomal Surface AminoAcids Amino Acids (e.g., Leucine, Arginine) RagGTPases Rag GTPases AminoAcids->RagGTPases Lysosome Lysosome Ragulator Ragulator Ragulator->RagGTPases mTORC1_inactive mTORC1 (inactive) in Cytosol RagGTPases->mTORC1_inactive mTORC1_active mTORC1 (active) on Lysosome mTORC1_inactive->mTORC1_active Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1_active->Downstream Rheb Rheb-GTP Rheb->mTORC1_active Anabolism Cell Growth, Proliferation & Protein Synthesis Downstream->Anabolism Autophagy Autophagy Inhibition Downstream->Autophagy

Caption: Amino Acid Sensing and mTORC1 Signaling Pathway.

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technique with far-reaching implications for research, drug development, and analytical sciences.[2] From enhancing the therapeutic potential of drugs through the kinetic isotope effect to providing unparalleled insights into protein structure and metabolism, the applications of deuterated amino acids continue to expand.[2] As analytical instrumentation becomes more sensitive and synthetic methods more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is set to grow even further.[2]

References

Understanding Isotopic Labeling for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques for quantitative mass spectrometry, a cornerstone of modern proteomics and a critical tool in drug discovery and development. We will delve into the core principles, compare key methodologies, provide detailed experimental protocols, and illustrate the application of these techniques in understanding complex biological systems.

Core Principles of Isotopic Labeling for Quantitative Mass Spectrometry

Isotopic labeling is a powerful technique that introduces stable, non-radioactive heavy isotopes into proteins or peptides.[1] This "mass tag" allows for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry (MS) analysis.[2] By replacing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N) with their heavier counterparts (e.g., ¹³C, ¹⁵N), we can generate molecules that are chemically identical but have a distinct mass-to-charge (m/z) ratio detectable by a mass spectrometer.[1][3]

The fundamental advantage of isotopic labeling lies in the ability to combine samples at an early stage of the experimental workflow. This co-analysis minimizes the experimental variability that can be introduced during sample preparation, chromatography, and mass spectrometric analysis, leading to more accurate and reproducible quantification.[2][4]

Labeling strategies can be broadly categorized into two main approaches:

  • Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins.[5]

  • Chemical Labeling: Stable isotope tags are chemically conjugated to proteins or peptides in vitro after extraction.[6]

Key Isotopic Labeling Strategies

Several isotopic labeling techniques have been developed, each with its own advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or "heavy" isotope-labeled essential amino acids (typically arginine and lysine).[3][7] Over several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[4] After experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested.[8] The mass spectrometer then detects pairs of chemically identical peptides, one light and one heavy, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two samples.[3][9]

Isobaric Labeling: iTRAQ and TMT

Isobaric labeling strategies, such as iTRAQ and TMT, are chemical labeling methods that use tags with the same total mass.[6][10] These tags consist of a reporter group, a balancer group, and a reactive group that covalently attaches to the N-terminus and lysine side chains of peptides.[10][11] While the overall mass of the tags is identical, the stable isotopes are distributed differently between the reporter and balancer groups.[11]

During MS1 analysis, the differentially labeled peptides from different samples appear as a single peak.[6] However, upon fragmentation in the MS/MS analysis, the reporter ions are cleaved and generate distinct low-mass signals. The relative intensities of these reporter ions are then used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[10][12] TMT offers a higher degree of multiplexing compared to iTRAQ, allowing for the simultaneous analysis of up to 18 samples.[6]

Quantitative Data Comparison

The choice of labeling strategy can impact the depth and precision of proteomic quantification. Below is a summary of typical quantitative outcomes from studies employing these techniques.

FeatureSILACiTRAQTMT
Number of Quantified Proteins 1,395 proteins with >3-fold change>12,000 plant proteins identified and quantified3,829 proteins with reporter ions in all channels
Example Protein Ratio (Heavy/Light) Vimentin: ~2.5[7]--
Example Protein Fold Change --Downregulated (296 proteins), Upregulated (108 proteins)
Quantitative Precision High, considered the "gold standard" for cell cultureGoodGood, but can be affected by ratio compression
Multiplexing Capacity Typically 2-3 plex, up to 5-plex in specialized methods4-plex and 8-plex6, 10, 11, 16, and 18-plex

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible isotopic labeling experiments.

Detailed SILAC Experimental Protocol

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in specialized SILAC media. One contains "light" (natural) arginine and lysine, while the other contains "heavy" (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) versions of these amino acids.[7][8]

  • Cells are grown for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids (>97%).[4]

2. Experimental Treatment:

  • The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[8]

3. Cell Lysis and Protein Extraction:

  • After treatment, cells are harvested, washed with PBS, and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Sample Mixing and Protein Digestion:

  • Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.[13]

  • The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins C-terminal to arginine and lysine residues.[2]

5. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • The mass spectrometer detects peptide pairs with a specific mass difference corresponding to the heavy isotope label.

6. Data Analysis:

  • The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[9]

Detailed iTRAQ Experimental Protocol

1. Protein Extraction and Digestion:

  • Proteins are extracted from up to four or eight different samples.

  • The proteins are denatured, reduced, and alkylated, followed by digestion with trypsin.[14]

2. iTRAQ Labeling:

  • Each peptide digest is labeled with a specific iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex).[14] The labeling reaction targets the primary amines at the peptide N-terminus and on lysine side chains.

3. Sample Pooling and Fractionation:

  • The labeled samples are then combined into a single mixture.[14]

  • The pooled sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.[15]

4. LC-MS/MS Analysis:

  • Each fraction is analyzed by LC-MS/MS.

  • During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.[12]

5. Data Analysis:

  • The relative abundance of a peptide across the different samples is determined by comparing the intensities of the corresponding reporter ions.[12]

Detailed TMT Experimental Protocol

1. Sample Preparation:

  • Proteins are extracted from up to 18 samples, followed by reduction, alkylation, and tryptic digestion.[16]

2. TMT Labeling:

  • Each peptide sample is labeled with a unique TMT reagent.[16] The reaction is incubated for one hour at room temperature and then quenched with hydroxylamine.[16]

3. Sample Pooling and Cleanup:

  • The labeled samples are combined and then desalted to remove excess TMT reagent and other contaminants.[11]

4. Fractionation and LC-MS/MS Analysis:

  • The complex peptide mixture is typically fractionated to increase proteome coverage.[6]

  • Each fraction is then analyzed by LC-MS/MS, where fragmentation of the TMT-labeled peptides releases the reporter ions for quantification.[11]

5. Data Analysis:

  • Specialized software is used to identify peptides and quantify the relative abundances based on the reporter ion intensities.[17]

Visualizing Biological Systems and Workflows

Graphviz diagrams can effectively illustrate the logical flow of experiments and the intricate relationships within signaling pathways.

Experimental Workflows

TMT_Workflow cluster_prep Sample Preparation cluster_label TMT Labeling cluster_analysis Mass Spectrometry Analysis Protein Extraction Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion TMT Labeling TMT Labeling Tryptic Digestion->TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling Fractionation Fractionation Sample Pooling->Fractionation Sample Pooling->Fractionation LC-MS/MS LC-MS/MS Fractionation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for Tandem Mass Tag (TMT) based quantitative proteomics.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_exp Experiment cluster_process Sample Processing & Analysis Light Medium Light Medium Light Cells Light Cells Light Medium->Light Cells Heavy Medium Heavy Medium Heavy Cells Heavy Cells Heavy Medium->Heavy Cells Treatment A Treatment A Light Cells->Treatment A Treatment B Treatment B Heavy Cells->Treatment B Combine Lysates Combine Lysates Treatment A->Combine Lysates Treatment B->Combine Lysates Protein Digestion Protein Digestion Combine Lysates->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: The experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Signaling Pathways

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Regulates

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Applications in Drug Development

Isotopic labeling coupled with mass spectrometry is indispensable in the field of drug development.[16] Key applications include:

  • Target Identification and Validation: Identifying the protein targets of a drug candidate and validating their engagement in a cellular context.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug, providing insights into its mechanism of action.[14]

  • Biomarker Discovery: Identifying proteins whose expression levels change in response to disease or drug treatment, which can serve as biomarkers for efficacy or toxicity.[14]

  • Pharmacodynamic Studies: Measuring the downstream effects of a drug on its target pathway to assess its pharmacological activity.[16]

  • ADME Studies: Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug by using isotopically labeled drug molecules.[14]

Conclusion

Isotopic labeling for mass spectrometry provides a robust and versatile platform for quantitative proteomics, enabling researchers to gain deep insights into complex biological processes. The choice between metabolic labeling with SILAC and chemical labeling with iTRAQ or TMT depends on the specific experimental goals, sample type, and desired level of multiplexing. By carefully selecting and implementing the appropriate labeling strategy, researchers in academia and the pharmaceutical industry can accelerate the pace of discovery and the development of new therapeutics.

References

The Strategic Role of Nε-Carbobenzyloxy-L-lysine in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex peptides and proteins is a cornerstone of modern drug discovery and development. Central to this endeavor is the strategic use of protecting groups to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions. Among these, Nε-carbobenzyloxy-L-lysine (Z-Lys-OH) remains a vital building block, particularly in solution-phase peptide synthesis. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, provides robust protection for the ε-amino group of lysine, offering orthogonality to other common protecting groups and enabling the synthesis of intricate peptide sequences. This in-depth technical guide explores the core functions of Z-Lys-OH in peptide synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Enduring Importance of the Carbobenzyloxy Protecting Group

The carbobenzyloxy (Cbz or Z) group is a foundational amine protecting group in organic chemistry and peptide synthesis.[1] Its introduction marked a significant advancement in the controlled assembly of amino acids into peptides.[2] Nε-carbobenzyloxy-L-lysine serves as a key derivative where the ε-amino group of the lysine side chain is masked as a carbamate, preventing its participation in peptide bond formation while the α-amino group remains available for coupling.[3]

The Cbz group's stability under both acidic and basic conditions makes it orthogonal to other widely used protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This orthogonality is a critical feature that allows for selective deprotection strategies in the synthesis of complex peptides. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase synthesis utilizing building blocks like Z-Lys-OH continues to be indispensable for large-scale production and the synthesis of certain peptide fragments.[4]

Quantitative Data Presentation

To facilitate the practical application of Z-Lys-OH in peptide synthesis, the following tables summarize key quantitative data related to its properties and reactivity.

Table 1: Solubility of Nε-Carbobenzyloxy-L-lysine (Z-Lys-OH)

SolventSolubilityTemperature (°C)
Phosphate Buffered Saline (PBS, pH 7.2)10 g/LNot Specified
MethanolSlightly SolubleNot Specified
WaterSlightly SolubleNot Specified

Table 2: Quantitative Yields for Nε-Cbz Protection of L-lysine

ReagentBaseSolventReaction Time (h)Yield (%)Reference
Benzyl Chloroformate (Cbz-Cl)β-CD / pH adjustmentWaterNot SpecifiedUp to 90[3]
Benzyl Chloroformate (Cbz-Cl)NaOHWater3Not Specified[5]

Table 3: Representative Yields for Dipeptide Coupling using Z-Lys-OH Derivatives

Coupling PartnerCoupling ReagentSolventReaction Time (h)DipeptideYield (%)Reference
Glycine Nitrile (Gly-CN)K₃Fe(CN)₆Water (pH 7)0.5Ac-Lys-Gly-CN96[6][7]
Alanine Nitrile (Ala-CN)K₃Fe(CN)₆Water (pH 7)Not SpecifiedAc-Lys-Ala-CN70[6][7]
Valine Nitrile (Val-CN)K₃Fe(CN)₆Water (pH 7)Not SpecifiedAc-Lys-Val-CN60[6][7]
H-Gly-OHEDCImidazole, MES, or MOPS bufferNot SpecifiedAc-Lys-Gly-OHUp to 48[6]
H-Gly-OHEDCPhosphate bufferNot SpecifiedAc-Lys-Gly-OH14[6]

Table 4: Deprotection of Cbz Group from Lysine Residues via Catalytic Hydrogenolysis

SubstrateCatalystHydrogen SourceSolventReaction TimeYield (%)Reference
Cbz-protected amine10% Pd/CH₂ (1 atm)1:1 EtOH/EtOAc72 h99[4]
Cbz-protected amine10% Pd/CH₂ (3.0 kg/cm ²)EtOAcOvernight92[4]
Cbz-protected dipeptide10% Pd/CH₂Not Specified2 hNot Specified (Clean reaction)[3]
Nα-Cbz-protected peptidesPd/CH₂Liquid AmmoniaNot SpecifiedHigh Yield[8]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving Nε-carbobenzyloxy-L-lysine.

Protection of the ε-Amino Group of L-lysine with Benzyl Chloroformate

This protocol describes a general procedure for the selective Nε-acylation of L-lysine.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride in water and cool the solution in an ice bath.

  • Add sodium bicarbonate in portions to neutralize the hydrochloride and basify the solution.

  • Slowly add a solution of benzyl chloroformate in dioxane to the stirred lysine solution while maintaining the temperature at 0-5 °C.

  • Continue stirring at room temperature for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer with HCl to precipitate the Nε-Cbz-L-lysine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Solution-Phase Peptide Coupling with Z-Lys(Z)-OSu

This protocol outlines the coupling of a di-Cbz protected lysine activated as an N-hydroxysuccinimide ester to a peptide with a free N-terminus.[9]

Materials:

  • Nα,Nε-di-Cbz-L-lysine-N-hydroxysuccinimide ester (Z-Lys(Z)-OSu)

  • Peptide with a free N-terminal amine (H₂N-Peptide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the H₂N-Peptide (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve Z-Lys(Z)-OSu (1.1 to 1.5 equivalents) in anhydrous DMF.

  • To the H₂N-Peptide solution, add DIPEA (2-3 equivalents).

  • Slowly add the Z-Lys(Z)-OSu solution to the peptide solution with continuous stirring at room temperature.

  • Monitor the reaction progress by TLC until the starting peptide is consumed (typically 2-24 hours).[9]

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by silica gel column chromatography.

Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol describes the standard procedure for the removal of the Cbz protecting group from a lysine-containing peptide.[4]

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol/Ethyl Acetate (EtOH/EtOAc) mixture

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH or 1:1 EtOH/EtOAc).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Securely attach a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (reaction times can vary from a few hours to overnight).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Chemical Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

G cluster_protection Nε-Cbz Protection of L-lysine Lysine L-lysine ZLysOH Nε-Cbz-L-lysine (Z-Lys-OH) Lysine->ZLysOH 1. Base, H2O 2. Cbz-Cl CbzCl Benzyl Chloroformate CbzCl->ZLysOH Base Base (e.g., NaHCO3) Base->ZLysOH

Nε-Cbz protection of L-lysine workflow.

G cluster_coupling Solution-Phase Peptide Coupling ZLysOH Nα-Protected Z-Lys-OH Dipeptide Protected Dipeptide (Z-Lys-AA-OR) ZLysOH->Dipeptide AminoEster Amino Acid Ester (H2N-AA-OR) AminoEster->Dipeptide CouplingReagent Coupling Reagent (e.g., DCC, EDC) CouplingReagent->Dipeptide Activation

Peptide coupling using Z-Lys-OH.

G cluster_deprotection Cbz Deprotection by Catalytic Hydrogenolysis CbzPeptide Cbz-Protected Peptide DeprotectedPeptide Deprotected Peptide CbzPeptide->DeprotectedPeptide Catalyst Pd/C Catalyst->DeprotectedPeptide H2 H2 (gas) H2->DeprotectedPeptide Byproducts Toluene + CO2 DeprotectedPeptide->Byproducts

Cbz deprotection workflow.

Conclusion

Nε-carbobenzyloxy-L-lysine remains a cornerstone in the edifice of peptide synthesis. Its robust protecting group, orthogonal to many other commonly used protecting groups, provides chemists with a reliable and versatile tool for the construction of complex peptide architectures. The methodologies for its introduction, use in peptide coupling, and subsequent removal are well-established and highly effective, particularly in the context of solution-phase synthesis. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and clear visual representations of the associated workflows. It is anticipated that this comprehensive overview will serve as a valuable reference for researchers, scientists, and drug development professionals, enabling them to effectively leverage the unique advantages of Z-Lys-OH in their synthetic endeavors and contribute to the advancement of peptide-based therapeutics and research.

References

An In-Depth Technical Guide to H-Lys(Z)-OH-d3 for Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-Lys(Z)-OH-d3, a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine, for researchers new to the field of peptide science. It covers the fundamental properties, applications, and detailed methodologies for its use in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS).

Introduction to this compound

This compound is a stable isotope-labeled amino acid used in peptide research. The incorporation of deuterium atoms provides a valuable tool for various analytical applications, particularly in pharmacokinetic and metabolic studies where it can serve as an internal standard for mass spectrometry-based quantification. The benzyloxycarbonyl (Z) group on the epsilon amine of the lysine side chain is a widely used protecting group in peptide synthesis.

Physicochemical Properties

The properties of this compound are crucial for its application in peptide synthesis. A comparison with its non-deuterated counterpart is provided below.

PropertyH-Lys(Z)-OHThis compound
Chemical Formula C₁₄H₂₀N₂O₄C₁₄H₁₇D₃N₂O₄
Molecular Weight 280.32 g/mol [1][2]283.34 g/mol [3]
CAS Number 1155-64-2[1][2]Not available
Appearance White to off-white solidWhite to off-white solid
Purity (Chemical) Typically ≥99.0%[1]Typically ≥98%
Isotopic Purity Not ApplicableTypically >98 atom % D

Note: Isotopic purity should always be confirmed with the supplier's certificate of analysis.

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated lysine residue into a peptide sequence. The Z-group provides robust protection for the lysine side-chain amine under the conditions of Fmoc-based SPPS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide chain using Fmoc chemistry is illustrated below. For SPPS, the α-amino group of this compound must first be protected with an Fmoc group to yield Fmoc-Lys(Z)-OH-d3.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection_1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Wash_1 Wash (DMF) Fmoc_Deprotection_1->Wash_1 Coupling Coupling of Fmoc-Lys(Z)-OH-d3 (HBTU/DIPEA in DMF) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Wash (DMF) Fmoc_Deprotection_2->Wash_3 Next_AA Couple Next Fmoc-Amino Acid Wash_3->Next_AA Cleavage Cleavage and Side-Chain Deprotection Next_AA->Cleavage Repeat cycles Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for the incorporation of Fmoc-Lys(Z)-OH-d3 in SPPS.

Experimental Protocols

Coupling of Fmoc-Lys(Z)-OH-d3 in SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(Z)-OH-d3

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of Fmoc-Lys(Z)-OH-d3: In a separate vessel, dissolve Fmoc-Lys(Z)-OH-d3 (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the mild basic conditions used for Fmoc removal and the acidic conditions of some resin cleavage cocktails. Therefore, a separate deprotection step is often required. Catalytic transfer hydrogenation is a common and mild method for Z-group removal.

Comparison of Z-Group Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formate or Formic acid in Methanol or DMFRoom temperature, 1-4 hoursMild conditions, orthogonal to many other protecting groups, avoids strong acids.Catalyst can be poisoned by sulfur-containing residues; potential for deuterium exchange with some hydrogen donors.
Strong Acid Cleavage HBr in Acetic AcidRoom temperature, 1-2 hoursEffective and rapid.Harsh conditions can lead to side reactions and degradation of sensitive peptides.
Dissolving Metal Reduction Sodium in liquid ammonia-78 °C to -33 °CPowerful reduction method.Requires specialized equipment and handling of hazardous materials; can reduce other functional groups.

Detailed Protocol for Catalytic Transfer Hydrogenation:

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or DMF

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol or DMF.

  • Addition of Reagents: Add ammonium formate (10 equivalents per Z-group) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, e.g., 10-20% by weight of the peptide).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within 1-4 hours.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Work-up: Evaporate the solvent under reduced pressure. The crude deprotected peptide can then be purified by reverse-phase HPLC.

Deprotection_Workflow Start Z-Protected Peptide in Solution Add_Reagents Add Ammonium Formate and 10% Pd/C Start->Add_Reagents Reaction Stir at Room Temperature (1-4 hours) Add_Reagents->Reaction Filtration Filter through Celite to Remove Catalyst Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify by RP-HPLC Evaporation->Purification

Figure 2: Workflow for the deprotection of the Z-group via catalytic transfer hydrogenation.

Analytical Characterization

After synthesis and purification, the final peptide containing the deuterated lysine residue should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the correct mass of the peptide, which will be shifted by +3 Da for each incorporated this compound residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the peptide, although the signals corresponding to the deuterated positions will be absent. ¹³C NMR can also be used for structural verification.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final peptide product.

Conclusion

This compound is a valuable tool for peptide researchers, enabling the synthesis of deuterated peptides for use in a variety of applications, most notably as internal standards in quantitative mass spectrometry. A thorough understanding of its properties and the appropriate synthetic and deprotection methodologies, as outlined in this guide, is essential for its successful implementation in the laboratory. For beginners, it is recommended to start with small-scale synthesis and optimize the coupling and deprotection conditions for their specific peptide sequence.

References

An In-depth Technical Guide to Z-Protected Lysine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Z-protected lysine derivatives, crucial building blocks in peptide synthesis and various applications within drug development and scientific research. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group, and its application to lysine offers strategic advantages in complex synthetic routes. This document details the synthesis, purification, reactivity, and analysis of key Z-protected lysine species, including Nα-Z-L-lysine, Nε-Z-L-lysine, and Nα,Nε-di-Z-L-lysine.

Physical and Chemical Properties

The introduction of the benzyloxycarbonyl group significantly alters the physical properties of the parent amino acid, lysine. These changes, particularly in terms of solubility and melting point, are critical considerations for their handling and use in synthesis. The properties of the most common Z-protected lysine derivatives are summarized below.

Table 1: Physical Properties of Z-Protected Lysine Derivatives
PropertyNα-Z-L-lysineNε-Z-L-lysineNα,Nε-di-Z-L-lysine
Synonyms Nα-Cbz-L-lysine, Z-Lys-OHH-Lys(Z)-OHN,N'-Di-Cbz-L-lysine, Z-Lys(Z)-OH
CAS Number 2212-75-1[1][2]1155-64-2405-39-0
Molecular Formula C₁₄H₂₀N₂O₄[1][2]C₁₄H₂₀N₂O₄C₂₂H₂₆N₂O₆
Molecular Weight 280.32 g/mol [2]280.3 g/mol 414.45 g/mol
Appearance White to off-white powder[1]White to off-white powderWhite to off-white crystalline solid[3]
Melting Point 226-231 °C (decomposes)[2]230-260 °C76-78 °C
Optical Rotation [α]D²⁰ -13 ± 2° (c=2 in 0.2 M HCl)[2]+14 ± 3° (c=0.5 in 1 N HCl)-3.9° (c=2% in MeOH)
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[4]Information not readily availableLimited solubility in water; soluble in DMF and DMSO[3]

Chemical Reactivity and Stability

The utility of the Z-group lies in its specific reactivity profile. It is stable under a range of conditions, yet can be selectively removed when desired.

  • Stability : The Z-group is generally stable to mildly acidic and basic conditions, allowing for the use of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection schemes.[5]

  • Deprotection (Cleavage) : The primary method for removing the Z-group is through catalytic hydrogenation . This is typically achieved using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[6] A milder and often more convenient variation is catalytic transfer hydrogenation , which employs a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of the catalyst.[6][7] This method avoids the need for gaseous hydrogen. The Z-group is also susceptible to cleavage by strong acids such as HBr in acetic acid, although this method is less mild.

Experimental Protocols

Synthesis of Nα-Z-L-lysine

A common method for the selective Nα-protection of lysine involves the use of a copper complex to temporarily protect the α-amino and carboxyl groups.

Materials:

  • L-lysine hydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium carbonate

  • Benzyl chloroformate (Z-Cl)

  • Acetone

  • Hydrochloric acid

Procedure:

  • Copper Complex Formation: L-lysine hydrochloride is dissolved in water, and a solution of copper(II) sulfate is added. The pH is adjusted with sodium carbonate to precipitate the lysine-copper complex. The complex is then filtered, washed, and dried.

  • Benzyloxycarbonylation: The dried copper complex is suspended in an aqueous solution of sodium carbonate. Benzyl chloroformate is added dropwise while maintaining a basic pH and a low temperature (e.g., 0-5 °C).

  • Demetalation: After the reaction is complete, the mixture is acidified with hydrochloric acid to break the copper complex. The solution is then cooled to crystallize the Nα-Z-L-lysine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Deprotection of Z-group by Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the removal of the Z-group from a protected lysine residue.

Materials:

  • Z-protected lysine derivative

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid (or another hydrogen donor)

  • Methanol (or another suitable solvent)

Procedure:

  • Dissolve the Z-protected lysine derivative in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Add formic acid to the mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Spectroscopic Data

Spectroscopic methods are essential for the characterization of Z-protected lysine derivatives.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the benzyl group of the Z-protecting group, typically in the range of 7.2-7.4 ppm (aromatic protons) and a singlet around 5.1 ppm for the benzylic CH₂ group. The lysine backbone and side-chain protons will appear in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the carbamate group around 156 ppm, aromatic carbons between 127-137 ppm, and the benzylic carbon at approximately 67 ppm.

  • FT-IR: The infrared spectrum will show a characteristic C=O stretching vibration for the urethane group around 1690-1710 cm⁻¹. N-H stretching vibrations are observed in the region of 3300-3400 cm⁻¹.

Common Side Reactions in Peptide Synthesis

While Z-protected lysine is a robust building block, certain side reactions can occur during peptide synthesis and deprotection.[8][9]

  • Racemization: During coupling reactions, especially with strong activating agents, there is a risk of racemization at the α-carbon.[8]

  • Incomplete Deprotection: Catalytic hydrogenation can sometimes be incomplete, especially if the catalyst is poisoned or if the peptide has adopted a conformation that hinders access to the Z-group.

  • Side-chain Reactions during Deprotection: The conditions used for Z-group cleavage, particularly strong acids, can lead to side reactions on other sensitive amino acid residues in the peptide chain.

Visualization of Workflows

Workflow for Solution-Phase Peptide Synthesis using Z-Lysine

Solution_Phase_Peptide_Synthesis cluster_coupling Peptide Coupling cluster_deprotection N-terminal Deprotection cluster_elongation Chain Elongation Z_Lys Nα-Z-L-lysine Coupling_Agent Coupling Agent (e.g., DCC, HOBt) Dipeptide Z-Lys-AA-OMe Z_Lys->Dipeptide AA_Ester Amino Acid Ester (e.g., H-Gly-OMe) AA_Ester->Dipeptide Coupling_Agent->Dipeptide Deprotection_Reagent H₂ / Pd-C Free_Dipeptide H-Lys-AA-OMe Dipeptide->Free_Dipeptide Deprotection_Reagent->Free_Dipeptide Another_Z_AA Another Z-AA Tripeptide Z-AA-Lys-AA-OMe Free_Dipeptide->Tripeptide Another_Z_AA->Tripeptide

Caption: Workflow of a solution-phase peptide synthesis cycle using Nα-Z-L-lysine.

Logical Relationship of Z-Group Stability and Cleavage

Z_Group_Reactivity cluster_stable Stable Conditions cluster_cleavage Cleavage Conditions Z_Lysine Z-Protected Lysine Mild_Acid Mild Acid (e.g., TFA for Boc removal) Z_Lysine->Mild_Acid Stable Mild_Base Mild Base (e.g., Piperidine for Fmoc removal) Z_Lysine->Mild_Base Stable Hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) Z_Lysine->Hydrogenolysis Cleaved Strong_Acid Strong Acid (HBr/AcOH) Z_Lysine->Strong_Acid Cleaved Deprotected_Lysine Deprotected Lysine Hydrogenolysis->Deprotected_Lysine Strong_Acid->Deprotected_Lysine

References

Methodological & Application

Application Notes and Protocols for H-Lys(Z)-OH-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated amino acids are powerful tools in peptide research and drug development. The incorporation of stable isotopes like deuterium can significantly alter the pharmacokinetic properties of a peptide by slowing down its metabolic degradation, a phenomenon known as the kinetic isotope effect.[1][2] H-Lys(Z)-OH-d3, a deuterium-labeled version of Nε-benzyloxycarbonyl-L-lysine, offers a strategic building block for synthesizing peptides with enhanced stability and for use in various analytical applications, including mass spectrometry-based proteomics.[3]

The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine, compatible with both Boc/Bzl and, to a lesser extent, Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. These application notes provide detailed protocols for the efficient incorporation of this compound into synthetic peptides.

Applications of Peptides Synthesized with this compound

The use of this compound in peptide synthesis opens avenues for several key applications:

  • Enhanced Pharmacokinetics: Deuteration at specific sites can slow down enzymatic degradation, leading to a longer in vivo half-life of therapeutic peptides. This can result in reduced dosing frequency and improved patient compliance.[1]

  • Metabolic Studies: Peptides containing deuterated lysine can be used as tracers to study metabolic pathways and protein turnover rates without the use of radioactive isotopes.

  • Quantitative Proteomics: Deuterium-labeled peptides serve as internal standards in mass spectrometry for accurate quantification of proteins and their post-translational modifications.[2][3]

  • Structural Biology: The altered nuclear spin of deuterium can be advantageous in certain NMR spectroscopy studies to simplify complex spectra and aid in structure elucidation.

Experimental Protocols

The following protocols are based on well-established procedures for the non-deuterated H-Lys(Z)-OH and are expected to be directly applicable to this compound. The kinetic isotope effect is unlikely to significantly alter the reaction rates of the coupling and deprotection steps in chemical synthesis.

Protocol 1: Boc-SPPS Incorporation of this compound

The Boc/Bzl strategy is the most common approach for incorporating Z-protected lysine residues. The Z group is stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., TFA in DCM) and is removed during the final cleavage from the resin with strong acids like HF.

Experimental Workflow for Boc-SPPS:

Boc_SPPS_Workflow Resin Resin (e.g., Merrifield) Boc_AA1 Couple Boc-AA1-OH Resin->Boc_AA1 Wash1 Wash (DCM/DMF) Boc_AA1->Wash1 Deprotect1 Boc Deprotection (TFA/DCM) Wash1->Deprotect1 Neutralize1 Neutralize (DIEA/DCM) Deprotect1->Neutralize1 Wash2 Wash (DCM/DMF) Neutralize1->Wash2 Couple_Lys Couple Boc-Lys(Z)-OH-d3 Wash2->Couple_Lys Wash3 Wash (DCM/DMF) Couple_Lys->Wash3 Deprotect2 Boc Deprotection (TFA/DCM) Wash3->Deprotect2 Neutralize2 Neutralize (DIEA/DCM) Deprotect2->Neutralize2 Wash4 Wash (DCM/DMF) Neutralize2->Wash4 Elongate Continue Elongation Wash4->Elongate Cleavage Cleavage & Global Deprotection (e.g., HF/anisole) Elongate->Cleavage Peptide Purified Peptide Cleavage->Peptide Fmoc_SPPS_Workflow Resin Resin (e.g., Rink Amide) Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect1 Wash1 Wash (DMF) Fmoc_Deprotect1->Wash1 Couple_AA1 Couple Fmoc-AA1-OH Wash1->Couple_AA1 Wash2 Wash (DMF) Couple_AA1->Wash2 Fmoc_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect2 Wash3 Wash (DMF) Fmoc_Deprotect2->Wash3 Couple_Lys Couple Fmoc-Lys(Z)-OH-d3 Wash3->Couple_Lys Wash4 Wash (DMF) Couple_Lys->Wash4 Elongate Continue Elongation Wash4->Elongate Cleavage Cleavage & Deprotection (TFA-based cocktail) Elongate->Cleavage Peptide Purified Peptide Cleavage->Peptide SPPS_Logic Start Start with Resin-bound Amino Acid Deprotection Nα-Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Couple next Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Check_Completion Peptide Sequence Complete? Washing2->Check_Completion Check_Completion->Deprotection No Final_Cleavage Final Cleavage and Deprotection Check_Completion->Final_Cleavage Yes End Purified Peptide Final_Cleavage->End

References

Application Notes: Incorporation of Nα-Boc-L-Lysine(Nε-Z)-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a robust and widely utilized method for the assembly of peptide chains.[1][2] This technique involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[3] The incorporation of isotopically labeled amino acids, such as Deuterium-labeled Lysine (H-Lys-d3), is critical for various applications in proteomics, metabolic studies, and as internal standards for mass spectrometry.

This document provides a detailed protocol for the incorporation of Nα-Boc-L-Lysine(Nε-Z)-d3 into a peptide sequence using the Boc-SPPS strategy. The Nα-amino group is temporarily protected by the acid-labile Boc group, which is removed with moderate acid (e.g., Trifluoroacetic Acid, TFA) at each cycle. The ε-amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the TFA used for Boc deprotection but is cleaved during the final step with strong acid (e.g., anhydrous Hydrogen Fluoride, HF), which simultaneously cleaves the peptide from the resin.[4][5]

I. Key Protecting Groups and Reagents

The success of Boc-SPPS relies on a graduated acid lability strategy for the protecting groups.[6]

Protecting GroupFunctionDeprotection ReagentStability
Boc (tert-butyloxycarbonyl)Temporary Nα-amino protectionModerate Acid (e.g., 50% TFA in DCM)Labile
Z (Benzyloxycarbonyl)Permanent Nε-amino side-chain protection for LysineStrong Acid (e.g., HF, TFMSA)Stable to 50% TFA
Resin Linker (e.g., PAM)Anchors peptide to solid supportStrong Acid (e.g., HF)Stable to 50% TFA

II. Experimental Workflow and Protocols

The incorporation of Boc-Lys(Z)-OH-d3 follows the standard cyclical process of Boc-SPPS. Each cycle extends the peptide chain by one amino acid residue.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Amino Acid Coupling (Boc-Lys(Z)-OH-d3 + Activator) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 CycleEnd End of Cycle: Elongated Peptide-Resin Wash3->CycleEnd Repeat Repeat Cycle for Next Amino Acid CycleEnd->Repeat Is sequence complete? (No) Final Final Cleavage & Deprotection (Anhydrous HF) CycleEnd->Final Is sequence complete? (Yes) Repeat->Deprotection Cleavage_Deprotection Start Protected Peptide-Resin (Boc-AA...-Lys(Z)-d3-...-Resin) Step1 Remove N-terminal Boc Group (50% TFA in DCM) Start->Step1 Step2 Dry Peptide-Resin Step1->Step2 Step3 HF Cleavage (Anhydrous HF + Scavenger) Step2->Step3 Result Simultaneous Events: 1. Peptide cleaved from resin 2. Nε-Z group removed from Lys-d3 3. Other side-chain groups removed Step3->Result Final Crude Peptide (H-AA...-Lys-d3-...-OH/NH2) Result->Final

References

Application Note: Quantification of H-Lys(Z)-OH in Biological Matrices using H-Lys(Z)-OH-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) is a protected form of the essential amino acid L-lysine, often utilized in peptide synthesis and as a building block in the development of novel therapeutics. Accurate quantification of H-Lys(Z)-OH in complex biological matrices such as plasma or tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such bioanalytical applications.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to robust and reliable data.[1][2][3]

This application note provides a detailed protocol for the quantification of H-Lys(Z)-OH in human plasma using H-Lys(Z)-OH-d3 as an internal standard. The methods described herein are intended as a comprehensive guide for researchers and professionals in the field of drug development and bioanalysis.

Principle of the Method

The method involves the extraction of H-Lys(Z)-OH and the internal standard, this compound, from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer. Quantification is achieved by using multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of the analyte in the sample by referencing a calibration curve.

Experimental Protocols

Materials and Reagents
  • H-Lys(Z)-OH (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (sourced ethically)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve H-Lys(Z)-OH and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the H-Lys(Z)-OH primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the H-Lys(Z)-OH working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube, except for blank samples (to which 20 µL of 50:50 methanol:water is added instead).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes. Total run time: 8 minutes.

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for H-Lys(Z)-OH and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
H-Lys(Z)-OH281.191.110025
H-Lys(Z)-OH281.184.110030
This compound284.191.110025
This compound284.187.110030

Note: These transitions are proposed based on the known fragmentation patterns of lysine and benzyloxycarbonyl-protected compounds. The m/z 91.1 fragment corresponds to the tropylium ion from the benzyloxycarbonyl group, while the m/z 84.1 and 87.1 fragments correspond to the characteristic immonium ion of the lysine and lysine-d3 backbone, respectively. Optimization of collision energies is recommended.

Data Presentation and Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Table 2: Calibration Curve for H-Lys(Z)-OH in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
1.00.012102.56.8
5.00.06198.75.2
25.00.30599.53.1
100.01.220101.22.5
250.03.045100.81.9
500.06.11099.12.2
800.09.75098.53.5
1000.012.21099.84.1
Linearity: r² > 0.995

Table 3: Inter- and Intra-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day % RSD (n=6)Inter-day % RSD (n=18)Accuracy (%)
LQC3.02.954.56.298.3
MQC300.0304.22.84.1101.4
HQC800.0792.03.15.599.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (ACN) add_is->precip centrifuge Centrifugation (14,000 x g) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quant Quantification via Calibration Curve ratio->quant

Caption: Experimental workflow for the quantification of H-Lys(Z)-OH.

lysine_catabolism cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolate Pathway (Cytoplasm) lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-ketoglutarate reductase p2c Δ¹-Piperideine-2-carboxylate lysine->p2c aas α-Aminoadipate-semialdehyde saccharopine->aas Saccharopine dehydrogenase aaa α-Aminoadipate aas->aaa kaa α-Ketoadipate aaa->kaa pipecolate Pipecolic Acid p2c->pipecolate p6c Δ¹-Piperideine-6-carboxylate pipecolate->p6c p6c->aas acetyl_coa Acetyl-CoA kaa->acetyl_coa TCA Cycle

Caption: Major catabolic pathways of L-Lysine in mammals.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of H-Lys(Z)-OH in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development and clinical research. The simple protein precipitation sample preparation method allows for high throughput, which is essential for the analysis of large sample sets.

References

Quantitative Proteomics Workflow Using H-Lys(Z)-OH-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" versus "light" (unlabeled) media, researchers can achieve precise relative quantification of protein abundance.[3] This application note provides a detailed workflow and experimental protocols for a SILAC-based quantitative proteomics strategy utilizing H-Lys(Z)-OH-d3, a deuterium-labeled and protected lysine derivative.

The use of this compound introduces a deuterium (d3) mass tag, providing a distinct mass shift for labeled peptides. The benzyloxycarbonyl (Z) protecting group on the epsilon amine of lysine is anticipated to be cleaved by intracellular enzymes, allowing the d3-labeled lysine to be available for protein synthesis. This workflow is particularly valuable for studying changes in protein expression, post-translational modifications, and protein-protein interactions in response to various stimuli, such as drug treatment or signaling pathway activation. We will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a primary example to illustrate the application of this workflow.

Experimental Workflow Overview

The quantitative proteomics workflow using this compound can be divided into several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Control Cells ('Light' Medium) C Cell Lysis & Protein Extraction A->C B Treated Cells ('Heavy' Medium + this compound) B->C D Protein Quantification & Mixing (1:1 Ratio) C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Peptide Identification & Quantification (e.g., MaxQuant) F->G H Data Interpretation & Pathway Analysis G->H

Caption: Quantitative proteomics workflow using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and SILAC Labeling

This protocol outlines the steps for labeling cells with either "light" (unlabeled) lysine or "heavy" this compound.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine (unlabeled)

  • This compound ("Heavy" lysine)

  • L-arginine (unlabeled)

  • Cell line of interest (e.g., A431 for EGFR signaling studies)

  • Standard cell culture reagents and equipment

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the lysine- and arginine-deficient medium with "light" L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).

    • Prepare "Heavy" SILAC medium by supplementing the lysine- and arginine-deficient medium with this compound (at an equimolar concentration to the "light" lysine) and L-arginine.

    • Add dFBS to a final concentration of 10% to both media.

  • Cell Adaptation:

    • Culture the cells for at least five to six passages in the respective "Light" and "Heavy" SILAC media to ensure near-complete incorporation of the labeled amino acids.[2] The efficiency of incorporation should be monitored by mass spectrometry of a small cell sample after a few passages.

  • Experimental Treatment:

    • Once labeling is complete, plate the "Light" and "Heavy" labeled cells for the experiment.

    • Treat the "Heavy" labeled cells with the stimulus of interest (e.g., EGF to stimulate the EGFR pathway). The "Light" labeled cells will serve as the untreated control.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps from cell harvesting to peptide preparation.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Cell Harvesting and Lysis:

    • Wash the "Light" and "Heavy" labeled cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "Light" and "Heavy" lysates using a BCA assay.

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates in a 1:1 ratio.[4]

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark.

    • Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.

    • Digest the proteins into peptides by adding trypsin and incubating overnight.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

Procedure:

  • Peptide Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • LC-MS/MS: Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system. A typical setup would involve a gradient of increasing acetonitrile concentration to elute the peptides from a C18 column.

Protocol 4: Data Analysis

Software: MaxQuant is a widely used software for analyzing SILAC data.[4]

Key Parameters for this compound Data:

  • Variable Modifications: Set d3-lysine as a variable modification on lysine residues.

  • SILAC Labels: Define the "heavy" label as Lys(+3.0188 Da).

  • Enzyme: Specify Trypsin/P, allowing for cleavage after lysine and arginine.

  • Data Analysis: The software will identify peptide pairs with a 3 Da mass difference and calculate the heavy-to-light (H/L) ratio for each peptide, which is then aggregated to the protein level.

Note on the Z-Protecting Group: The benzyloxycarbonyl (Z) group is expected to be removed in vivo by cellular enzymes. However, if incomplete deprotection is suspected, an additional chemical deprotection step, such as catalytic hydrogenation, may be considered on the mixed protein lysate prior to digestion. This should be validated empirically.

Data Presentation: Quantitative Analysis of EGFR Signaling

The following tables represent hypothetical quantitative data that could be obtained from a SILAC experiment investigating the effect of EGF stimulation on proteins involved in the EGFR signaling pathway.

Table 1: Quantitative Proteomics Data for Key EGFR Pathway Proteins

ProteinGeneUniprot IDH/L Ratio (EGF/Control)Regulation
Epidermal growth factor receptorEGFRP005331.05No change
Growth factor receptor-bound protein 2GRB2P629932.54Upregulated
Son of sevenless homolog 1SOS1Q078892.31Upregulated
Mitogen-activated protein kinase 1MAPK1P284823.15Upregulated
Phosphatidylinositol 3-kinasePIK3CAP423361.98Upregulated
Protein kinase BAKT1P317492.89Upregulated
Signal transducer and activator of transcription 3STAT3P407630.45Downregulated

Table 2: Quantitative Phosphoproteomics Data for EGFR

ProteinPhosphositeH/L Ratio (EGF/Control)Regulation
EGFRY10688.76Upregulated
EGFRY11489.23Upregulated
EGFRY11737.91Upregulated

Signaling Pathway Visualization

EGFR Signaling Pathway

Upon binding of Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates on several tyrosine residues. This creates docking sites for adaptor proteins like GRB2, which in turn recruits SOS1. This complex activates the Ras/MAPK pathway, leading to cell proliferation. Simultaneously, the activated EGFR can recruit and activate PI3K, which initiates the PI3K/Akt signaling cascade, promoting cell survival.

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS1 SOS1 GRB2->SOS1 Recruits RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Survival Cell Survival AKT->Survival

Caption: Simplified EGFR signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Activation of receptor tyrosine kinases, like EGFR, leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt phosphorylates a multitude of downstream targets to exert its effects.

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Response Growth, Survival, Metabolism Downstream->Response

Caption: Overview of the PI3K/Akt signaling pathway.

Conclusion

The SILAC workflow using this compound provides a robust and accurate method for quantitative proteomics. The detailed protocols and data analysis guidelines presented here offer a comprehensive framework for researchers to investigate dynamic changes in the proteome. The application of this workflow to study signaling pathways, such as the EGFR and PI3K/Akt pathways, can yield valuable insights into cellular regulation and disease mechanisms, ultimately aiding in drug discovery and development. The key consideration for this specific labeled amino acid is the cellular processing of the Z-protecting group, which should be empirically validated for the cell system being used.

References

Application Notes and Protocols: Cleavage of the Z-Protecting Group from Lysine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis, valued for its stability under various conditions. However, its effective and clean removal from the ε-amino group of lysine residues is a critical step that requires careful consideration of the overall peptide sequence and the presence of other protecting groups. This document provides detailed application notes, comparative data, and experimental protocols for the most common methods of Z-group cleavage from lysine residues in peptides.

Methods for Z-Group Deprotection

The cleavage of the Z-group from the lysine side chain can be achieved through several methods, primarily categorized as catalytic hydrogenation and acidolysis. The choice of method depends on factors such as the presence of other sensitive functional groups in the peptide, the scale of the synthesis, and the desired final purity.

Method Comparison
MethodReagents & ConditionsTypical Reaction TimeYieldPurityAdvantagesDisadvantages & Side Reactions
Catalytic Hydrogenation H₂, Pd/C or Pd black, in MeOH, EtOH, or AcOH1 - 24 hoursHigh (>90%)HighMild conditions, clean byproducts (toluene and CO₂).Catalyst can be poisoned by sulfur-containing residues (Met, Cys). Not suitable for peptides with other reducible groups.
Catalytic Transfer Hydrogenation Formic acid, ammonium formate, or cyclohexadiene as H₂ source, Pd/C or Pd black, in MeOH or AcOH30 minutes - 4 hoursHigh (>90%)[1]HighRapid, avoids the need for a hydrogen gas cylinder, generally mild conditions.[1]Potential for formylation of amino groups if formic acid is used as the donor. Catalyst poisoning by sulfur is still a concern.
Strong Acidolysis (HF) Anhydrous HF, with scavengers (e.g., anisole, p-cresol)1 - 2 hoursVariableVariableEffective for simultaneous cleavage from resin and deprotection of many acid-labile groups.Highly toxic and corrosive, requires specialized equipment. Can lead to side reactions like alkylation of sensitive residues (Trp, Tyr, Met) if scavengers are not used.[2][3]
Strong Acidolysis (TFMSA) Trifluoromethanesulfonic acid (TFMSA) in TFA, with scavengers (e.g., thioanisole)1 - 4 hoursVariable[4]VariableLess volatile and easier to handle than HF, does not require specialized apparatus.[5]Strongly acidic, can cause similar side reactions to HF. Products can be hygroscopic.[5]
Acidolysis (HBr in Acetic Acid) 30-33% HBr in glacial acetic acid1 - 4 hoursGoodGoodEffective and uses readily available reagents.Can cause side reactions with sensitive residues. The strong acidic conditions may not be suitable for all peptides.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of a Z-protected lysine residue in a peptide using catalytic hydrogenation with palladium on carbon (Pd/C).

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Glacial Acetic Acid (AcOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH or AcOH) in a reaction flask. The concentration will depend on the solubility of the peptide.

  • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 10-20% by weight relative to the peptide.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or mass spectrometry). The reaction is typically complete within 1-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • The crude peptide can be further purified by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol outlines the Z-group deprotection using formic acid as the hydrogen donor.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid (HCOOH)

  • Methanol (MeOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in a mixture of MeOH and formic acid. A common ratio is 9:1 (v/v) MeOH:HCOOH.

  • Add 10% Pd/C catalyst to the solution (10-20% by weight of the peptide).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress. Deprotection is often complete within 30 minutes to 4 hours.[1]

  • Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.

  • Wash the Celite pad with MeOH.

  • Remove the solvent and excess formic acid from the filtrate under reduced pressure.

  • The resulting peptide can be purified as needed.

Protocol 3: Strong Acid Cleavage with TFMSA

This protocol is suitable for peptides synthesized on a resin and requires simultaneous cleavage and deprotection.

Materials:

  • Z-protected peptide on resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • 1,2-Ethanedithiol (EDT) (optional scavenger for Trp)

  • Reaction vessel

  • Ice bath

  • Cold diethyl ether

  • Centrifugation and lyophilization equipment

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail in a separate container, cooled in an ice bath. For every 100 mg of resin, a typical cocktail consists of:

    • 1.0 mL TFA

    • 100 µL Thioanisole

    • 30 µL EDT (if Trp is present)

  • Slowly add 100 µL of TFMSA to the chilled cleavage cocktail for every 100 mg of resin, while stirring vigorously to dissipate heat.[5]

  • Add the chilled cleavage cocktail to the peptide-resin.

  • Stir the mixture at room temperature for 90 to 120 minutes.[5]

  • Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • If necessary, keep the mixture at 4°C overnight to complete precipitation.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum and purify by HPLC.

Visualizations

Z_Cleavage_Reaction cluster_reactants Reactants cluster_reagents Deprotection Reagents cluster_products Products Peptide-Lys(Z) Peptide-Lys(Z) Deprotected_Peptide Peptide-Lys(NH₂) Peptide-Lys(Z)->Deprotected_Peptide Cleavage Byproducts Toluene + CO₂ (from hydrogenation) or Benzyl cation derivatives (from acidolysis) Peptide-Lys(Z)->Byproducts Reagents H₂, Pd/C or HCOOH, Pd/C or HF, TFMSA, HBr/AcOH Reagents->Deprotected_Peptide Reagents->Byproducts

Caption: General reaction scheme for the cleavage of the Z-protecting group.

Deprotection_Workflow start Start: Z-Protected Peptide dissolve Dissolve Peptide in Suitable Solvent start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C and H₂ source) dissolve->add_reagents reaction Stir at Room Temperature add_reagents->reaction monitor Monitor Reaction (TLC, HPLC, MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Filter Catalyst, Remove Solvent monitor->workup Reaction Complete purify Purify Peptide (e.g., HPLC) workup->purify end End: Pure Deprotected Peptide purify->end

Caption: A typical experimental workflow for Z-group deprotection.

Decision_Tree start Choosing a Z-Deprotection Method sulfur Peptide contains Met or Cys? start->sulfur other_reducible Other reducible groups (e.g., alkynes, nitro groups)? sulfur->other_reducible No acidolysis Acidolysis (HF, TFMSA, HBr/AcOH) sulfur->acidolysis Yes acid_labile Other highly acid-labile protecting groups present? other_reducible->acid_labile No other_reducible->acidolysis Yes scale Scale of Synthesis? acid_labile->scale No catalytic_hydrogenation Catalytic Hydrogenation or Catalytic Transfer Hydrogenation acid_labile->catalytic_hydrogenation Yes scale->catalytic_hydrogenation Small Scale scale->acidolysis Large Scale (if compatible) mild_acid Consider milder acidolysis (e.g., HBr/AcOH over HF/TFMSA) acidolysis->mild_acid

Caption: Decision tree for selecting a Z-group deprotection method.

Conclusion

The successful removal of the Z-protecting group from lysine is a critical step in peptide synthesis. The choice between catalytic hydrogenation and acidolysis methods should be made based on a careful analysis of the peptide sequence and the overall synthetic strategy. By following the detailed protocols and considering the comparative data presented, researchers can optimize the deprotection step to achieve high yields and purity of their target peptides.

References

Application Notes and Protocols for Metabolic Labeling in Cell Culture using Deuterated Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling with stable isotope-labeled amino acids is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations. While the query specified H-Lys(Z)-OH-d3, it is crucial to understand that the benzyloxycarbonyl (Z) group is a protecting group for the lysine side chain, primarily used in peptide synthesis.[1][2][3] This protecting group prevents the amino acid from being recognized and incorporated into nascent polypeptide chains by the cellular translational machinery. Therefore, this compound is not suitable for direct use in metabolic labeling of live cells.

This document provides detailed application notes and protocols for the use of appropriate deuterated lysine isotopes, such as L-Lysine-d4 or L-Lysine-d8, in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.[4][5][6] This method allows for the in vivo incorporation of "heavy" amino acids, leading to a mass shift in labeled peptides that can be accurately quantified by mass spectrometry.[4][5]

Principle of SILAC

The core principle of SILAC involves growing two or more cell populations in media that are identical except for the isotopic composition of a specific amino acid, typically lysine and arginine.[6] One population is cultured in "light" medium containing the natural amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version (e.g., containing ¹³C, ¹⁵N, or ²H/D).[5] After a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions.[6] The cell lysates are then combined, and the proteins are digested. The resulting peptides from the "heavy" and "light" populations are chemically identical but differ in mass, allowing for their relative quantification by mass spectrometry.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SILAC experiments using deuterated lysine.

Table 1: Common Deuterated Lysine Isotopes and Mass Shifts

IsotopeAbbreviationMass Shift (Da) vs. Light Lysine
L-Lysine (unlabeled)Lys00
L-Lysine-4,4,5,5-d4Lys4 / d4-Lys+4
L-Lysine-¹³C₆Lys6+6
L-Lysine-¹³C₆,¹⁵N₂Lys8+8
L-Lysine-d8Lys8 / d8-Lys+8

Table 2: Recommended Amino Acid Concentrations in SILAC Media

Amino AcidStandard Concentration in DMEM/RPMI (mg/L)Recommended "Heavy" Isotope Concentration (mg/L)
L-Lysine146152.8 (for L-Lysine-¹³C₆,¹⁵N₂-2HCl)
L-Arginine8487.2 (for L-Arginine-¹³C₆-HCl)

Note: Concentrations of heavy amino acids may need to be adjusted based on their molecular weight to match the molar concentration of the light counterparts.[4]

Table 3: Typical SILAC Experiment Parameters and Outcomes

ParameterTypical Value/Outcome
Number of Cell Doublings for Full Labeling5-6
Label Incorporation Efficiency> 99%
Cell ViabilityGenerally unaffected by heavy amino acids
Quantitative AccuracyHigh, with minimal sample handling error

Experimental Protocols

Protocol 1: Preparation of SILAC Media

  • Select Basal Medium: Choose a lysine-deficient medium formulation, such as DMEM for SILAC or RPMI 1640 for SILAC.

  • Supplement Basal Medium: Add all necessary supplements, such as fetal bovine serum (dialyzed to remove unlabeled amino acids), penicillin-streptomycin, and L-glutamine.

  • Prepare Amino Acid Stock Solutions:

    • Light Lysine Stock: Dissolve unlabeled L-Lysine in sterile water or PBS.

    • Heavy Lysine Stock: Dissolve the desired deuterated L-Lysine (e.g., L-Lysine-d4 or L-Lysine-d8) in sterile water or PBS.

    • Arginine Stock (if also labeling with Arginine): Prepare "light" and "heavy" L-Arginine stocks.

  • Prepare Final SILAC Media:

    • Light Medium: Add the "light" lysine (and arginine) stock solutions to the supplemented basal medium to achieve the final desired concentration.

    • Heavy Medium: Add the "heavy" lysine (and arginine) stock solutions to a separate batch of supplemented basal medium to the same final molar concentration.

  • Sterilization: Filter-sterilize the final media preparations using a 0.22 µm filter.

Protocol 2: Metabolic Labeling of Cells

  • Cell Seeding: Seed two separate populations of the desired cell line at a low density in their standard growth medium.

  • Adaptation to SILAC Media:

    • For one population, replace the standard medium with the prepared "Light" SILAC medium.

    • For the other population, replace the standard medium with the prepared "Heavy" SILAC medium.

  • Cell Proliferation: Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids. This can be monitored by passaging the cells as usual in their respective SILAC media.

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" population.

    • Lyse the cells, digest the proteins with trypsin, and analyze by mass spectrometry to confirm >99% incorporation of the heavy lysine.

  • Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

Protocol 3: Sample Preparation for Mass Spectrometry

  • Cell Harvesting:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Scrape the cells in the presence of ice-cold PBS and pellet them by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

    • Combine equal amounts of protein from the "light" and "heavy" lysates.[4]

  • Protein Digestion (In-Solution):

    • Reduction: Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

    • Digestion: Dilute the sample to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt and concentrate the peptides using a C18 StageTip or solid-phase extraction cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in 2% acetonitrile).[4]

    • Analyze the peptide mixture by high-resolution LC-MS/MS.

Visualizations

SILAC_Workflow cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Data Analysis Cell_Culture_Light Cell Population 1 (Light Medium e.g., Lys0) Control Control Condition Cell_Culture_Light->Control Cell_Culture_Heavy Cell Population 2 (Heavy Medium e.g., d4-Lys) Treatment Experimental Treatment Cell_Culture_Heavy->Treatment Combine Combine Lysates (1:1) Control->Combine Treatment->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest Cleanup Peptide Cleanup (e.g., C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification (Heavy/Light Ratios) LCMS->Quant

Caption: General workflow for a SILAC experiment.

Mass_Shift_Principle cluster_peptide Identical Peptides cluster_ms Mass Spectrum Light_Peptide PEPTIDEK MS_Spectrum Light_Peptide->MS_Spectrum Monoisotopic Mass = X Heavy_Peptide PEPTIDEK* Heavy_Peptide->MS_Spectrum Monoisotopic Mass = X + 4 Da (for d4-Lys)

Caption: Principle of mass shift in SILAC.

Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Stimulation (SILAC Treatment) pRTK Phosphorylated RTK RTK->pRTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) pRTK->Adaptor Recruitment Effector Downstream Effectors (e.g., SOS) Adaptor->Effector Pathway Signaling Cascade (e.g., MAPK Pathway) Effector->Pathway Response Cellular Response (Proliferation, etc.) Pathway->Response

Caption: A typical signaling pathway studied by SILAC.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Lysine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of lysine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), L-Lysine-d4, to ensure high accuracy and precision. The procedure was validated according to FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, sensitivity, and reproducibility.[1][2][3] This method is well-suited for high-throughput applications in clinical and research settings where accurate measurement of lysine is critical.[4]

Introduction

Lysine is an essential amino acid crucial for protein synthesis, post-translational modifications, and various metabolic pathways.[4] Its quantification in biological fluids like plasma is vital for diagnosing and monitoring metabolic disorders, assessing nutritional status, and in pharmacokinetic studies for drug development.[4][5] LC-MS/MS has become the gold standard for amino acid quantification due to its superior sensitivity, selectivity, and ability to handle complex biological matrices.[4][6] This method overcomes challenges associated with traditional amino acid analysis, such as the need for derivatization, by directly measuring the underivatized form of lysine.[7] The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes matrix effects and compensates for variability during sample preparation and injection.

The user-specified compound, H-Lys(Z)-OH-d3, is a protected and deuterated form of lysine. While protected amino acids are critical in peptide synthesis, for the quantification of a free amino acid like lysine in a biological matrix, the ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., L-Lysine-d4 or L-Lysine-d8). This ensures identical chemical behavior and ionization efficiency. For this protocol, we have selected L-Lysine-d4 as the internal standard to represent the current best practice for bioanalytical quantification.

Experimental

  • L-Lysine hydrochloride (≥99%)

  • L-Lysine-d4 dihydrochloride (≥98% isotopic purity)

  • LC-MS Grade Acetonitrile and Water

  • Formic Acid (LC-MS Grade, ~99%)

  • Human Plasma (K2-EDTA)

  • Trichloroacetic Acid (TCA)

  • LC System: Shimadzu Prominence UFLC or equivalent

  • MS System: AB Sciex 4000 QTRAP® Mass Spectrometer or equivalent with an Electrospray Ionization (ESI) source.[7]

  • Analytical Column: Intrada Amino Acid column (50 x 3 mm, 3 µm).[7]

The chromatographic separation was achieved using a gradient elution on a HILIC column, which is well-suited for retaining polar analytes like amino acids.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Gradient Program:

    Time (min) %B
    0.0 90
    3.0 70
    3.1 20
    4.0 20
    4.1 90

    | 6.0 | 90 |

  • MS Detection: The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM). The optimized transitions are listed below.

    Compound Q1 (m/z) Q3 (m/z)
    L-Lysine 147.1 84.1

    | L-Lysine-d4 (IS) | 151.1 | 88.1 |

Protocols

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Lysine and L-Lysine-d4 (IS) in water.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the L-Lysine stock solution with water.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the L-Lysine-d4 stock solution with water.

This protocol uses a simple and effective protein precipitation method to extract lysine from the plasma matrix.[9][10]

  • Aliquot Sample: Pipette 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the 10 µg/mL L-Lysine-d4 internal standard solution to all tubes (except for the blank matrix).

  • Precipitate Protein: Add 150 µL of 10% Trichloroacetic Acid (TCA) in water to each tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an LC-MS vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

The method was validated for linearity, sensitivity, accuracy, and precision according to established bioanalytical guidelines.[1][2] The results demonstrate that the method is reliable and suitable for its intended purpose.

The calibration curve was linear over the concentration range of 1 µg/mL to 200 µg/mL. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 1 µg/mL with a signal-to-noise ratio >10, and the Limit of Detection (LOD) was 0.3 µg/mL.

The performance of the method is summarized in the table below. The validation results for accuracy and precision were determined by analyzing Quality Control (QC) samples at three concentration levels (Low, Mid, High) in five replicates.

ParameterResult
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 µg/mL
LOD 0.3 µg/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Recovery) 92.1% - 106.3%
Matrix Effect Minimal (95-104%)

Table 1: Summary of Method Validation Quantitative Data.

Visualization

The following diagrams illustrate the key workflows for this application.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 50 µL Human Plasma add_is 2. Add 10 µL L-Lysine-d4 (IS) plasma->add_is add_tca 3. Add 150 µL 10% TCA add_is->add_tca vortex 4. Vortex 30 sec add_tca->vortex centrifuge 5. Centrifuge 14,000 x g, 10 min vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject 5 µL into LC-MS/MS supernatant->inject chroma 8. HILIC Chromatography inject->chroma ms 9. ESI-MS/MS Detection (MRM) chroma->ms integrate 10. Integrate Peak Areas (Analyte & IS) ms->integrate curve 11. Generate Calibration Curve integrate->curve quantify 12. Quantify Lysine Concentration curve->quantify

Caption: Lysine quantification experimental workflow.

Conclusion

A simple, rapid, and reliable LC-MS/MS method for the quantification of lysine in human plasma has been developed and validated. The "dilute-and-shoot" approach using protein precipitation minimizes sample preparation time, making it suitable for high-throughput analysis. The method demonstrates excellent sensitivity, accuracy, and precision, providing a valuable tool for researchers and clinicians in various fields of drug development and life sciences.

References

Application Notes and Protocols: Catalytic Transfer Hydrogenation for Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a range of reaction conditions. Its effective and clean removal is crucial for the successful synthesis of target molecules. Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and versatile method for the deprotection of the Z-group. This technique offers significant advantages over traditional catalytic hydrogenation, which requires pressurized hydrogen gas, and other chemical deprotection methods that may lack chemoselectivity.[1][2][3] CTH reactions are typically conducted under mild, neutral conditions at room temperature and atmospheric pressure, making the procedure safer, more convenient, and highly compatible with sensitive functional groups.[4][5]

This document provides detailed application notes and experimental protocols for the deprotection of Z-protected amines using Catalytic Transfer Hydrogenation.

Principle and Advantages

Catalytic Transfer Hydrogenation involves the use of a hydrogen donor molecule in conjunction with a metal catalyst to effect the reduction of a substrate.[1] For the deprotection of a Z-group, the reaction proceeds via the hydrogenolysis of the benzylic C-O bond. The general transformation is depicted below:

Reaction Scheme: R-NH-Cbz + [H-source] --(Catalyst)--> R-NH₂ + Toluene + CO₂

The key advantages of this methodology include:

  • Mild Reaction Conditions: Reactions are often performed at room temperature and atmospheric pressure, preserving sensitive functional groups within the substrate.[1]

  • Enhanced Safety: CTH avoids the use of flammable and pressurized hydrogen gas, mitigating the risks associated with traditional hydrogenation.[2][3]

  • Chemoselectivity: The mild conditions allow for the selective removal of the Z-group in the presence of other reducible functional groups.[6]

  • Operational Simplicity: The experimental setup is straightforward and does not require specialized high-pressure equipment.[5]

Key Components of Catalytic Transfer Hydrogenation for Z-Group Deprotection

Catalysts

The most ubiquitously employed catalyst for the CTH deprotection of Z-groups is Palladium on carbon (Pd/C) , typically at loadings of 5% or 10%.[7][8] Palladium on other supports like alumina or calcium carbonate can also be used, though they may exhibit different activities.[7] For certain applications, other transition metal catalysts based on rhodium or ruthenium have been explored.[1] The catalyst is heterogeneous, facilitating its removal from the reaction mixture by simple filtration upon completion.[9][10]

Hydrogen Donors

A variety of molecules can serve as the hydrogen source in CTH. The choice of the hydrogen donor can influence the reaction rate and selectivity. Common hydrogen donors for Z-group deprotection include:

  • Ammonium Formate (HCO₂NH₄): A widely used, efficient, and cost-effective hydrogen donor.[11][12][13][14][15] It is particularly effective in polar protic solvents like methanol or ethanol.

  • Formic Acid (HCO₂H): Another common and effective hydrogen donor.[2][3][11][16] It can also serve as a solvent for many peptides.[17]

  • Triethylsilane (Et₃SiH): A mild and effective reducing agent that, in the presence of Pd/C, generates molecular hydrogen in situ.[4][5][18] This system offers rapid reaction times.[5]

  • 1,4-Cyclohexadiene: A highly effective hydrogen donor that allows for rapid deprotection at room temperature.[19]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the catalytic transfer hydrogenation of various Z-protected substrates.

SubstrateCatalyst (mol%)Hydrogen Donor (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Z-Alanine10% Pd/CHCOOHMethanolRTminutes95[17]
Z-Glycine10% Pd/CHCOOHMethanolRTminutes95[17]
Z-Phenylalanine10% Pd/CHCOOHMethanolRTminutes95[17]
Z-Methionine10% Pd/CHCOOHMethanolRTminutes89[17]
Boc-Tyr(2,6-Cl₂Bzl)-Gly-Gly-Phe-Leu-OᵗBu10% Pd/C (20% w/w)HCOONH₄ (4 equiv.)DMFRT-Quantitative[20]
Poly[GK(2-ClZ)GIP]10% Pd/C (40% w/w)HCOONH₄DMFRT2 h88[20]
Z-protected amines10% Pd/CEt₃SiHMethanolRT< 10 minHigh[5]
Z-protected amino acids10% Pd/C1,4-CyclohexadieneEthanol25--

Experimental Protocols

Protocol 1: General Procedure for Z-Group Deprotection using Ammonium Formate

This protocol is a general method for the deprotection of Z-protected amines and peptides using ammonium formate as the hydrogen donor.[15][20]

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite® or a membrane filter

Procedure:

  • Dissolve the Z-protected substrate in a suitable solvent (e.g., methanol or DMF).

  • To this solution, add 10% Pd/C (typically 10-50% by weight of the substrate).

  • Add ammonium formate (2-5 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® or a membrane filter to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be further purified if necessary. For peptides, this may involve dialysis and lyophilization to remove excess ammonium formate.[20]

Protocol 2: Rapid Z-Group Deprotection using Triethylsilane

This protocol describes a rapid deprotection method using triethylsilane as the hydrogen source.[5]

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH) or other suitable solvent

  • Celite® or a membrane filter

Procedure:

  • To a solution of the Z-protected substrate in methanol, add 10% Pd/C.

  • Add triethylsilane to the mixture. The addition may cause a brief evolution of gas.

  • Stir the reaction at room temperature. Reactions are often complete in under 10 minutes.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through Celite® or a suitable filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the catalytic transfer hydrogenation of a Z-protected amine.

G cluster_catalyst Catalyst Surface (Pd/C) cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pd Pd(0) Surface Adsorbed_H Pd-H (Hydride Species) Pd->Adsorbed_H Z_Amine R-NH-Cbz Adsorbed_Z_Amine Adsorbed R-NH-Cbz Z_Amine->Adsorbed_Z_Amine H_Donor Hydrogen Donor (e.g., HCOONH₄) H_Donor->Pd H₂ Transfer Donor_Byproduct Donor Byproduct H_Donor->Donor_Byproduct Adsorbed_H->Adsorbed_Z_Amine Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Adsorbed_Z_Amine->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Z_Amine->Toluene Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Z-group deprotection via CTH.

Experimental Workflow

The diagram below outlines the general experimental workflow for Z-group deprotection by catalytic transfer hydrogenation.

G Start Start Dissolve Dissolve Z-protected substrate in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Add_H_Donor Add hydrogen donor (e.g., HCOONH₄ or Et₃SiH) Add_Catalyst->Add_H_Donor Reaction Stir at room temperature Add_H_Donor->Reaction Monitor Monitor reaction progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Filter Filter to remove catalyst Monitor->Filter Complete Evaporate Evaporate solvent Filter->Evaporate Purify Purify product (if necessary) Evaporate->Purify End End: Deprotected Amine Purify->End

Caption: Experimental workflow for CTH deprotection.

Troubleshooting and Considerations

  • Catalyst Deactivation: The catalyst can be poisoned by sulfur-containing compounds.[7] Ensure the substrate is free from such impurities. In cases of slow or incomplete reactions, increasing the catalyst loading may be beneficial.

  • Solvent Choice: The choice of solvent is important. Protic solvents like methanol and ethanol are commonly used and often facilitate the reaction. For substrates with poor solubility, DMF can be a good alternative.[20]

  • Hydrogen Donor Stoichiometry: An excess of the hydrogen donor is typically used to drive the reaction to completion.

  • Work-up: Thorough removal of the palladium catalyst by filtration is crucial, as residual palladium can be problematic in subsequent synthetic steps and for the final product in pharmaceutical applications.

Conclusion

Catalytic Transfer Hydrogenation is a mild, efficient, and safe method for the deprotection of Z-protected amines. Its operational simplicity and high chemoselectivity make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule and peptide synthesis. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this methodology in their work.

References

Application Notes and Protocols for H-Lys(Z)-OH-d3 in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Isotope-labeled amino acids are invaluable tools in this field, enabling detailed structural and quantitative analysis of these interactions. H-Lys(Z)-OH-d3, a deuterium-labeled and protected lysine derivative, offers a powerful probe for investigating PPIs through various biophysical techniques. The incorporation of deuterium at specific positions in lysine can simplify complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy and serve as a mass tag in mass spectrometry-based proteomics, providing critical insights into the dynamics and stoichiometry of protein complexes.

These application notes provide detailed protocols for the use of this compound in three major techniques for studying PPIs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Chemical Cross-linking Mass Spectrometry (XL-MS).

Application 1: High-Resolution Structural and Dynamic Analysis of Protein Complexes by NMR Spectroscopy

Deuterium labeling is a powerful strategy in NMR spectroscopy for studying large proteins and protein complexes. The substitution of protons with deuterons reduces dipolar broadening and simplifies complex proton spectra, allowing for the observation of signals that would otherwise be unresolvable. Incorporating this compound into a protein of interest allows for the detailed investigation of the roles of specific lysine residues in protein-protein interactions.

Experimental Protocol: Incorporation of this compound for NMR Studies

This protocol describes the expression and purification of a protein with incorporated this compound in E. coli.

Materials:

  • This compound

  • Expression vector containing the gene of interest

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • Deuterium oxide (D₂O, 99.9%)

  • ¹⁵NH₄Cl and ¹³C-glucose (for double or triple labeling, optional)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O)

Procedure:

  • Adaptation of E. coli to D₂O:

    • Inoculate a starter culture of the E. coli expression strain in 5 mL of LB medium and grow overnight at 37°C.

    • Gradually adapt the cells to D₂O by sequential transfer into M9 minimal medium with increasing concentrations of D₂O (e.g., 25%, 50%, 75%, and finally 100%). At each step, grow the culture until the OD₆₀₀ reaches ~0.6-0.8.

  • Protein Expression:

    • Inoculate 1 L of M9 medium prepared with 100% D₂O with the adapted starter culture. If desired, use ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

    • Supplement the medium with this compound at a concentration of 50-100 mg/L. The benzyloxycarbonyl (Z) protecting group is typically removed in vivo by cellular enzymes.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Purify the protein from the supernatant using affinity chromatography according to the manufacturer's instructions.

    • Further purify the protein using size-exclusion chromatography into the final NMR buffer.

  • NMR Data Acquisition and Analysis:

    • Prepare the NMR sample with the purified deuterated protein and its unlabeled binding partner.

    • Acquire ¹H-¹⁵N HSQC spectra to monitor chemical shift perturbations upon complex formation. The deuteration of lysine side chains will result in the disappearance of their proton signals, simplifying the spectrum.

    • Utilize advanced NMR experiments like NOESY to determine intermolecular distances and TROSY for large complexes.

Data Presentation

The interaction of ¹³C-methylated ubiquitin with various ubiquitin-binding proteins has been studied using NMR, providing quantitative data on their binding affinities.[1][2] While this study used ¹³C-methylation as the label, the principle of using labeled lysine to probe interactions and determine dissociation constants (Kd) is directly analogous to using this compound. The chemical shift perturbations of the labeled lysine residues upon titration with a binding partner are monitored to calculate the Kd.

Interacting ProteinLabeled ProteinTechniqueDissociation Constant (Kd) (μM)
YUH1¹³C-methylated UbiquitinNMR Titration5.7 ± 0.1
Dsk2 UBA¹³C-methylated UbiquitinNMR Titration210 ± 20
p62 UBA¹³C-methylated UbiquitinNMR Titration1100 ± 200

Table 1: Quantitative analysis of ubiquitin-protein interactions using lysine labeling and NMR spectroscopy. Data adapted from Hattori et al., J Biomol NMR, 2012.[1][2]

Visualization

NMR_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_NMR NMR Analysis expr Expression of Protein A with this compound purA Purify Deuterated Protein A expr->purA mix Mix Labeled Protein A and Unlabeled Protein B purA->mix purB Purify Unlabeled Protein B purB->mix nmr Acquire 1H-15N HSQC Spectra mix->nmr analysis Analyze Chemical Shift Perturbations nmr->analysis

NMR Experimental Workflow

Application 2: Quantitative Analysis of Protein-Protein Interactions by SILAC

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes. By metabolically labeling proteins with "heavy" amino acids, the relative abundance of proteins between different cell populations can be accurately determined. Using this compound as the "heavy" amino acid in a SILAC experiment allows for the precise quantification of changes in protein-protein interactions in response to stimuli or in different cellular states.

Experimental Protocol: SILAC-based Immunoprecipitation for PPI Analysis

This protocol outlines a typical SILAC experiment to identify and quantify interaction partners of a bait protein.[3][4]

Materials:

  • SILAC-grade cell culture medium deficient in lysine and arginine

  • Dialyzed fetal bovine serum (FBS)

  • "Light" L-lysine (unlabeled) and L-arginine

  • "Heavy" this compound and ¹³C₆,¹⁵N₄-L-arginine

  • Cell line of interest

  • Plasmid for expressing the bait protein (e.g., with a FLAG or GFP tag)

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the bait protein's tag for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5)

  • Trypsin for in-gel or in-solution digestion

  • LC-MS/MS system

Procedure:

  • SILAC Labeling:

    • Culture two populations of cells for at least 6-8 cell divisions in their respective SILAC media:

      • "Light" medium: supplemented with unlabeled L-lysine and L-arginine.

      • "Heavy" medium: supplemented with this compound and ¹³C₆,¹⁵N₄-L-arginine.

    • Verify complete incorporation of the heavy amino acids by mass spectrometry of a small protein sample.

  • Transfection and Cell Treatment:

    • In the "heavy" labeled cells, transfect the plasmid expressing the tagged bait protein.

    • In the "light" labeled cells, transfect a control plasmid (e.g., empty vector or a non-interacting protein with the same tag).

    • If studying the effect of a stimulus, treat the cells accordingly.

  • Cell Lysis and Immunoprecipitation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine the protein concentration of each lysate.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform immunoprecipitation of the bait protein from the mixed lysate using the tag-specific antibody and protein A/G beads.

    • Wash the beads extensively to remove non-specific binders.

  • Protein Digestion and Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin, or perform in-solution digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify the peptides.

    • Calculate the heavy/light (H/L) ratio for each identified protein.

    • Proteins with a high H/L ratio are considered specific interaction partners of the bait protein.

Visualization

SILAC_Workflow cluster_Labeling Metabolic Labeling cluster_Experiment Experiment cluster_Analysis Analysis light Grow cells in 'Light' medium (unlabeled Lys) control Transfect control plasmid light->control heavy Grow cells in 'Heavy' medium (this compound) bait Transfect bait protein plasmid heavy->bait mix Combine lysates control->mix bait->mix ip Immunoprecipitation mix->ip ms LC-MS/MS ip->ms quant Quantify H/L ratios ms->quant

SILAC Experimental Workflow

Application 3: Mapping Protein-Protein Interfaces with Chemical Cross-linking Mass Spectrometry (XL-MS)

XL-MS is a technique used to identify protein-protein interactions and gain structural information by covalently linking interacting proteins. The use of isotopically labeled cross-linkers or proteins can simplify the identification of cross-linked peptides in complex mass spectra. Incorporating this compound into a protein provides a mass signature that aids in distinguishing between intra- and inter-molecular cross-links.

Experimental Protocol: XL-MS with a Deuterated Protein

This protocol describes a general workflow for an XL-MS experiment using a protein labeled with this compound.[5][6]

Materials:

  • Purified protein of interest with incorporated this compound (from the NMR protocol)

  • Purified unlabeled binding partner protein

  • Cross-linking reagent (e.g., DSS, disuccinimidyl suberate, a lysine-reactive cross-linker)

  • Cross-linking buffer (e.g., HEPES or PBS, pH 7.4)

  • Quenching buffer (e.g., Tris-HCl or ammonium bicarbonate)

  • SDS-PAGE materials

  • In-gel digestion reagents (trypsin, DTT, iodoacetamide)

  • LC-MS/MS system

  • XL-MS data analysis software (e.g., xQuest, pLink)

Procedure:

  • Protein Complex Formation:

    • Mix the purified deuterated protein and its unlabeled binding partner in the cross-linking buffer at an appropriate molar ratio.

    • Incubate to allow complex formation.

  • Chemical Cross-linking:

    • Add the cross-linking reagent to the protein complex solution. The concentration of the cross-linker should be optimized to favor intramolecular and specific intermolecular cross-links.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

    • Quench the reaction by adding the quenching buffer.

  • SDS-PAGE and Digestion:

    • Separate the cross-linked products by SDS-PAGE. Cross-linked complexes will appear as higher molecular weight bands.

    • Excise the bands corresponding to the cross-linked complex.

    • Perform in-gel reduction, alkylation, and tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Extract the peptides from the gel and analyze them by LC-MS/MS.

    • Acquire data in a data-dependent mode, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use specialized software to search the MS/MS data for cross-linked peptides. The mass shift introduced by the deuterated lysine will aid in the identification of peptides from the labeled protein.

    • The identification of inter-protein cross-links provides distance constraints that can be used to model the 3D structure of the protein complex.

Visualization

XLMS_Workflow cluster_Preparation Sample Preparation cluster_Separation Separation & Digestion cluster_Analysis Analysis mix Mix deuterated Protein A and unlabeled Protein B crosslink Add cross-linker (e.g., DSS) mix->crosslink quench Quench reaction crosslink->quench sds SDS-PAGE quench->sds digest In-gel digestion (Trypsin) sds->digest ms LC-MS/MS digest->ms analysis Identify cross-linked peptides ms->analysis model Structural modeling analysis->model

XL-MS Experimental Workflow

Application Example: Studying the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical pathway for protein degradation and is regulated by a cascade of protein-protein interactions. Ubiquitin itself is a small protein that is attached to substrate proteins, often at lysine residues, targeting them for degradation by the proteasome. The study of the interactions of ubiquitin with E1, E2, and E3 ligases, as well as with deubiquitinating enzymes (DUBs) and the proteasome itself, is crucial for understanding this pathway.

Incorporating this compound into ubiquitin can be used to:

  • By NMR: Study the structural changes in ubiquitin upon binding to different enzymes and identify the interaction interfaces.

  • By SILAC: Quantify changes in the ubiquitination of specific proteins under different cellular conditions.

  • By XL-MS: Map the interaction sites between ubiquitin and its binding partners in the ubiquitination cascade.

Visualization of the Ubiquitin-Proteasome Pathway

Ubiquitin_Pathway Ub Ubiquitin (labeled with this compound) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub-ligase) E2->E3 Ub transfer Substrate Substrate Protein E3->Substrate Substrate recognition PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation DUB Deubiquitinating Enzyme (DUB) PolyUb_Substrate->DUB Deubiquitination Peptides Degraded Peptides Proteasome->Peptides DUB->Ub DUB->Substrate

References

Application Note: High-Throughput Quantification of Lysine Metabolites in Human Plasma Using H-Lys(Z)-OH-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lysine and its key metabolites in human plasma. The method employs a stable isotope-labeled internal standard, H-Lys(Z)-OH-d3, to ensure high accuracy and precision, making it suitable for clinical research and drug development. This document provides a detailed experimental protocol, data analysis workflow, and performance characteristics of the assay.

Introduction

Lysine is an essential amino acid, and its metabolic pathways are crucial for various physiological processes. Aberrant lysine metabolism has been implicated in several inherited metabolic disorders and other pathological conditions. Accurate and reliable quantification of lysine and its metabolites in biological matrices is therefore essential for disease diagnosis, monitoring, and for understanding the pharmacodynamics of drugs that target these pathways.

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1] this compound, a deuterium-labeled derivative of a protected lysine, serves as an ideal internal standard for this purpose. Its chemical properties closely mimic those of the endogenous analytes, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Protocol

Materials and Reagents
  • Analytes and Internal Standard:

    • L-Lysine hydrochloride (Sigma-Aldrich)

    • This compound (MedChemExpress)

    • Other lysine metabolites of interest (e.g., α-aminoadipic acid, saccharopine)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade, Fisher Scientific)

    • Methanol (LC-MS grade, Fisher Scientific)

    • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

    • Water (Milli-Q® or equivalent)

    • Human plasma (pooled, drug-free)

Sample Preparation
  • Standard and QC Preparation:

    • Prepare stock solutions of L-lysine and other analytes in water at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare a working internal standard solution by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

    • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of analyte stock solutions into pooled human plasma.

  • Plasma Sample Extraction:

    • To 50 µL of plasma sample, standard, or QC, add 200 µL of the working internal standard solution (100 ng/mL this compound in acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • System: Shimadzu Nexera X2 or equivalent

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 95
      2.0 50
      2.1 5
      3.0 5
      3.1 95

      | 5.0 | 95 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • System: Sciex QTRAP 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      Analyte Q1 Mass (m/z) Q3 Mass (m/z)
      L-Lysine 147.1 84.1
      This compound 284.2 91.1

      | Other Metabolites | Specific m/z | Specific m/z |

    • Key MS Parameters:

      • Curtain Gas: 35 psi

      • IonSpray Voltage: 5500 V

      • Temperature: 550°C

      • Gas 1 (Nebulizer): 50 psi

      • Gas 2 (Heater): 60 psi

Data Presentation

Table 1: Assay Performance Characteristics
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15% of nominal concentration
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Table 2: Example Calibration Curve Data for L-Lysine
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
101,5201,250,0000.0012
507,8901,280,0000.0062
10015,5001,230,0000.0126
50076,2001,260,0000.0605
1000151,0001,240,0000.1218
5000755,0001,250,0000.6040

Visualization

experimental_workflow sample Human Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Acetonitrile) sample->is_addition precipitation Protein Precipitation (Vortex) is_addition->precipitation centrifugation Centrifugation (14,000 rpm, 10 min) precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for the preparation and analysis of plasma samples.

signaling_pathway cluster_0 Lysine Degradation Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Alpha_Aminoadipic_semialdehyde α-Aminoadipic semialdehyde Saccharopine->Alpha_Aminoadipic_semialdehyde Alpha_Aminoadipic_acid α-Aminoadipic acid Alpha_Aminoadipic_semialdehyde->Alpha_Aminoadipic_acid Acetyl_CoA Acetyl-CoA Alpha_Aminoadipic_acid->Acetyl_CoA

Caption: Simplified overview of the lysine degradation pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of lysine and its metabolites in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required for clinical applications. This method can be readily implemented in clinical research and drug development settings for the study of diseases related to lysine metabolism and for pharmacokinetic/pharmacodynamic assessments of new therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting incomplete Z-group cleavage from lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete cleavage of the benzyloxycarbonyl (Z-group or Cbz) protecting group from the side chain of lysine residues.

Frequently Asked Questions (FAQs)

Q1: My Z-group cleavage by catalytic hydrogenolysis is incomplete. What are the common causes?

Incomplete hydrogenolysis of the Z-group from lysine is a frequent issue. The primary reasons include:

  • Catalyst Inactivation or Poisoning: The palladium catalyst (e.g., Pd/C) is highly susceptible to poisoning by sulfur-containing compounds. If your peptide sequence includes cysteine or methionine residues, the sulfur can bind to the catalyst's active sites, rendering it inactive. Other potential poisons include residual thiols from other synthetic steps or impurities in solvents and reagents.[1]

  • Insufficient Catalyst Loading or Activity: The amount and quality of the catalyst are crucial. An insufficient amount of catalyst or a batch with low activity will result in a sluggish or incomplete reaction. For complex substrates, a higher catalyst loading may be necessary.

  • Poor Hydrogen Access: Inadequate hydrogen pressure or poor mixing can limit the availability of hydrogen at the catalyst surface, slowing down the reaction. For solid-phase synthesis, poor swelling of the resin can also physically block access to the protected lysine.

  • Steric Hindrance: The local environment around the Z-protected lysine can sterically hinder the approach of the substrate to the catalyst surface. This is more common in larger, folded peptides.

  • Inappropriate Solvent: The choice of solvent can affect both the solubility of the peptide and the activity of the catalyst. Common solvents include methanol, ethanol, and ethyl acetate.

Q2: I am observing incomplete deprotection using HBr in acetic acid. What could be the problem?

While a strong acid reagent, incomplete cleavage with HBr in acetic acid can still occur due to:

  • Insufficient Reaction Time: The cleavage of the Z-group by HBr/AcOH is not instantaneous and can require a significant amount of time, from minutes to several hours, depending on the substrate.[2]

  • Low Reagent Concentration or Quality: The concentration of HBr in acetic acid can vary, and older reagents may have reduced potency. Ensure you are using a fresh, appropriately concentrated solution (e.g., 33% HBr in acetic acid).

  • Water Contamination: The presence of water can hydrolyze the HBr and reduce the acidity of the medium, leading to a slower and less efficient cleavage.

  • Side Reactions: While not a direct cause of incomplete cleavage of the target, side reactions can consume the reagent or lead to a complex mixture that complicates purification and analysis, sometimes being mistaken for incomplete deprotection.

Q3: Can I use catalytic transfer hydrogenation for Z-group cleavage on lysine? What are the potential pitfalls?

Yes, catalytic transfer hydrogenation is a viable and often more convenient alternative to using hydrogen gas. It typically employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[3][4][5][6][7] Potential issues include:

  • Incomplete Reaction: Similar to direct hydrogenolysis, catalyst poisoning by sulfur-containing residues can be a major issue.[1]

  • Hydrogen Donor Decomposition: The hydrogen donor can decompose over time, so it's important to use a sufficient excess and ensure its quality.

  • Byproduct Formation: The byproducts from the hydrogen donor can sometimes complicate workup and purification.

  • Reaction Conditions: The reaction rate can be sensitive to temperature and the choice of solvent.

Q4: What are the main side reactions to be aware of during Z-group cleavage from lysine?

The primary side reactions depend on the deprotection method:

  • Acid-mediated Cleavage (e.g., HBr/AcOH):

    • Acetylation: If acetic acid is used as the solvent, the newly deprotected amine can be acetylated, especially if the reaction is heated.[8]

    • Alkylation of Sensitive Residues: Carbocations generated during cleavage can lead to the alkylation of sensitive residues like tryptophan and tyrosine if appropriate scavengers are not used.

  • Catalytic Hydrogenolysis:

    • Reduction of Other Functional Groups: If your peptide contains other reducible functional groups (e.g., alkynes, alkenes, nitro groups), they may also be reduced under the reaction conditions.

    • Rearrangement of Benzyl Groups: In the case of O-benzyl protected tyrosine, partial rearrangement to 3-benzyltyrosine can occur.[3]

Data Summary: Comparison of Z-Group Deprotection Methods for Lysine

The following table summarizes typical conditions for common Z-group deprotection methods. Note that optimal conditions can vary significantly based on the specific peptide sequence and structure.

MethodReagents & CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Key Considerations
Catalytic Hydrogenolysis H₂ (1-8 atm), 10% Pd/C (5-30 wt%)MeOH, EtOH, or EtOAcRoom Temp - 801 - 72>90Prone to sulfur poisoning. Requires specialized hydrogenation equipment.[9][10]
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMeOH or DMFRoom Temp0.5 - 288 - 100Convenient alternative to H₂ gas. Still susceptible to sulfur poisoning.[3][5]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temp0.5 - 24VariableCan lead to acetylation of the deprotected amine.[8][11]
Acidolysis with TFA TFA with scavengers (e.g., thioanisole)Neat or in DCMRoom Temp - 601 - 4VariableCan be effective for peptides also containing Boc-protected groups.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis with H₂ Gas

This protocol is a general guideline for the deprotection of a Z-protected lysine-containing peptide in solution.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate to a concentration of approximately 0.05-0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical loading is 10-20% by weight relative to the peptide.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide. Further purification can be performed by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

  • Dissolution: Dissolve the Z-protected peptide (1 equivalent) in methanol or DMF.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution, followed by 10% Pd/C (10-20 wt%).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent. To remove excess ammonium formate, the residue can be taken up in water and lyophilized, or dissolved in an organic solvent and washed with brine.[3]

Protocol 3: Acidolysis with HBr in Acetic Acid

This method is suitable for substrates that are sensitive to catalytic hydrogenation.

  • Dissolution: Dissolve the Z-protected peptide in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid. The reaction is typically performed at room temperature.

  • Reaction: Stir the solution for the required time (can range from 30 minutes to several hours). Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the product can be precipitated by the addition of cold diethyl ether. The precipitate is then collected by filtration or centrifugation, washed with ether, and dried.

Troubleshooting Workflows

Incomplete Hydrogenolysis

The following diagram illustrates a troubleshooting workflow for incomplete Z-group cleavage via catalytic hydrogenolysis.

Incomplete_Hydrogenolysis Troubleshooting Incomplete Hydrogenolysis start Incomplete Z-Cleavage Detected (by LC-MS or TLC) check_sulfur Does the peptide contain Met or Cys residues? start->check_sulfur increase_catalyst Increase catalyst loading (e.g., to 50 wt%) and/or add fresh catalyst portionwise. check_sulfur->increase_catalyst Yes check_conditions Review Reaction Conditions check_sulfur->check_conditions No sulfur_present Yes sulfur_absent No use_additive Add additives like BF₃·Et₂O to mitigate poisoning. increase_catalyst->use_additive switch_method Switch to a non-catalytic method (e.g., HBr/AcOH or TFA). use_additive->switch_method increase_time Increase reaction time. check_conditions->increase_time increase_pressure Increase H₂ pressure. increase_time->increase_pressure check_catalyst_quality Use a fresh, high-quality Pd/C catalyst. increase_pressure->check_catalyst_quality

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

Z-Group Deprotection Method Selection

This diagram provides a logical approach to selecting the appropriate deprotection method based on the peptide's characteristics.

Deprotection_Selection Z-Group Deprotection Method Selection start Start: Z-Protected Lysine sulfur_check Sulfur-containing residues present? start->sulfur_check reducible_groups_check Other reducible groups (alkenes, alkynes, etc.)? sulfur_check->reducible_groups_check No careful_hydrogenolysis Proceed with caution: - Increased catalyst load - Additives (BF₃·Et₂O) sulfur_check->careful_hydrogenolysis Yes hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C or Transfer) reducible_groups_check->hydrogenolysis No acidolysis Acidolysis (HBr/AcOH or TFA) reducible_groups_check->acidolysis Yes careful_hydrogenolysis->acidolysis If fails

Caption: Decision tree for selecting a Z-group deprotection method.

References

Technical Support Center: Benzyloxycarbonyl (Cbz) Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the removal of the benzyloxycarbonyl (Cbz or Z) protecting group in peptide synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during Cbz deprotection.

Problem 1: Incomplete or Sluggish Cbz Deprotection by Catalytic Hydrogenation

Q: My catalytic hydrogenation reaction for Cbz deprotection is very slow or does not go to completion. What are the possible causes and how can I resolve this?

A: Incomplete or sluggish catalytic hydrogenation is a common issue with several potential causes. Here is a step-by-step guide to troubleshoot the problem:

  • Catalyst Activity: The palladium catalyst (e.g., Pd/C) may be old or have reduced activity.[1][2]

    • Solution: Use a fresh batch of catalyst. For more challenging deprotections, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1][3]

  • Catalyst Poisoning: The substrate or impurities in the reaction mixture may be poisoning the catalyst. Sulfur-containing residues (cysteine, methionine) and some nitrogen-containing heterocycles are known catalyst poisons.[2]

    • Solution: Increase the catalyst loading. If poisoning is severe, consider an alternative deprotection method that does not involve catalytic hydrogenation, such as acidolysis or nucleophilic deprotection.[1][2]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[2]

    • Solution: Perform the reaction in an acidic solvent like acetic acid. The acid will protonate the free amine, preventing it from binding to the catalyst.[1][3]

  • Poor Solubility: The peptide may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

    • Solution: Try a different solvent or a solvent mixture to improve solubility.[1]

  • Insufficient Hydrogen Contact: Inadequate mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst.[2]

    • Solution: Ensure vigorous stirring to maximize the gas-liquid-solid phase interaction.[2]

start Incomplete Hydrogenation catalyst Check Catalyst Activity start->catalyst poisoning Suspect Catalyst Poisoning start->poisoning inhibition Consider Product Inhibition start->inhibition solubility Evaluate Solubility start->solubility mixing Assess Mixing start->mixing fresh_catalyst Use Fresh Catalyst / Pearlman's Catalyst catalyst->fresh_catalyst increase_loading Increase Catalyst Loading / Change Method poisoning->increase_loading acidic_solvent Use Acetic Acid as Solvent inhibition->acidic_solvent change_solvent Try Different Solvent/Mixture solubility->change_solvent vigorous_stirring Ensure Vigorous Stirring mixing->vigorous_stirring

Troubleshooting workflow for incomplete hydrogenation.
Problem 2: Side Reactions with Sensitive Amino Acid Residues

Q: I am observing significant side products when deprotecting a peptide containing sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Arginine (Arg). What are these side reactions and how can I minimize them?

A: Peptides with certain amino acid residues are prone to specific side reactions during Cbz deprotection, particularly under acidic conditions.

  • Tryptophan: The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during cleavage.[4][5]

    • Minimization: Use scavengers in the cleavage cocktail. For acid-based deprotection, a common scavenger is triisopropylsilane (TIS). For peptides containing Trp, it is often recommended to use a cocktail such as TFA/TIS/water.[4]

  • Methionine: The thioether in methionine can be oxidized to methionine sulfoxide.[4][6][7] This oxidation is acid-catalyzed and can occur during the final cleavage step.[8]

    • Minimization: Use a cleavage cocktail that contains reducing agents or scavengers. A mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me2S) with a small amount of triphenylphosphine can effectively suppress oxidation.[7][8] The resulting sulfoxide can sometimes be reversed by heating the peptide in 5% acetic acid.[7][8]

  • Arginine: Arginine side chains are often protected with bulky groups like Pmc or Mtr. During acidic cleavage, these protecting groups can be cleaved and then reattach to other residues, especially tryptophan.[9][10][11]

    • Minimization: The choice of the arginine side-chain protecting group is crucial. Pbf is generally more labile and less prone to this side reaction than Pmc or Mtr.[9] Using appropriate scavengers during cleavage is also essential.

Amino AcidSide ReactionMinimization Strategy
Tryptophan Oxidation, AlkylationUse of scavengers (e.g., TIS) in the cleavage cocktail.
Methionine Oxidation to sulfoxideAddition of reducing agents/scavengers (e.g., TMSCl, Me2S, triphenylphosphine) to the cleavage cocktail.[7][8]
Arginine Reattachment of cleaved protecting groupsUse of more labile protecting groups (e.g., Pbf); addition of scavengers.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz deprotection?

A1: The most common methods for removing the Cbz group are:

  • Catalytic Hydrogenolysis: This is the most frequently used method due to its mild and efficient nature. It involves using a palladium catalyst (typically 10% Pd/C) with a hydrogen source.[1]

  • Catalytic Transfer Hydrogenation: This is a variation of catalytic hydrogenolysis where a hydrogen donor like ammonium formate or triethylsilane is used instead of hydrogen gas, which can be safer for larger-scale reactions.[1]

  • Acidic Cleavage: This method uses strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). It is often employed when the peptide contains functional groups that are sensitive to hydrogenation.[12]

Q2: Can racemization occur during Cbz deprotection?

A2: The Cbz group is known for its high resistance to racemization during peptide coupling reactions. Catalytic hydrogenolysis is a very mild deprotection method that generally preserves the stereochemistry of the amino acid. However, harsh acidic conditions, such as those used in acidolysis, can potentially lead to some degree of racemization, especially with sensitive amino acids. It is always recommended to analyze the enantiomeric purity of the final peptide, for instance by chiral HPLC.

Q3: How do I remove the Cbz group in the presence of other reducible functional groups like alkenes or alkynes?

A3: Standard catalytic hydrogenation will also reduce double and triple bonds. In such cases, alternative deprotection methods are necessary:

  • Acidolysis: Using HBr in acetic acid can be effective, provided the rest of the molecule is stable to strong acid.

  • Nucleophilic Deprotection: A newer method involves the use of 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide. This approach is compatible with many sensitive functional groups.[1]

  • Transfer Hydrogenation: In some cases, catalytic transfer hydrogenation can offer better chemoselectivity compared to using hydrogen gas.[1]

Q4: What is a suitable method for analyzing the purity and side products after Cbz deprotection?

A4: The purity of the deprotected peptide and the presence of any side products are typically analyzed using:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of the final peptide.

  • Mass Spectrometry (MS): This is used to confirm the identity of the desired peptide and to identify any side products by their mass-to-charge ratio.

  • Chiral HPLC: To check for racemization, the peptide can be hydrolyzed back to its constituent amino acids, which are then analyzed by chiral HPLC to determine the enantiomeric ratio. This can be done directly on the underivatized amino acids or after derivatization with a chiral agent.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the final peptide and any major impurities.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of a Cbz-protected peptide using catalytic hydrogenation with hydrogen gas.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol%).

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this three times) to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification can be performed by chromatography if necessary.

start Start dissolve Dissolve Cbz-Peptide in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_h2 Setup Hydrogen Atmosphere add_catalyst->setup_h2 react Stir at Room Temperature setup_h2->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Filter through Celite monitor->workup isolate Concentrate Filtrate workup->isolate end End isolate->end

Workflow for Cbz deprotection via catalytic hydrogenation.
Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the general steps to determine the extent of racemization after Cbz deprotection.

  • Peptide Hydrolysis: Completely hydrolyze the deprotected peptide into its constituent amino acids. This is typically achieved by heating the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: After hydrolysis, remove the acid under vacuum. Dissolve the resulting amino acid mixture in a suitable solvent for HPLC analysis.

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column. Several types of chiral stationary phases are available, with teicoplanin-based columns being particularly effective for underivatized amino acids.[13]

  • Method Development: Develop a suitable mobile phase to achieve separation of the D- and L-enantiomers. A common mobile phase system is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer.

  • Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of racemization can be calculated from the ratio of the D-enantiomer to the total amount of the amino acid (D + L).

start Start hydrolysis Peptide Hydrolysis (6M HCl) start->hydrolysis prep Sample Preparation hydrolysis->prep hplc Chiral HPLC Analysis prep->hplc quant Quantify D- and L-Enantiomers hplc->quant end End quant->end

Workflow for racemization analysis by chiral HPLC.

References

Technical Support Center: Optimizing Catalytic Hydrogenation for Z-Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation for the removal of the Carboxybenzyl (Cbz or Z) protecting group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: The reaction is slow or incomplete.

  • Question: My Z-group deprotection via catalytic hydrogenation is running very slowly or has stalled. What are the possible causes and how can I resolve this?

  • Answer: A slow or stalled reaction can be attributed to several factors ranging from catalyst quality to the presence of impurities. Here are the common causes and their solutions:

    • Inactive Catalyst: The catalyst may be old or have reduced activity.[1]

      • Solution: Use a fresh batch of palladium on carbon (Pd/C). For more challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]

    • Catalyst Poisoning: The presence of certain functional groups or impurities in your starting material, solvent, or glassware can poison the catalyst.[1][2][3] Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing compounds (some amines and amides), heavy metals, and carbon monoxide.[2][3] Even the product amine can sometimes inhibit the catalyst.[4]

      • Solution:

        • Ensure all glassware is scrupulously clean.

        • Purify the starting material to remove any potential catalyst poisons.

        • Use high-purity solvents and hydrogen gas.

        • If sulfur is present in the substrate, standard catalytic hydrogenation may not be suitable.[1]

    • Poor Mass Transfer: Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst.

      • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and to maximize the diffusion of hydrogen gas into the solution.[1] Increase the solvent surface area by using a larger flask.[1]

    • Sub-optimal Reaction Conditions: The chosen solvent, temperature, or pressure may not be ideal for your specific substrate.

      • Solution:

        • Solvent: Polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are generally good choices.[1] For substrates with poor solubility, a mixture of solvents can be used.[1] In some cases, using acetic acid (AcOH) as a solvent can facilitate the reaction by protonating the heteroatom.[1]

        • Temperature and Pressure: Gently heating the reaction can increase the rate.[1] If heating at atmospheric pressure is insufficient, consider using a high-pressure hydrogenation apparatus, such as a Parr shaker, which allows for higher temperatures and pressures.[1]

Issue 2: Undesired side reactions are occurring.

  • Question: I am observing side products in my reaction mixture. How can I improve the selectivity of the Z-group removal?

  • Answer: Side reactions during catalytic hydrogenation for Z-group removal often involve the reduction of other functional groups within the molecule.

    • Reducible Functional Groups: Functional groups such as alkynes, alkenes, nitro groups, and some aryl halides are also susceptible to reduction under hydrogenation conditions.[5]

      • Solution:

        • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, Lindlar's catalyst is specifically designed for the partial hydrogenation of alkynes to cis-alkenes and consists of palladium supported on calcium carbonate, poisoned with lead.[6] While not directly for Z-group removal, this illustrates the principle of catalyst modification for selectivity.

        • Transfer Hydrogenation: This method avoids the use of hydrogen gas and can sometimes offer better selectivity.[5] Common hydrogen donors include formic acid and its salts (e.g., ammonium formate).[7]

        • Alternative Deprotection Methods: If hydrogenation is not compatible with other functional groups in your molecule, consider alternative methods for Z-group cleavage, such as acidic cleavage (e.g., HBr in acetic acid).[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Z-group deprotection?

A1: A common starting point for catalyst loading is 5-10 mol% of 10% Palladium on carbon (Pd/C).[5] However, the optimal loading can vary depending on the substrate and reaction scale.

Q2: What are the recommended solvents for catalytic hydrogenation of Z-protected amines?

A2: Polar protic solvents are generally preferred. The most common choices include methanol, ethanol, and ethyl acetate.[1][5] Tetrahydrofuran (THF) and even water can be used if the substrate is soluble.[1] For difficult deprotections, acetic acid can be an effective solvent.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.[5]

Q4: What is the standard work-up procedure for a catalytic hydrogenation reaction?

A4: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.[5] The filter cake should be washed with the reaction solvent to recover any adsorbed product. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.[5] Further purification can be achieved by crystallization or chromatography if needed.[5]

Q5: Are there safer alternatives to using hydrogen gas?

A5: Yes, transfer hydrogenation is a widely used alternative that avoids the need for handling flammable hydrogen gas.[5] This method utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[5][7]

Data Presentation

Table 1: Common Catalysts and Reaction Conditions for Z-Group Removal

CatalystTypical LoadingCommon SolventsHydrogen SourceTemperaturePressure
10% Pd/C5-10 mol%MeOH, EtOH, EtOAc, THF, AcOHH₂ gas (balloon or apparatus)Room TemperatureAtmospheric
Pd(OH)₂/C (Pearlman's)10-20 mol%MeOH, EtOH, EtOAc, AcOHH₂ gas (balloon or apparatus)Room Temp. to 50°CAtmospheric to high pressure
10% Pd/C10-20 mol%MeOH, EtOHHCOOH, HCOONH₄Room Temp. to 60°CN/A (Transfer Hydrogenation)

Experimental Protocols

Protocol 1: General Procedure for Z-Group Deprotection using Hydrogen Gas

  • Dissolution: Dissolve the Z-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Purify further if necessary.[5]

Protocol 2: General Procedure for Z-Group Deprotection using Transfer Hydrogenation

  • Dissolution: Dissolve the Z-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Add the hydrogen donor, such as ammonium formate (HCOONH₄) (typically 5-10 equivalents), to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

Visualizations

troubleshooting_workflow start Reaction Slow or Incomplete? catalyst_check Check Catalyst Activity start->catalyst_check poisoning_check Suspect Catalyst Poisoning? catalyst_check->poisoning_check If catalyst is fresh fresh_catalyst Use Fresh Catalyst (e.g., new Pd/C or Pd(OH)2/C) catalyst_check->fresh_catalyst Inactive conditions_check Review Reaction Conditions poisoning_check->conditions_check No obvious poisons purify_sm Purify Starting Material poisoning_check->purify_sm Yes pure_solvents Use High-Purity Solvents poisoning_check->pure_solvents Yes mass_transfer_check Check Mass Transfer conditions_check->mass_transfer_check Conditions seem optimal optimize_solvent Optimize Solvent (e.g., MeOH, EtOH, AcOH) conditions_check->optimize_solvent Sub-optimal increase_temp_pressure Increase Temperature/Pressure (Parr Shaker) conditions_check->increase_temp_pressure Sub-optimal vigorous_stirring Ensure Vigorous Stirring mass_transfer_check->vigorous_stirring Poor mixing

Caption: Troubleshooting workflow for slow or incomplete Z-group deprotection.

deprotection_decision_tree start Select Z-Group Deprotection Method reducible_groups Are other reducible groups present? (e.g., alkyne, alkene, nitro) start->reducible_groups handle_h2 Can you handle H₂ gas safely? reducible_groups->handle_h2 No acidic_cleavage Consider Acidic Cleavage (e.g., HBr/AcOH) reducible_groups->acidic_cleavage Yes catalytic_hydrogenation Standard Catalytic Hydrogenation (H₂, Pd/C) handle_h2->catalytic_hydrogenation Yes transfer_hydrogenation Transfer Hydrogenation (HCOOH or HCOONH₄, Pd/C) handle_h2->transfer_hydrogenation No

Caption: Decision tree for selecting the appropriate Z-group deprotection method.

References

Technical Support Center: Matrix Effects with d3-Labeled Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using deuterium-labeled (d3) internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] These effects can compromise the accuracy, precision, and sensitivity of an analytical method.[3]

Q2: I am using a d3-labeled internal standard. Shouldn't that correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS), such as a d3-labeled analog, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] The ratio of the analyte signal to the internal standard signal should remain constant, thereby correcting for these effects.[4] However, this is not always the case.[5] Differences in the physicochemical properties between the analyte and its deuterated counterpart can lead to slight chromatographic separation, exposing them to different matrix components and, consequently, differential matrix effects.[6][7]

Q3: What causes differential matrix effects between an analyte and its d3-labeled internal standard?

A3: Differential matrix effects can arise from a phenomenon known as the "isotope effect." The replacement of hydrogen with deuterium can slightly alter the lipophilicity and acidity of the molecule.[5][7] This can cause the d3-labeled internal standard to elute slightly earlier or later than the native analyte on a reversed-phase column.[6] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will be affected to different extents, leading to inaccurate quantification.[7]

Q4: What are the common sources of matrix effects?

A4: Matrix effects can be caused by a wide range of endogenous and exogenous substances, including:

  • Endogenous components: Salts, lipids (especially phospholipids), proteins, and other biomolecules naturally present in the sample matrix (e.g., plasma, urine).[4]

  • Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, or mobile phase additives like trifluoroacetic acid (TFA).[4]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.[4]

Q5: How can I determine if my assay is suffering from matrix effects?

A5: Two common experimental protocols to assess matrix effects are the post-extraction addition method and the post-column infusion method.[3][8] The post-extraction addition method provides a quantitative measure of the matrix effect, while the post-column infusion experiment qualitatively identifies regions in the chromatogram where ion suppression or enhancement occurs.[8][9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Q: My QC samples are consistently failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause?

A: This is a classic sign of uncompensated matrix effects. While a d3-labeled internal standard is intended to compensate for these effects, significant ion suppression or enhancement that differs between the analyte and the internal standard can lead to inaccurate results.[10]

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the d3-labeled internal standard. If there is a noticeable separation, chromatographic optimization is necessary.[6]

  • Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the matrix factor (MF) for both the analyte and the internal standard. An IS-normalized MF close to 1.0 is desirable.[11]

  • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components before analysis.[1][12] Consider more rigorous sample preparation techniques such as:

    • Solid-Phase Extraction (SPE): More selective than protein precipitation and can effectively remove salts and phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract the analyte.[12]

  • Optimize Chromatography: Modify your chromatographic method to separate the analyte from co-eluting matrix components.[8] This can involve changing the column, mobile phase composition, or gradient profile.

Issue 2: Inconsistent or Variable Internal Standard Response

Q: The peak area of my d3-labeled internal standard is highly variable between samples, or it is significantly different from the response in my calibration standards.

A: A variable internal standard response suggests that it is not adequately compensating for the matrix effect, likely due to inconsistent matrix composition between individual samples.[10]

Troubleshooting Steps:

  • Assess Matrix Variability: Use the post-extraction addition method with different lots of blank matrix to determine if the degree of ion suppression or enhancement varies significantly.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components. Techniques like HybridSPE that specifically target phospholipids can be very effective.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[8]

  • Check for Cross-Contribution: Ensure that the internal standard is of high isotopic purity and is not contributing to the analyte signal, and vice-versa.

Data Presentation

The following tables summarize hypothetical data from a matrix effect experiment using the post-extraction addition method to illustrate how to identify and quantify these effects.

Table 1: Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat Solution) 1,200,0001,500,0000.80
Set B (Post-Extraction Spike) 850,0001,350,0000.63

Table 2: Calculation of Matrix Factor (MF) and IS-Normalized MF

ParameterCalculationResultInterpretation
Analyte MF (Peak Area Set B) / (Peak Area Set A)0.71Indicates 29% ion suppression for the analyte.
Internal Standard (IS) MF (Peak Area Set B) / (Peak Area Set A)0.90Indicates 10% ion suppression for the internal standard.
IS-Normalized MF (Analyte/IS Ratio Set B) / (Analyte/IS Ratio Set A)0.79A value significantly different from 1.0 indicates that the IS does not adequately compensate for the matrix effect.

Experimental Protocols

Post-Extraction Addition Method for Quantitative Assessment of Matrix Effects

This method quantifies the extent of ion suppression or enhancement.[11]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the d3-labeled internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and the d3-labeled internal standard into the extracted matrix just before the final evaporation and reconstitution step.[13]

    • Set C (Pre-Extraction Spike): Spike the analyte and the d3-labeled internal standard into the blank matrix before the extraction process. (This set is used to determine recovery, not included in the matrix effect calculation itself).

  • Analyze the Samples: Inject all prepared samples into the LC-MS system and record the peak areas for the analyte and the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of the analyte in Set B) / (Peak area of the analyte in Set A)[8]

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A)

    • A value close to 1.0 suggests the internal standard is effectively compensating for the matrix effect.[11]

Post-Column Infusion Method for Qualitative Assessment of Matrix Effects

This method helps to identify the regions in a chromatogram where ion suppression or enhancement occurs.[9][14]

Methodology:

  • Set up the Infusion: Continuously introduce a standard solution containing the analyte of interest into the MS source via a T-connector placed after the analytical column.[8]

  • Acquire a Baseline: Begin the infusion and allow the signal to stabilize, creating a constant baseline signal for the analyte.

  • Inject a Blank Matrix Extract: Inject an extracted blank matrix sample onto the LC column.

  • Monitor the Signal: Monitor the analyte's signal throughout the chromatographic run.

  • Interpret the Results: A dip in the baseline signal indicates a region of ion suppression, while a rise in the signal indicates ion enhancement.[4] This information can be used to adjust the chromatographic method to move the analyte's elution time away from regions of significant suppression.

Visualizations

Workflow for Investigating Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Poor Accuracy/Precision or Inconsistent IS Response Coelution Check Analyte/IS Co-elution Problem->Coelution PostColumn Post-Column Infusion (Qualitative Assessment) Coelution->PostColumn If separated PostExtraction Post-Extraction Addition (Quantitative Assessment) Coelution->PostExtraction If co-eluting OptimizeChroma Optimize Chromatography PostColumn->OptimizeChroma ImproveSamplePrep Improve Sample Preparation (SPE, LLE) PostExtraction->ImproveSamplePrep If MF is poor DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample If still problematic

Caption: A troubleshooting workflow for matrix effects.

Mechanism of Differential Matrix Effects cluster_cause Cause cluster_effect Effect cluster_result Result IsotopeEffect Isotope Effect (d3-labeling) ChromaShift Chromatographic Shift IsotopeEffect->ChromaShift leads to DifferentialME Differential Matrix Effects ChromaShift->DifferentialME IonSuppression Variable Ion Suppression Zone IonSuppression->DifferentialME InaccurateQuant Inaccurate Quantification DifferentialME->InaccurateQuant results in

Caption: How d3-labeling can lead to inaccurate results.

References

Technical Support Center: Isotopic Interference with H-Lys(Z)-OH-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting isotopic interference when using H-Lys(Z)-OH-d3 as an internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with this compound?

A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte, H-Lys(Z)-OH, contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are:

  • Natural Isotope Abundance: The unlabeled H-Lys(Z)-OH has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) that contribute to its isotopic cluster. These peaks (M+1, M+2, etc.) can overlap with the mass of the deuterated internal standard, especially if the mass difference is small.

  • Isotopic Purity of the Standard: The synthesis of this compound is unlikely to be 100% complete, resulting in trace amounts of unlabeled (d0) or partially deuterated (d1, d2) forms within the internal standard. This impurity will contribute to the analyte signal.

Q2: We are observing a peak for the unlabeled analyte in our blank samples that are spiked only with this compound. What is the cause?

A2: This is a strong indication of isotopic impurity in your this compound internal standard. The standard likely contains a small percentage of the non-deuterated (d0) form of the molecule. This will result in a consistent background signal in the analyte channel, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Q3: Can the deuterium labels on this compound exchange with protons from the solvent or matrix?

A3: While the deuterium labels on the lysine backbone of this compound are generally stable, the potential for hydrogen-deuterium (H/D) exchange exists, especially under certain conditions. Factors that can promote H/D exchange include:

  • pH: Exchange is more likely to occur under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures in the autosampler or during sample preparation can increase the rate of exchange.

  • Matrix Components: Certain components within a biological matrix could potentially catalyze the exchange process.

Q4: How does chromatographic separation between H-Lys(Z)-OH and this compound affect quantitation?

A4: Deuterated compounds can sometimes exhibit slightly different retention times compared to their unlabeled counterparts due to the kinetic isotope effect. If H-Lys(Z)-OH and this compound do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix. This can compromise the accuracy and precision of the quantitative results, as the internal standard will not be effectively correcting for matrix effects.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at low or high concentrations.

This is a common symptom of isotopic interference.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity start Non-Linear Calibration Curve Observed check_purity Assess Isotopic Purity of this compound start->check_purity check_crosstalk Evaluate Analyte-to-IS Crosstalk check_purity->check_crosstalk optimize_chrom Optimize Chromatography for Co-elution check_crosstalk->optimize_chrom correction Apply Mathematical Correction optimize_chrom->correction result Linear Calibration Curve correction->result

Caption: Workflow for troubleshooting a non-linear calibration curve.

Detailed Steps:

  • Assess Isotopic Purity of this compound:

    • Protocol: Prepare a high-concentration solution of your this compound internal standard in a clean solvent.

    • Analysis: Analyze this solution using your LC-MS/MS method, monitoring the mass transition of the unlabeled H-Lys(Z)-OH.

    • Interpretation: The presence of a significant peak in the analyte channel indicates the level of d0 impurity in your internal standard.

  • Evaluate Analyte-to-Internal Standard Crosstalk:

    • Protocol: Prepare a high-concentration solution of the unlabeled H-Lys(Z)-OH analyte.

    • Analysis: Analyze this solution and monitor the mass transition of the this compound internal standard.

    • Interpretation: A signal in the internal standard channel indicates that the natural isotopic distribution of the analyte is interfering with the internal standard.

  • Optimize Chromatography for Co-elution:

    • Problem: Differential matrix effects due to chromatographic separation can lead to non-linearity.

    • Solution: Adjust your chromatographic method (e.g., gradient, mobile phase composition, column temperature) to ensure complete co-elution of H-Lys(Z)-OH and this compound.

  • Apply Mathematical Correction:

    • If the interference is predictable and consistent, a mathematical correction can be applied to the data to account for the crosstalk.

Issue 2: Poor accuracy and precision in quantitative results.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor Accuracy and Precision start_acc Poor Accuracy and Precision check_hd_exchange Investigate H/D Exchange start_acc->check_hd_exchange verify_concentration Verify IS Concentration check_hd_exchange->verify_concentration assess_matrix_effects Assess Matrix Effects verify_concentration->assess_matrix_effects stable_results Accurate and Precise Results assess_matrix_effects->stable_results

Caption: Workflow for troubleshooting poor accuracy and precision.

Detailed Steps:

  • Investigate H/D Exchange:

    • Protocol: Incubate the this compound in your sample matrix and in your final reconstitution solvent at the temperatures and for the durations of your analytical process. Analyze these samples over time and compare the response of the d3-internal standard and for any appearance of the d0-analyte.

    • Interpretation: A decrease in the internal standard signal and/or an increase in the analyte signal over time is indicative of H/D exchange.

    • Solution: If exchange is observed, consider lowering the temperature of your samples and autosampler, and adjusting the pH of your solvents to be closer to neutral.

  • Verify Internal Standard Concentration:

    • An incorrect concentration of the internal standard can lead to inaccurate results. Carefully re-prepare and verify the concentration of your this compound stock and working solutions.

  • Assess Matrix Effects:

    • Protocol: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. A constant infusion of H-Lys(Z)-OH and this compound is introduced into the MS while a blank matrix extract is injected.

    • Interpretation: Dips or rises in the baseline signal at the retention time of your analyte indicate the presence of matrix effects. If the analyte and internal standard are not perfectly co-eluting, they will be affected differently, leading to poor results.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Crosstalk

Objective: To determine the level of d0 impurity in the this compound internal standard and the extent of crosstalk from the unlabeled analyte.

Methodology:

  • Prepare Solutions:

    • Analyte-only solution: Prepare a solution of H-Lys(Z)-OH at the upper limit of quantification (ULOQ).

    • Internal standard-only solution: Prepare a solution of this compound at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject both solutions and acquire data using your established LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the internal standard in both runs.

  • Data Analysis:

    • In the analyte-only sample, measure the peak area in the internal standard channel to determine the % crosstalk from the analyte.

    • In the internal standard-only sample, measure the peak area in the analyte channel to determine the % d0 impurity.

ParameterCalculationAcceptance Criteria
% Analyte to IS Crosstalk (Peak Area of IS in Analyte-only Sample / Peak Area of IS in IS-only Sample) * 100< 1%
% d0 Impurity in IS (Peak Area of Analyte in IS-only Sample / Peak Area of Analyte in ULOQ Sample) * 100< 0.1%

Predicted Fragmentation Pathway

cluster_2 Predicted Fragmentation of [H-Lys(Z)-OH + H]+ precursor [M+H]+ (m/z 281.15) loss_nh3 Loss of NH3 precursor->loss_nh3 -17.03 Da loss_h2o Loss of H2O precursor->loss_h2o -18.01 Da fragment1 [M+H - NH3]+ (m/z 264.12) loss_nh3->fragment1 loss_benzyl Loss of C7H7 (benzyl) fragment1->loss_benzyl fragment2 [M+H - H2O]+ (m/z 263.14) loss_h2o->fragment2 fragment2->loss_benzyl fragment3 Further Fragmentation loss_benzyl->fragment3

Caption: Predicted fragmentation pathway for protonated H-Lys(Z)-OH.

For this compound, the precursor ion would be at m/z 284.17. The fragmentation would follow a similar pathway, but the resulting fragment ions would be shifted by +3 Da, assuming the deuterium labels are retained on the fragment. Any deviation from this would suggest the loss of the deuterium labels during fragmentation.

Technical Support Center: Z-Deprotection of Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the alkylation of tryptophan residues during the removal of the benzyloxycarbonyl (Z) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tryptophan alkylation during Z-deprotection?

A1: The primary cause of tryptophan alkylation during acid-mediated Z-deprotection is the generation of reactive benzyl carbocations. Under acidic conditions, the Z-group is cleaved, releasing a benzyl cation which is a potent electrophile. The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack by these carbocations, leading to the formation of unwanted alkylated byproducts.

Q2: Which Z-deprotection methods are most likely to cause tryptophan alkylation?

A2: Z-deprotection methods that employ strong acids, such as trifluoroacetic acid (TFA), hydrogen bromide in acetic acid (HBr/AcOH), or hydrogen fluoride (HF), are most likely to cause tryptophan alkylation due to the prolific generation of benzyl carbocations.

Q3: How can I prevent tryptophan alkylation during Z-deprotection?

A3: There are two main strategies to prevent tryptophan alkylation:

  • Use of Scavengers: Incorporating nucleophilic "scavengers" into the deprotection reaction mixture can effectively trap the benzyl carbocations before they can react with tryptophan.

  • Milder Deprotection Methods: Employing deprotection techniques that do not generate highly reactive carbocations, such as catalytic transfer hydrogenation, can completely avoid the issue of tryptophan alkylation.

Q4: What are the most effective scavengers for preventing tryptophan alkylation?

A4: A variety of scavengers can be used to trap carbocations. The choice of scavenger or scavenger cocktail often depends on the other amino acid residues present in the peptide. Common and effective scavengers include:

  • Silanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly efficient carbocation scavengers.

  • Thiols: Dithiothreitol (DTT) and ethanedithiol (EDT) are effective, particularly in scavenger cocktails.

  • Aromatics: Anisole and phenol can also act as carbocation traps.

A combination of scavengers in a "cocktail" is often more effective than a single scavenger.

Q5: Can protecting the tryptophan side chain prevent alkylation?

A5: Yes, protecting the indole nitrogen of tryptophan, for example with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH during peptide synthesis), is a highly effective strategy to prevent alkylation during the final deprotection of other protecting groups.[1][2]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC or LC-MS analysis of the crude peptide after Z-deprotection, suggesting byproduct formation.

  • Possible Cause: Alkylation of the tryptophan residue by benzyl carbocations generated during acidolytic Z-deprotection.

  • Solution:

    • Incorporate a scavenger or a scavenger cocktail into the deprotection reaction. For tryptophan-containing peptides, silane-based scavengers like triisopropylsilane (TIS) are highly recommended. A common cocktail for peptides with multiple sensitive residues is "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v), though a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often sufficient.[3][4][5]

    • Optimize scavenger concentration. Ensure a sufficient excess of the scavenger is used (e.g., 5-10 equivalents per protecting group).

    • Switch to a milder deprotection method. Consider using catalytic transfer hydrogenation, which does not generate carbocations.

Issue 2: The desired peptide product is obtained in low yield after Z-deprotection and purification.

  • Possible Cause: A significant portion of the desired peptide has been converted to alkylated byproducts, which may be difficult to separate during purification, leading to product loss.

  • Solution:

    • Analyze the crude product by LC-MS to identify the masses of the major byproducts. A mass increase corresponding to the addition of one or more benzyl groups to your peptide is indicative of tryptophan alkylation.

    • Implement a scavenger strategy as described in Issue 1.

    • If alkylation is severe, consider resynthesizing the peptide using a tryptophan residue with its indole nitrogen protected (e.g., with a Boc group).

Issue 3: Characterization of the byproduct confirms tryptophan alkylation. How can I be certain of the alkylation site?

  • Possible Cause: The benzyl carbocation can attack various positions on the indole ring of tryptophan.

  • Solution:

    • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can help to precisely determine the point of attachment of the alkyl group to the tryptophan side chain.[6][7][8]

    • Tandem mass spectrometry (MS/MS) can also provide structural information. Fragmentation patterns of the alkylated peptide may reveal the location of the modification.

Data Presentation

The following table summarizes common scavenger cocktails used to prevent alkylation of sensitive amino acid residues, including tryptophan, during acidolytic deprotection. While direct quantitative comparisons for Z-deprotection are not extensively published, the effectiveness of these cocktails in analogous TFA-mediated deprotections is well-documented.

Scavenger CocktailComposition (v/v)Target ResiduesEfficacy in Preventing Tryptophan AlkylationReference
TFA/TIS/H₂O 95:2.5:2.5Trp, Tyr, MetHigh[3][4]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Trp, Cys, Met, TyrVery High[3][5]
TFA/TES/H₂O 95:2.5:2.5Trp, Tyr, MetHigh[3]
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)Trp, Cys, Met, TyrHigh[5]

Experimental Protocols

Protocol 1: Z-Deprotection using Catalytic Transfer Hydrogenation (Recommended for Preventing Alkylation)

This method is highly effective for removing Z-groups without generating carbocations, thus preventing tryptophan alkylation.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • 1,4-Cyclohexadiene (hydrogen donor)

  • Glacial acetic acid or methanol (solvent)

  • Inert gas (Argon or Nitrogen)

  • Celite or syringe filter for catalyst removal

Procedure:

  • Dissolve the Z-protected peptide in glacial acetic acid or methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Under an inert atmosphere, add a 5-10 fold excess of 1,4-cyclohexadiene per Z-group.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Acidolytic Z-Deprotection with Scavengers

This protocol describes the removal of the Z-group using a strong acid in the presence of scavengers to minimize tryptophan alkylation.

Materials:

  • Z-protected peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether for precipitation

Procedure:

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this solution fresh before use in a well-ventilated fume hood.

  • Add the cleavage cocktail to the Z-protected peptide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the deprotection is complete, precipitate the peptide by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove the scavengers and TFA.

  • Dry the peptide under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Analysis and Quantification of Tryptophan Alkylation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude deprotected peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient of increasing acetonitrile concentration to separate the components of the crude mixture.

    • Monitor the elution profile using a UV detector (typically at 220 nm and 280 nm). The desired peptide and any byproducts will appear as distinct peaks.

  • MS Analysis:

    • Couple the HPLC eluent to the mass spectrometer.

    • Obtain the mass spectrum for each peak observed in the HPLC chromatogram.

    • The mass of the desired peptide should be confirmed.

    • Look for peaks with masses corresponding to the desired peptide plus the mass of a benzyl group (90.05 Da) or multiples thereof. This will confirm the presence of alkylated byproducts.

  • Quantification:

    • The relative percentage of the alkylated byproduct can be estimated by comparing the peak area of the byproduct to the total peak area of all peptide-related species in the HPLC chromatogram (assuming similar extinction coefficients). For more accurate quantification, a standard curve with a purified sample of the alkylated byproduct would be necessary.[9][10][11][12][13][14]

Mandatory Visualizations

Z_Deprotection_Pathway Z_Peptide Z-Protected Peptide (Trp-containing) Deprotected_Peptide Desired Deprotected Peptide Z_Peptide->Deprotected_Peptide Desired Reaction Benzyl_Cation Benzyl Cation (Reactive Electrophile) Z_Peptide->Benzyl_Cation Side Reaction H_plus H+ Alkylated_Byproduct Alkylated Tryptophan Byproduct Benzyl_Cation->Alkylated_Byproduct Alkylation of Trp Trapped_Cation Trapped Cation Benzyl_Cation->Trapped_Cation Scavenging Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Cation

Caption: Z-Deprotection reaction pathway and the role of scavengers.

Troubleshooting_Workflow start Z-Deprotection of Trp-Containing Peptide analysis Analyze Crude Product by HPLC/LC-MS start->analysis check_purity Is the Purity Acceptable? analysis->check_purity success Purify Desired Peptide check_purity->success Yes unexpected_peaks Unexpected Peaks Observed check_purity->unexpected_peaks No check_mass Check Mass of Byproducts unexpected_peaks->check_mass mass_match Mass Matches Alkylated Product? check_mass->mass_match add_scavengers Incorporate/Optimize Scavengers (e.g., TIS, Reagent K) mass_match->add_scavengers Yes other_issue Investigate Other Side Reactions mass_match->other_issue No add_scavengers->start milder_method Use Milder Method (Catalytic Transfer Hydrogenation) add_scavengers->milder_method Alternative milder_method->start

Caption: Troubleshooting workflow for tryptophan alkylation during Z-deprotection.

References

Technical Support Center: Aggregation Problems in Peptides Containing Z-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Z-lysine (benzyloxycarbonyl-lysine).

Troubleshooting Guide

This guide is designed to help you identify and resolve common aggregation problems during the synthesis, purification, and handling of Z-lysine-containing peptides.

Issue 1: Poor Solubility of Crude Peptide After Cleavage

  • Symptom: The lyophilized crude peptide does not dissolve in standard aqueous buffers or HPLC solvents (e.g., water/acetonitrile mixtures).

  • Potential Cause: The hydrophobic Z-benzyloxycarbonyl group on the lysine side chain, combined with other hydrophobic residues in the peptide sequence, can significantly reduce aqueous solubility, leading to aggregation.[1][2] Residual protecting groups from synthesis can also contribute to hydrophobicity.

  • Solution Workflow:

    G A Crude Peptide Insoluble B Test Solubility in Small Aliquot A->B C Try Organic Solvents (DMSO, DMF, Acetonitrile) B->C D Dissolved? C->D E Gradually Add Aqueous Buffer to Organic Solution D->E Yes H Consider Alternative Solubilization Methods D->H No F Precipitation? E->F F->E Yes, try different ratio G Optimize Solvent System for Purification F->G No I Sonication H->I J Adjust pH H->J K Use Chaotropic Agents H->K

    Caption: Troubleshooting workflow for dissolving crude Z-lysine peptides.

    Detailed Steps:

    • Initial Solubility Test: Always begin by testing the solubility of a small amount of the peptide to avoid wasting the entire batch.[3]

    • Organic Solvents: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or acetonitrile.[1][4] Peptides with over 50% hydrophobic residues often require organic solvents for initial dissolution.[1]

    • Stepwise Dilution: Once dissolved in an organic solvent, slowly add your desired aqueous buffer to the peptide solution with vigorous vortexing.[4][5] If the peptide begins to precipitate, you have reached its solubility limit in that particular solvent mixture.

    • Sonication: Use a bath sonicator to aid dissolution. Brief pulses of sonication can help break up aggregates.[1]

    • pH Adjustment: The net charge of a peptide affects its solubility. Adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility by increasing net charge and electrostatic repulsion between molecules.[5][6]

      • For basic peptides (net positive charge), try adding a small amount of 10% acetic acid.[4]

      • For acidic peptides (net negative charge), a small amount of 0.1% aqueous NH3 can be used.[7]

    • Chaotropic Agents: In difficult cases, consider the use of chaotropic agents like guanidinium chloride or urea to disrupt hydrogen bonding and hydrophobic interactions that lead to aggregation. Note that these will need to be removed before biological assays.

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

  • Symptom: Incomplete coupling or deprotection steps, observed via positive Kaiser tests after coupling or poor swelling of the resin. This is particularly common in hydrophobic sequences.[8]

  • Potential Cause: The growing peptide chains, especially those containing the bulky and hydrophobic Z-lysine group, can interact with each other on the resin, forming secondary structures (like β-sheets) that prevent reagents from accessing the reactive sites.[9]

  • Solutions:

    G A On-Resin Aggregation Detected B Modify Synthesis Protocol A->B C Change Solvent (e.g., NMP instead of DMF) B->C D Increase Coupling Temperature B->D E Incorporate Backbone Protection (e.g., Hmb, Dmb) B->E F Use Pseudoprolines B->F G Use Low-Substitution Resin B->G

    Caption: Strategies to mitigate on-resin aggregation of Z-lysine peptides.

    Detailed Steps:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[8][10] Adding DMSO to the solvent can also be effective.[10]

    • Elevated Temperature: Performing the coupling reaction at a higher temperature can help disrupt secondary structures and improve reaction kinetics.[10]

    • Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at residues near the Z-lysine.[9][10] These groups disrupt the hydrogen bonding that leads to β-sheet formation.[9]

    • Pseudoproline Dipeptides: If your sequence contains Ser or Thr, incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting aggregation.[10]

    • Chaotropic Salts: Adding chaotropic salts such as NaClO4 or KSCN to the reaction mixture can help to break up aggregates.[10]

Issue 3: Aggregation of Purified Peptide in Solution

  • Symptom: The purified peptide solution becomes cloudy or forms a precipitate over time, even at low temperatures. This can interfere with biological assays and analytical measurements.

  • Potential Cause: The intrinsic properties of the peptide, including the hydrophobicity of the Z-lysine group, can lead to self-assembly and aggregation in aqueous solutions.[11][12] Lysine residues themselves can be involved in the aggregation process of some proteins.[13][14]

  • Solutions:

    • Buffer Optimization: Screen a variety of buffer conditions to find the optimal formulation for your peptide.

      • pH: As with crude peptides, ensure the buffer pH is at least 1-2 units away from the peptide's pI.

      • Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can sometimes improve solubility, but high ionic strength can also promote aggregation in some cases.[5]

    • Solubilizing Excipients: Add excipients to the buffer to prevent aggregation.

      • Arginine and Glutamate: An equimolar mixture of arginine and glutamate (e.g., 50 mM) can act as a general aggregation suppressor.[15]

      • Sugars/Polyols: Sugars like sucrose or trehalose, or polyols like glycerol, can stabilize peptides in solution.

    • Storage: Store the peptide in lyophilized aliquots and only reconstitute what is needed for an experiment. If storing in solution, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.[3]

Quantitative Data Summary

The following tables provide general guidelines for solubilizing peptides. These are starting points, and optimization is often required for specific Z-lysine-containing sequences.

Table 1: Recommended Initial Solvents Based on Peptide Properties

Peptide PropertyPrimary SolventSecondary Solvent (if needed)Rationale
Net Charge > 0 (Basic) Sterile Water or PBS10% Acetic AcidLowers pH further from pI, increasing positive charge.[4][7]
Net Charge < 0 (Acidic) Sterile Water or PBS0.1% Ammonium HydroxideRaises pH further from pI, increasing negative charge.[7]
Net Charge = 0 (Neutral) & >50% Hydrophobic Residues DMSO, DMF, AcetonitrileDilute with aqueous bufferThe hydrophobic Z-group contributes significantly. Organic solvents are needed to break up hydrophobic interactions.[1][4]

Table 2: Common Solvents and Additives for Aggregation-Prone Peptides

Solvent/AdditiveTypical ConcentrationMechanism of ActionCompatibility Notes
DMSO 1-10% (v/v)Potent organic solvent, disrupts hydrophobic interactions.Can be toxic to cells at higher concentrations.[4]
Acetonitrile 10-30% (v/v)Organic co-solvent for HPLC, can aid solubility.Check compatibility with downstream assays.
Isopropanol 10-30% (v/v)Organic co-solvent, less polar than ethanol.Useful for moderately hydrophobic peptides.[4]
Arginine/Glutamate 50 mM (equimolar)Suppresses non-specific protein aggregation.[15]Generally biocompatible.
Guanidine HCl 1-6 MStrong denaturant, disrupts H-bonds.Must be removed before functional assays (dialysis, SEC).
Urea 1-8 MStrong denaturant, disrupts H-bonds.Must be removed; can cause carbamylation of proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my Z-lysine-containing peptide aggregating when lysine is a hydrophilic amino acid? A: While the lysine side chain itself is hydrophilic and positively charged at neutral pH, the benzyloxycarbonyl (Z or Cbz) group used to protect it is large, planar, and highly hydrophobic.[16] This added hydrophobicity can dominate the character of the side chain, promoting aggregation through hydrophobic interactions, especially if the peptide sequence contains other non-polar amino acids.

Q2: How can I predict if my Z-lysine peptide sequence is likely to aggregate? A: Aggregation propensity is influenced by the entire sequence.[11] Look for a high percentage (>50%) of hydrophobic residues (including Z-lysine, W, L, I, F, M, V, Y, P, A).[1] Online prediction tools, which analyze factors like hydrophobicity and β-sheet forming propensity, can also provide an estimate, though they may not specifically account for the Z-group.

Q3: Can I remove the Z-group to improve solubility? A: Yes, the Z-group is a protecting group and is typically removed in the final steps of synthesis. Standard methods for Z-group cleavage include hydrogenolysis or treatment with strong acids like HBr in acetic acid.[16] Once removed, the free lysine side chain will be protonated and hydrophilic, which should dramatically improve solubility in aqueous solutions, provided other parts of the sequence do not drive aggregation.

Q4: How do I monitor peptide aggregation experimentally? A: Several spectroscopic techniques can be used.[17]

  • UV-Vis Spectroscopy: An increase in turbidity or light scattering at higher wavelengths (e.g., 340-600 nm) is a simple indicator of large aggregate formation.[17]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures characteristic of many aggregates, is a common method.[11]

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet conformation, which often precedes or accompanies aggregation.[13]

Q5: Will PEGylation help prevent the aggregation of my Z-lysine peptide? A: PEGylation, the attachment of polyethylene glycol chains, is a very effective strategy for increasing the solubility and reducing the aggregation of hydrophobic peptides.[6] The hydrophilic PEG chain creates a "shield" around the peptide, preventing intermolecular interactions.[6] This modification can be incorporated during peptide synthesis.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This protocol is used to monitor the formation of β-sheet-rich aggregates over time.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in sterile, filtered water. Store protected from light at 4°C.

    • Prepare your peptide stock solution in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 1-5 mg/mL).

    • Prepare the final assay buffer (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a 96-well, non-binding, black-walled plate, prepare the final reaction mixture. For each well, add:

      • Assay buffer.

      • ThT stock solution to a final concentration of 10-25 µM.

      • Peptide stock solution to the desired final concentration (e.g., 10-100 µM).

    • Include negative controls (buffer + ThT only).

  • Measurement:

    • Place the plate in a plate-reading fluorometer.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Record fluorescence intensity at regular intervals (e.g., every 5-15 minutes) over the desired time course (hours to days). The plate should be shaken briefly before each reading.

    • The resulting data will typically show a sigmoidal curve, where the lag phase represents nucleation and the steep increase in fluorescence corresponds to fibril elongation.[11]

Protocol 2: General Procedure for Solubilizing a Hydrophobic Peptide

This protocol outlines a systematic approach to finding a suitable solvent system.

  • Preparation:

    • Allow the lyophilized peptide vial to warm to room temperature before opening.

    • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Test:

    • Weigh out a small, known amount of peptide (e.g., 0.1-0.5 mg) into a microcentrifuge tube.

  • Solvent Screening Workflow:

    • Step A (Aqueous): Add a small volume of sterile, deionized water (e.g., 50 µL). Vortex. If it doesn't dissolve, proceed to Step B.

    • Step B (Acid/Base Modification): Based on the peptide's calculated net charge, add 1-2 µL increments of either 10% acetic acid (for basic peptides) or 0.1% NH4OH (for acidic peptides).[3] Vortex after each addition. If it remains insoluble, proceed to Step C.

    • Step C (Organic Solvent): To the same tube, add a small volume (e.g., 10-20 µL) of 100% DMSO.[1] Vortex. Sonication (3 x 10 seconds) can be applied here.[1]

    • Step D (Dilution): Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing until the target concentration is reached. If precipitation occurs, the solubility limit has been exceeded.

References

Technical Support Center: Mass Spectrometry Analysis of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with H-Lys(Z)-OH-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mass?

This compound is the deuterium-labeled form of N-ε-benzyloxycarbonyl-L-lysine. The 'Z' group, also known as carboxybenzyl (Cbz), is a common protecting group for the epsilon amine of lysine. The '-d3' indicates that three hydrogen atoms have been replaced by deuterium.

CompoundChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ m/z
H-Lys(Z)-OHC₁₄H₂₀N₂O₄280.32281.15
This compoundC₁₄H₁₇D₃N₂O₄283.34284.17

Q2: I am observing a very low signal for my this compound standard. What are the common causes?

Low signal intensity for this compound can stem from several factors:

  • Suboptimal Ionization Source Parameters: Incorrect settings for spray voltage, gas flow rates, or temperature can lead to inefficient ionization.

  • In-Source Fragmentation: The molecule may be fragmenting within the ion source before it can be detected as the precursor ion. The benzyloxycarbonyl (Z) protecting group can be labile under certain conditions.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte.

  • Poor Solubility: The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration. H-Lys(Z)-OH is known to have limited solubility in some common organic solvents like DMSO, but is soluble in acidic aqueous solutions.

  • Deuterium-Hydrogen Back-Exchange: Labile deuterium atoms can exchange with hydrogen from the solvent, leading to a distribution of masses and a decrease in the intensity of the desired deuterated peak.

Q3: What are the likely fragmentation patterns for this compound?

Based on the fragmentation of similar protected amino acids, the primary fragmentation pathways for protonated H-Lys(Z)-OH involve neutral losses from the precursor ion. The fragmentation of protonated lysine derivatives often involves the elimination of the epsilon-amino group as ammonia. For H-Lys(Z)-OH, key fragmentation would likely involve the Z-group.

A mass spectrometric study on Nα-(carbobenzyloxy)-L-lysine revealed several key intermediates and fragmentation patterns that can be extrapolated to its epsilon-protected isomer.[1] The fragmentation of protonated lysine itself primarily proceeds through the elimination of the epsilon-amino group as ammonia, forming an ion at m/z 130, and to a lesser extent, the loss of water to form an ion at m/z 129.[2]

The position of the three deuterium atoms in this compound is critical. Deuteration of amino acids can occur at various positions, including the α-carbon and positions adjacent to amine groups.[3][4][5][6][7] Assuming the deuteration is on the lysine side chain, this will shift the mass of corresponding fragment ions.

Troubleshooting Guides

Guide 1: Optimizing Ion Source Parameters for Better Signal

Low signal intensity is often a result of suboptimal ESI source parameters. A systematic approach to optimizing these settings is crucial.

Experimental Protocol: ESI Source Parameter Optimization

  • Prepare a Standard Solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.

  • Parameter Optimization Workflow:

    • Spray Voltage: While infusing, gradually increase the spray voltage until a stable signal is achieved. Record the voltage that provides the highest and most stable signal.

    • Nebulizer and Drying Gas Flow: Sequentially optimize the nebulizer and drying gas flow rates. Monitor the signal intensity.

    • Drying Gas Temperature: Adjust the drying gas temperature to ensure efficient desolvation without causing thermal degradation.

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 20 V) to a higher value (e.g., 150 V) and monitor the intensity of the precursor ion ([M+H]⁺) and any significant fragment ions. Select a cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.[8]

ParameterTypical Starting Range (Positive ESI)Optimization Goal
Spray Voltage2000 - 4000 VLowest voltage for a stable spray to minimize in-source reactions.[9]
Drying Gas Temperature200 - 350 °CEfficient desolvation without thermal degradation.[9]
Nebulizer Gas PressureVaries by instrumentStable and consistent spray.
Cone Voltage20 - 150 VMaximize precursor ion signal, minimize fragmentation.[8]

Logical Relationship: ESI Parameter Optimization

G cluster_optimization ESI Parameter Optimization Start Start with Direct Infusion of Standard Optimize_SV Optimize Spray Voltage Start->Optimize_SV Optimize_Gas Optimize Nebulizer & Drying Gas Flow Optimize_SV->Optimize_Gas Optimize_Temp Optimize Drying Gas Temperature Optimize_Gas->Optimize_Temp Optimize_CV Optimize Cone Voltage Optimize_Temp->Optimize_CV End Optimal Signal Achieved Optimize_CV->End

A workflow for systematic ESI parameter optimization.
Guide 2: Investigating and Mitigating In-Source Fragmentation

The Z-protecting group can be labile, leading to fragmentation in the ion source, which reduces the intensity of the precursor ion.

Experimental Protocol: In-Source Fragmentation Analysis

  • Direct Infusion: Infuse a standard solution of this compound as described in Guide 1.

  • Cone Voltage Ramp: Systematically increase the cone voltage (or fragmentor voltage) from a low setting (e.g., 20 V) to a high setting (e.g., 150 V) in increments of 10-20 V.

  • Data Acquisition: Acquire a full scan mass spectrum at each cone voltage setting.

  • Data Analysis: Plot the intensity of the precursor ion (m/z 284.17) and any observed fragment ions as a function of the cone voltage. A decrease in the precursor ion intensity accompanied by an increase in fragment ion intensity indicates in-source fragmentation.

Troubleshooting In-Source Fragmentation

  • Lower Cone Voltage: Operate the mass spectrometer at the lowest cone voltage that provides adequate sensitivity for the precursor ion.

  • Gentler Ionization: If available, consider using a gentler ionization technique or adjusting source parameters to reduce the energy transferred to the ions.

Signaling Pathway: In-Source Fragmentation

G Analyte This compound in Solution Ionization Electrospray Ionization Analyte->Ionization Precursor [M+H]⁺ (m/z 284.17) Ionization->Precursor Fragmentation In-Source Fragmentation (High Cone Voltage) Precursor->Fragmentation Excess Energy Detection Mass Analyzer Detection Precursor->Detection Lower Cone Voltage Fragments Fragment Ions Fragmentation->Fragments Fragments->Detection

The fate of this compound in the ion source.
Guide 3: Addressing Matrix Effects and Ion Suppression

Matrix effects can significantly reduce the signal intensity of your analyte.

Experimental Protocol: Post-Column Infusion to Detect Ion Suppression

  • LC-MS Setup: Set up your LC-MS system with the analytical column and mobile phases you intend to use for your assay.

  • Infusion Setup: Using a T-junction, continuously infuse a standard solution of this compound into the LC flow post-column, before the ESI source.

  • Injection of Blank Matrix: Inject a blank matrix sample (a sample prepared using the same procedure as your study samples, but without the analyte).

  • Data Analysis: Monitor the signal of the infused this compound. A dip in the signal intensity at certain retention times indicates regions of ion suppression.

Strategies to Mitigate Ion Suppression

  • Chromatographic Separation: Adjust your LC method to separate the elution of this compound from the regions of ion suppression.

  • Sample Preparation: Employ more effective sample clean-up techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's concentration and the instrument's detection limits.

  • Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than ESI for certain compounds.

Experimental Workflow: Investigating Ion Suppression

G Start Low Signal Intensity Observed Check_IS Post-Column Infusion Experiment Start->Check_IS Suppression_Detected Ion Suppression Detected? Check_IS->Suppression_Detected No_Suppression No Significant Suppression Suppression_Detected->No_Suppression No Optimize_Chromatography Optimize Chromatography Suppression_Detected->Optimize_Chromatography Yes Improve_Cleanup Improve Sample Cleanup Suppression_Detected->Improve_Cleanup Yes Dilute_Sample Dilute Sample Suppression_Detected->Dilute_Sample Yes No_Suppression->Start Investigate other causes Reanalyze Re-analyze Sample Optimize_Chromatography->Reanalyze Improve_Cleanup->Reanalyze Dilute_Sample->Reanalyze

A decision tree for troubleshooting ion suppression.

References

Validation & Comparative

A Comparative Guide to H-Lys(Z)-OH-d3 and Fmoc-Lys(Boc)-OH in Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of overall efficiency, yield, and purity. This guide provides an objective comparison between two lysine derivatives, H-Lys(Z)-OH-d3 and Fmoc-Lys(Boc)-OH, highlighting their respective applications, performance, and the experimental methodologies that underpin their use.

Introduction to the Lysine Derivatives

This compound is a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. The benzyloxycarbonyl (Z or Cbz) group protects the ε-amino group of the lysine side chain, while the α-amino group remains free for direct peptide bond formation. The Z group is traditionally removed by hydrogenolysis or strong acids.[1] This derivative is most commonly employed in solution-phase peptide synthesis (SPPS) . The deuterium (d3) labeling offers a stable isotopic marker, which can be invaluable for nuclear magnetic resonance (NMR) studies, mass spectrometry (MS)-based quantitative proteomics, and pharmacokinetic analyses by leveraging the kinetic isotope effect to potentially slow metabolic degradation.[2][3][]

Fmoc-Lys(Boc)-OH is a dually protected lysine derivative designed for solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[5][6] The Fmoc group provides temporary protection for the α-amino group and is cleaved under mild basic conditions (e.g., piperidine).[7] The tert-butyloxycarbonyl (Boc) group offers orthogonal, "permanent" protection for the ε-amino side chain, which is stable to the basic conditions of Fmoc deprotection and is removed during the final cleavage from the solid support with strong acid (e.g., trifluoroacetic acid, TFA).[6][8]

Comparative Analysis of Synthesis Strategies

The primary difference in the application of this compound and Fmoc-Lys(Boc)-OH lies in the peptide synthesis strategy for which they are best suited.

Solution-Phase Peptide Synthesis (using this compound): This classical approach involves the stepwise coupling of amino acids in a homogenous solution.

  • Advantages:

    • Scalability: Generally more amenable to large-scale synthesis.

    • Purification of Intermediates: Allows for the purification of peptide fragments at each step, which can be beneficial for managing difficult sequences.

    • Flexibility: Offers a wider range of coupling and deprotection chemistries.

  • Disadvantages:

    • Time-Consuming: Requires purification after each coupling step, making it a slower process.

    • Lower Overall Yields: Potential for product loss during repeated purification steps.

    • Solubility Issues: Growing peptide chains may become insoluble in the reaction solvent.

Solid-Phase Peptide Synthesis (using Fmoc-Lys(Boc)-OH): This is the most common method for peptide synthesis, where the peptide is assembled on a solid resin support.

  • Advantages:

    • Speed and Automation: The use of a solid support allows for easy removal of excess reagents and byproducts by simple filtration, making the process rapid and amenable to automation.[9]

    • High Efficiency: Driving reactions to completion by using an excess of reagents is straightforward.

    • Milder Conditions: Fmoc chemistry avoids the use of harsh acids in the repetitive deprotection steps, making it compatible with a wider range of sensitive peptide modifications.[1]

  • Disadvantages:

    • Aggregation: The growing peptide chain, being tethered to the resin, can sometimes aggregate, leading to incomplete reactions.

    • Final Product Purity: Impurities from side reactions can accumulate and require extensive purification of the final product.

    • Scalability: While possible, scaling up SPPS can be more challenging and costly than solution-phase synthesis.

Performance Data: A Representative Comparison

ParameterSolution-Phase Synthesis with Z-protected LysineSolid-Phase Synthesis with Fmoc-Lys(Boc)-OH
Typical Yield (per coupling step) Variable, often lower due to purification losses>99%
Overall Crude Yield (for a short peptide) 50-70% (example from literature)[10]70-90% (example from literature)[11]
Final Purity (after purification) High purity achievable for intermediates and final productHigh purity (>95%) is routinely achieved after HPLC purification[5]
Synthesis Time Days to weeksHours to days

Disclaimer: The data presented in this table are representative examples from different studies and should not be considered a direct comparison. Actual results will vary based on the specific peptide and experimental conditions.

The purity of the initial Fmoc-Lys(Boc)-OH building block is crucial, as impurities can lead to reduced coupling efficiency and the formation of truncated or modified peptide sequences, ultimately lowering the overall yield and complicating purification.[6]

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide using H-Lys(Z)-OH

This protocol outlines the general steps for coupling H-Lys(Z)-OH with another N-protected amino acid in solution.

1. Materials and Reagents:

  • H-Lys(Z)-OH

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Aqueous solutions for workup: 1M HCl, saturated NaHCO₃, brine

2. Procedure:

  • Activation of the N-protected amino acid: Dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: In a separate flask, dissolve H-Lys(Z)-OH (1 equivalent) in DMF and add TEA (1 equivalent) to neutralize.

  • Filter the activated Boc-Ala-OH solution to remove the DCU precipitate and add the filtrate to the H-Lys(Z)-OH solution.

  • Allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the resulting protected dipeptide (Boc-Ala-Lys(Z)-OH) by column chromatography.

  • Deprotection:

    • Boc deprotection: Treat the dipeptide with TFA in DCM to remove the N-terminal Boc group.

    • Z deprotection: The C-terminal Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C).

Solid-Phase Synthesis of a Tripeptide using Fmoc-Lys(Boc)-OH

This protocol describes the manual synthesis of a tripeptide (e.g., Ala-Gly-Lys) on a Rink Amide resin using Fmoc chemistry.

1. Materials and Reagents:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

2. Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Drain the DMF. Add a solution of Fmoc-Lys(Boc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to the resin.

    • Agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Gly-OH): Repeat step 2 using Fmoc-Gly-OH.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflows

solution_phase_synthesis cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_deprotection Deprotection Boc_Ala Boc-Ala-OH DCC DCC in DCM (0°C) Boc_Ala->DCC HOBt HOBt HOBt->DCC Activated_Ester Activated Ester + DCU DCC->Activated_Ester Reaction Stir at RT Activated_Ester->Reaction Lys_Z H-Lys(Z)-OH + TEA in DMF Lys_Z->Reaction Protected_Dipeptide Boc-Ala-Lys(Z)-OH Reaction->Protected_Dipeptide Workup Workup (Wash) Protected_Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography Purified_Dipeptide Purified Protected Dipeptide Chromatography->Purified_Dipeptide TFA TFA/DCM Purified_Dipeptide->TFA Boc removal H2_PdC H2/Pd-C TFA->H2_PdC Z removal Final_Peptide Ala-Lys-OH H2_PdC->Final_Peptide

Caption: Workflow for Solution-Phase Peptide Synthesis.

solid_phase_synthesis cluster_cycle1 Cycle 1: Lysine cluster_cycle2 Cycle 2: Glycine cluster_cycle3 Cycle 3: Alanine start Swell Resin in DMF couple1 Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) start->couple1 wash1 Wash (DMF) couple1->wash1 deprotect1 Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 Wash (DMF) deprotect1->wash2 couple2 Couple Fmoc-Gly-OH (HBTU/DIPEA) wash2->couple2 wash3 Wash (DMF) couple2->wash3 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash3->deprotect2 wash4 Wash (DMF) deprotect2->wash4 couple3 Couple Fmoc-Ala-OH (HBTU/DIPEA) wash4->couple3 wash5 Wash (DMF) couple3->wash5 deprotect3 Final Fmoc Deprotection (20% Piperidine/DMF) wash5->deprotect3 wash6 Wash (DMF/DCM) deprotect3->wash6 cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash6->cleavage purification Precipitation & Purification (HPLC) cleavage->purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies. For large-scale synthesis where intermediate purification is desired, the classical solution-phase approach with H-Lys(Z)-OH may be advantageous. The inclusion of deuterium in this compound provides a powerful tool for analytical and metabolic studies of the final peptide product.

However, for most research and development applications, the efficiency, speed, and amenability to automation make Fmoc-based SPPS with Fmoc-Lys(Boc)-OH the superior choice. The orthogonality of the Fmoc and Boc protecting groups allows for a streamlined and high-yielding synthesis process. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the desired peptide sequence and modifications, the required scale, and the available resources.

References

Comparative Guide to Analytical Method Validation: H-Lys(Z)-OH-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, exemplified by H-Lys(Z)-OH-d3, against an alternative approach using a structural analog internal standard. The information presented is based on established principles of bioanalytical method validation and data from representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for similar analytes, in the absence of specific published data for this compound.

The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely considered the "gold standard" in quantitative bioanalysis.[1][2] This is due to its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection, thereby providing the most accurate and precise results.[1][2][3]

Comparison of Internal Standard Performance

The following tables summarize typical quantitative data from a validated LC-MS/MS method for an analyte similar to H-Lys(Z)-OH in a biological matrix (e.g., human plasma). The comparison highlights the expected performance differences when using a deuterated internal standard versus a structural analog.

Table 1: Comparison of Key Validation Parameters

Validation ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal StandardAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mLSignal-to-noise ratio ≥ 10
Matrix Effect (% CV) < 5%< 15%≤ 15%
Recovery (% Consistency) Consistent and reproducibleMay show variabilityConsistent and reproducible

Table 2: Representative Accuracy and Precision Data

Analyte Concentration (ng/mL)Deuterated IS - Accuracy (% Bias)Deuterated IS - Precision (% CV)Structural Analog IS - Accuracy (% Bias)Structural Analog IS - Precision (% CV)
1 (LLOQ) 2.54.88.912.5
3 (Low QC) 1.83.56.29.8
50 (Mid QC) -0.52.1-4.57.1
80 (High QC) -1.21.9-3.86.5

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of an analyte like H-Lys(Z)-OH in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Precipitation: Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte (H-Lys(Z)-OH): Precursor ion > Product ion (specific m/z values to be determined).

    • Internal Standard (this compound): Precursor ion > Product ion (specific m/z values to be determined, typically +3 Da compared to the analyte).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the bioanalysis of H-Lys(Z)-OH.

validation_process cluster_parameters Validation Parameters method_development Method Development full_validation Full Validation method_development->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision stability Stability full_validation->stability matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery partial_validation Partial Validation (e.g., method transfer) full_validation->partial_validation routine_analysis Routine Sample Analysis selectivity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis stability->routine_analysis matrix_effect->routine_analysis recovery->routine_analysis partial_validation->routine_analysis

Caption: Logical relationship of the analytical method validation process.

References

A Comparative Guide to Internal Standards for Lysine Analysis: Deuterated vs. Non-Deuterated Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lysine, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of deuterated internal standards against their non-deuterated alternatives for lysine analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated lysine, are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards become chemically and physically almost identical to the endogenous lysine. This near-identical nature allows them to co-elute during chromatography and experience the same ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for variations in sample preparation and matrix effects.[1][2]

Alternative Approaches: Non-Deuterated Internal Standards

While deuterated standards offer superior performance, practical considerations such as cost and availability sometimes necessitate the use of non-deuterated internal standards. These are typically structural analogs that are chemically similar to lysine but not found in the biological matrix being analyzed. Commonly used non-deuterated internal standards for amino acid analysis include norleucine, norvaline, and homoarginine.[3][4][5][6]

Performance Comparison: Deuterated vs. Non-Deuterated

The primary advantage of deuterated standards lies in their ability to more accurately compensate for matrix effects and variability throughout the analytical process. Non-deuterated standards, being structurally different, may not perfectly mimic the behavior of lysine during extraction, derivatization, and ionization.

The following tables summarize typical validation parameters for lysine analysis using both deuterated and non-deuterated internal standards, compiled from various studies. It is important to note that these results are not from a single head-to-head comparative study, and experimental conditions may vary between the cited sources.

Table 1: Performance Characteristics of Lysine Analysis Using a Deuterated Internal Standard (LC-MS/MS)
Validation ParameterPerformance MetricValueReference
Linearity Correlation Coefficient (R²)>0.99[7]
Sensitivity Limit of Detection (LOD)1.6 - 15 nM[7]
Limit of Quantification (LOQ)6.1 - 25.33 nM[7]
Accuracy % Recovery99.3% - 104.5%[7]
Precision Intra-day %RSD< 15%[7]
Inter-day %RSD< 15%[7]
Matrix Effect % Variation3.5% - 22%[7]
Table 2: Performance Characteristics of Lysine Analysis Using a Non-Deuterated Internal Standard (Norleucine) via Amino Acid Analyzer
Validation ParameterPerformance MetricValueReference
Precision Enhanced reproducibilityGenerally enhanced[3]
Accuracy Lack of biasGenerally enhanced[3]
Table 3: Performance Characteristics of Lysine Analysis Using a Non-Deuterated Internal Standard (L-phenylalanine ethyl-ester) via HPLC with Fluorescence Detection
Validation ParameterPerformance MetricValueReference
Accuracy % Recovery92% ± 2%[8]
Precision Inter- and Intra-dayUp to 225 µM[8]
Sensitivity Limit of Detection (LOD)< 1.24 µM[8]
Limit of Quantification (LOQ)< 4.14 µM[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for lysine analysis using deuterated and non-deuterated internal standards.

Protocol 1: Lysine Analysis using Deuterated Internal Standard by LC-MS/MS

This protocol is a generalized procedure for the quantification of lysine in plasma.

  • Sample Preparation:

    • To 40 µL of plasma, add 40 µL of an internal standard solution containing a known concentration of deuterated lysine (e.g., L-Lysine-d8).[9]

    • Vortex the mixture.

    • Add 280 µL of a precipitation solvent (e.g., acetonitrile with 0.15% formic acid) to deproteinize the sample.[10]

    • Vortex again and centrifuge at high speed (e.g., 17,000 x g) for 5 minutes.[10]

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation of underivatized amino acids.[10]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile with formic acid).[10]

    • Mass Spectrometry: Perform analysis on a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[11]

    • Quantification: Determine the concentration of lysine by comparing the peak area ratio of endogenous lysine to the deuterated internal standard against a calibration curve.

Protocol 2: Lysine Analysis using Non-Deuterated Internal Standard (Norleucine) by Amino Acid Analyzer

This protocol describes a traditional method for amino acid analysis.

  • Sample Preparation:

    • Deproteinize the biological sample (e.g., serum) by adding an equal volume of 5% sulfosalicylic acid containing a known concentration of L-norleucine as the internal standard.[12]

    • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.[12]

    • Collect the supernatant for analysis.[12]

  • Amino Acid Analysis:

    • Separation: Separate the amino acids using a high-performance amino acid analyzer with a strong cation-exchange column and lithium-based buffers.[12]

    • Derivatization: Perform post-column derivatization with ninhydrin.

    • Detection: Detect the derivatized amino acids using a UV-Vis detector.

    • Quantification: Quantify lysine by comparing its peak area to that of the norleucine internal standard and a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflows for lysine analysis using internal standards.

Workflow for Lysine Analysis with Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Deproteinate Protein Precipitation Add_IS->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (e.g., HILIC or Ion-Exchange) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Calibration_Curve Calibration Curve Data_Analysis->Calibration_Curve Final_Concentration Final Lysine Concentration Calibration_Curve->Final_Concentration

Caption: A generalized workflow for lysine analysis using an internal standard.

Decision Logic for Internal Standard Selection Start Start: Need for Lysine Quantification Accuracy_Requirement High Accuracy & Precision Required? Start->Accuracy_Requirement Deuterated_Available Deuterated Standard Available & Affordable? Accuracy_Requirement->Deuterated_Available Yes Use_Non_Deuterated Use Non-Deuterated Internal Standard (e.g., Norleucine) Accuracy_Requirement->Use_Non_Deuterated No Use_Deuterated Use Deuterated Internal Standard Deuterated_Available->Use_Deuterated Yes Deuterated_Available->Use_Non_Deuterated No Validate_Method Thorough Method Validation is Crucial Use_Non_Deuterated->Validate_Method

Caption: A decision tree for selecting an appropriate internal standard.

Conclusion

The cross-validation of internal standards is paramount for ensuring the reliability of lysine quantification. Deuterated internal standards are the preferred choice for achieving the highest levels of accuracy and precision, as they most effectively correct for analytical variability. However, when deuterated standards are not feasible, non-deuterated structural analogs like norleucine can be a viable alternative, provided that the method is thoroughly validated to account for potential differences in analytical behavior. The selection of an appropriate internal standard should be guided by the specific requirements of the study, balancing the need for accuracy with practical considerations.

References

A Head-to-Head Comparison of d3 and d4 Labeled Lysine Standards in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a powerful and widely adopted technique for the accurate determination of protein abundance. The choice of isotopically labeled amino acids is critical to the success of a SILAC experiment. While various labeled amino acids are available, deuterated lysine standards, particularly 4,4,5,5-D4 L-lysine (d4-lysine), are frequently employed in 3-plex SILAC experiments as a "medium" label alongside "light" (unlabeled) and "heavy" (e.g., ¹³C₆¹⁵N₂-lysine) counterparts.[1][2][3] This guide provides an objective comparison of d4-lysine with a potential, though less common, alternative: d3-labeled lysine.

The primary concern when using deuterated standards is the potential for chromatographic separation from their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[4][5] This can lead to inaccuracies in quantification if the isotopic peaks are not integrated correctly. This guide will delve into the theoretical and practical considerations of using d3 versus d4 labeled lysine, present a generalized experimental protocol, and provide visualizations to aid researchers in making an informed decision for their specific experimental needs.

Performance Comparison: d3-Lysine vs. d4-Lysine

The following table summarizes the key performance characteristics of d3 and d4 labeled lysine standards based on established principles of chromatography and mass spectrometry. Direct experimental data comparing the two is limited, so some aspects are inferred from the known behavior of deuterated compounds.

Featured3-Labeled Lysined4-Labeled LysineKey Considerations & Supporting Data
Mass Difference (vs. Light) +3 Da+4 DaA mass difference of at least 4 Da is generally recommended to minimize the overlap of isotopic clusters between light and medium labeled peptides, especially for larger peptides. d4-lysine meets this recommendation.
Chromatographic Co-elution with Light Standard Likely to exhibit a slight retention time shift in Reverse Phase Liquid Chromatography (RPLC), eluting slightly earlier than the unlabeled counterpart. The magnitude of this shift is expected to be marginally smaller than that of d4-lysine due to fewer deuterium atoms.Known to exhibit a slight retention time shift in RPLC, eluting earlier than the unlabeled counterpart.[4] This can lead to quantification errors if not properly addressed during data analysis. Capillary Zone Electrophoresis (CZE) shows a negligible isotopic shift compared to RPLC.[4]
Quantitative Accuracy Potentially slightly higher accuracy than d4-lysine in RPLC-based workflows due to a theoretically smaller isotope effect and thus better co-elution. However, this is likely a marginal difference.The 4 Da mass shift provides good separation from the light peptide in the mass spectrometer.[3][6] Quantification can be highly accurate if the chromatographic peaks are fully resolved or if the integration method accounts for any partial separation.
Availability & Usage Less commonly used and may have limited commercial availability for SILAC applications.A widely used and commercially available reagent for 3-plex SILAC experiments.[1][2][3][7]
Cost Likely to be comparable to or potentially higher than d4-lysine due to lower demand.Cost-effective for a stable isotope-labeled amino acid.

Experimental Protocols

A generalized experimental protocol for a 3-plex SILAC experiment using either d3 or d4-lysine as the "medium" label is provided below. This protocol is based on standard SILAC workflows.[2][8]

Preparation of SILAC Media
  • Obtain Lysine-Deficient Media: Start with a commercial lysine- and arginine-deficient cell culture medium (e.g., DMEM for SILAC).

  • Prepare Amino Acid Stock Solutions: Prepare sterile, high-concentration stock solutions of "light" L-lysine, "medium" deuterated L-lysine (d3 or d4), and "heavy" L-lysine (e.g., ¹³C₆¹⁵N₂-lysine). Also prepare stock solutions for light and heavy L-arginine if arginine labeling is also being performed.

  • Supplement Media: To three separate bottles of the lysine-deficient medium, add dialyzed fetal bovine serum (dFBS) to the desired final concentration (typically 10%). Then, add the appropriate amino acid stocks to create the "light," "medium," and "heavy" media.

    • Light Medium: Add "light" L-lysine and "light" L-arginine.

    • Medium Medium: Add "medium" deuterated L-lysine (d3 or d4) and "light" or "heavy" L-arginine depending on the experimental design.

    • Heavy Medium: Add "heavy" L-lysine and "heavy" L-arginine.

  • Sterile Filtration: Sterile-filter the prepared SILAC media using a 0.22 µm filter unit. Store at 4°C.

Cell Culture and Labeling
  • Cell Adaptation: Culture the chosen cell line in the "light," "medium," and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[9]

  • Experimental Treatment: Once labeling is complete, subject the cells in each of the three media to their respective experimental conditions (e.g., control, drug treatment 1, drug treatment 2).

  • Cell Harvest: After treatment, harvest the cells from all three conditions separately. Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Lyse the cell pellets from each condition using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Pooling of Lysates: Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the pooled protein mixture using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most peptides will contain a labeled amino acid.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the desalted peptides using a reversed-phase nano-liquid chromatography system. A long gradient is typically used to achieve high-resolution separation.

  • Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification and quantification.

Data Analysis
  • Peptide Identification and Quantification: Use a proteomics software package that supports SILAC data analysis (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "light," "medium," and "heavy" forms of each peptide.

  • Data Interpretation: The software will calculate the protein ratios based on the intensities of the corresponding peptide isotopic envelopes. These ratios represent the relative abundance of each protein between the different experimental conditions.

Visualizing the SILAC Workflow

The following diagrams illustrate the key steps in a typical 3-plex SILAC experiment and the logical considerations when choosing between d3 and d4 lysine.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis light Light Medium (d0-Lysine) medium Medium Medium (d3/d4-Lysine) cond1 Condition 1 (e.g., Control) light->cond1 heavy Heavy Medium (13C6,15N2-Lysine) cond2 Condition 2 (e.g., Treatment A) medium->cond2 cond3 Condition 3 (e.g., Treatment B) heavy->cond3 harvest Harvest & Lyse Cells cond1->harvest cond2->harvest cond3->harvest quant Quantify Protein harvest->quant pool Pool Equal Protein Amounts quant->pool digest Digest with Trypsin pool->digest desalt Desalt Peptides digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

Caption: A generalized workflow for a 3-plex SILAC experiment.

Deuterium_Isotope_Effect cluster_lc Reversed-Phase Liquid Chromatography cluster_ms Mass Spectrometry start Injection d4 d4-Peptide start->d4 Slightly Faster Elution d0 d0-Peptide ms_detect Detection of Isotopic Envelopes d0->ms_detect d3 d3-Peptide d3->d0 Slower Elution d3->ms_detect d4->d3 Marginally Slower Elution d4->ms_detect d0_peak d3_peak d4_peak

Caption: The deuterium isotope effect in LC-MS for SILAC peptides.

References

A Head-to-Head Comparison: Unveiling the Advantages of H-Lys(Z)-OH-d3 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-stakes quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. While a variety of isotopic lysine standards are available, H-Lys(Z)-OH-d3, a deuterated lysine derivative with a benzyloxycarbonyl (Z) protecting group, offers a unique combination of features. This guide provides an objective comparison of this compound with other common isotopic lysine standards, supported by established principles of stable isotope dilution mass spectrometry.

The Landscape of Isotopic Lysine Standards

In the realm of quantitative proteomics, particularly in workflows involving protein digestion followed by LC-MS/MS analysis, stable isotope-labeled (SIL) internal standards are indispensable. These standards, which are chemically identical to the analyte of interest but differ in mass, are added to a sample at an early stage to control for variability during sample preparation, chromatography, and ionization. The most common isotopic lysine standards fall into two main categories:

  • Deuterated Standards: These standards incorporate deuterium (²H), a stable isotope of hydrogen. Examples include H-Lys-d4-OH and the subject of this guide, this compound. They are often more cost-effective to synthesize.

  • Heavy-Atom Labeled Standards: These standards incorporate heavier isotopes of carbon (¹³C) and/or nitrogen (¹⁵N). Widely used examples, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), include H-Lys(¹³C₆)-OH and H-Lys(¹³C₆, ¹⁵N₂)-OH.

Core Performance Comparison: Deuterium vs. Heavy-Atom Labeling

The fundamental choice between deuterium and heavy-atom labeling underpins the primary advantages and disadvantages of different standards. The ideal internal standard should co-elute perfectly with the unlabeled analyte and exhibit absolute isotopic stability throughout the analytical workflow.

Performance ParameterDeuterated Standards (e.g., this compound)Heavy-Atom Standards (e.g., H-Lys(¹³C₆,¹⁵N₂)-OH)Key Insights for Researchers
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte. This is due to the "isotope effect," where C-²H bonds are slightly stronger than C-¹H bonds.Virtually identical physicochemical properties lead to perfect co-elution with the unlabeled analyte under various chromatographic conditions.[1]¹³C/¹⁵N standards are superior for correcting matrix effects. A chromatographic shift can cause the analyte and the standard to experience different levels of ion suppression or enhancement, potentially leading to quantification errors, which can be as high as 40% in some cases.[1]
Isotopic Stability Generally stable, but there is a potential risk of back-exchange of deuterium with protons from the solvent, especially under certain pH or temperature conditions. The stability depends on the position of the deuterium atoms.Highly stable. The carbon and nitrogen backbone of the amino acid ensures that there is no risk of isotope exchange during sample processing.¹³C/¹⁵N standards offer greater confidence in isotopic integrity. While modern deuterated standards are designed to minimize exchange, the inherent stability of heavy-atom labels is a distinct advantage.
Mass Shift Provides a +3 Da shift for this compound. Other deuterated lysines can offer different shifts (e.g., +4 Da for d4).Provides a significant and easily resolvable mass shift (e.g., +6 Da for ¹³C₆, +8 Da for ¹³C₆,¹⁵N₂).Both types of standards provide sufficient mass shifts to be distinguished from the unlabeled analyte in a mass spectrometer.
Cost & Availability Generally more cost-effective and readily available.Typically more expensive to synthesize.For routine analyses where the highest precision is not paramount, deuterated standards can be a pragmatic choice. For developing highly robust and accurate assays, the investment in ¹³C/¹⁵N standards is often justified.

The "Z" Factor: A Unique Advantage of this compound

Beyond the general characteristics of deuterated standards, the Nε-benzyloxycarbonyl (Z) protecting group on this compound introduces specific potential advantages, particularly when used as a spike-in standard for tissue or biofluid analysis.

1. Enhanced Stability During Denaturation and Digestion: The Z-group is a robust protecting group that is stable under the typical denaturing and proteolytic digestion conditions used in bottom-up proteomics. This ensures the integrity of the isotopic standard throughout the initial, often harsh, sample preparation steps.

2. Stability During Peptide Cleavage: In many proteomics workflows, peptides are cleaved from a solid-phase synthesis resin or protecting groups are removed using strong acids like trifluoroacetic acid (TFA). The benzyloxycarbonyl (Cbz or Z) group is known to be stable under these TFA treatment conditions. This is a crucial feature, ensuring that the standard does not degrade during the final steps of sample workup before LC-MS/MS analysis.

3. Controlled Introduction and Removal: While stable to TFA, the Z-group can be removed under specific conditions (e.g., hydrogenolysis) if required, offering a degree of chemical flexibility. However, in a typical "bottom-up" proteomics workflow where the standard is added to a biological sample that is then digested, the Z-group would be expected to remain on the lysine side chain of the standard. This leads to a unique mass-shifted peptide that can be used for quantification.

Experimental Protocols

The following provides a generalized experimental workflow for the quantification of a specific protein in a complex mixture using this compound as an internal standard.

Sample Preparation and Spiking
  • Protein Extraction: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Internal Standard Spiking: Add a known amount of this compound to the protein lysate. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected amount of the endogenous protein of interest.

  • Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with urea or SDS), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteine residues (with iodoacetamide).

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.

Peptide Cleanup
  • Desalting: Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method, such as a C18 cartridge.

  • Drying: Dry the purified peptides under vacuum.

  • Reconstitution: Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC or UPLC system. The gradient and column should be optimized to achieve good separation of the target peptide.

  • Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer.

  • Data Acquisition: Use a targeted method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to quantify the specific peptide from the protein of interest and its corresponding this compound-containing internal standard peptide.

    • Unlabeled Peptide Transition: Monitor the transition of the precursor ion (the m/z of the native peptide) to a specific fragment ion.

    • Labeled Peptide Transition: Monitor the transition of the mass-shifted precursor ion (the m/z of the peptide containing this compound) to its corresponding fragment ion.

Data Analysis
  • Peak Integration: Integrate the peak areas for both the unlabeled (endogenous) and labeled (internal standard) peptide transitions.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.

  • Quantification: Determine the absolute quantity of the endogenous peptide by comparing the calculated ratio to a standard curve generated with known amounts of the unlabeled peptide and a fixed amount of the internal standard.

Visualizing the Workflow and Concepts

Quantitative_Proteomics_Workflow General Workflow for Protein Quantification using a Labeled Standard cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing ProteinExtraction 1. Protein Extraction (Cells/Tissue) Spiking 2. Spiking with This compound ProteinExtraction->Spiking Digestion 3. Denaturation, Reduction, Alkylation & Digestion Spiking->Digestion Cleanup 4. Peptide Cleanup (SPE) Digestion->Cleanup LC 5. Liquid Chromatography (Peptide Separation) Cleanup->LC MS 6. Tandem Mass Spectrometry (Targeted Acquisition) LC->MS Integration 7. Peak Integration (Native & Labeled Peptides) MS->Integration Quantification 8. Ratio Calculation & Absolute Quantification Integration->Quantification

Caption: A typical workflow for quantitative proteomics using a spiked-in isotopic internal standard.

Isotopic_Standard_Comparison Conceptual Comparison of Isotopic Lysine Standards cluster_Deuterated Deuterated Standard cluster_HeavyAtom Heavy-Atom Standard Analyte Native Peptide (Unlabeled Lysine) Deuterated_Standard This compound Peptide (Mass Shift: +3 Da) Analyte->Deuterated_Standard Slightly Earlier Elution Heavy_Atom_Standard 13C6,15N2-Lys Peptide (Mass Shift: +8 Da) Analyte->Heavy_Atom_Standard Perfect Co-elution Note1 Risk of Isotopic Instability Deuterated_Standard->Note1 Potential for H/D Exchange Note2 High Isotopic Stability Heavy_Atom_Standard->Note2 Isotopically Stable

Caption: Chromatographic behavior and stability of deuterated vs. heavy-atom labeled standards.

Conclusion and Recommendations

The selection of an isotopic internal standard is a balance of performance requirements and cost.

  • For the highest accuracy and precision, especially in complex biological matrices where matrix effects are a significant concern, heavy-atom labeled standards like H-Lys(¹³C₆, ¹⁵N₂)-OH remain the gold standard. Their perfect co-elution and absolute isotopic stability provide the most reliable quantification.

  • This compound presents a compelling option for researchers seeking a cost-effective standard with enhanced chemical stability. The Z-protecting group offers an advantage by ensuring the integrity of the standard during rigorous sample preparation procedures, particularly its stability in the presence of TFA.

Ultimately, the choice of standard should be guided by the specific requirements of the assay. For method development and validation, it is crucial to assess the performance of the chosen standard, paying close attention to chromatographic resolution from the native analyte and potential for isotopic exchange. When used with careful validation, this compound can be a robust and reliable tool for quantitative proteomics.

References

Performance Evaluation of H-Lys(Z)-OH-d3 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope-labeled compounds, the choice of mass spectrometry platform is critical for achieving accurate and robust quantitative data. This guide provides a comparative performance evaluation of H-Lys(Z)-OH-d3, a deuterium-labeled and protected form of lysine, across three common mass spectrometer architectures: Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.

This compound serves as a valuable internal standard in various quantitative proteomics and metabolomics applications, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and metabolic flux analysis. Its performance, however, can vary depending on the analytical goals and the mass spectrometer's capabilities.

Comparative Performance of this compound

The selection of a mass spectrometer for analyzing samples containing this compound depends on the specific experimental needs, such as the required sensitivity, mass accuracy, and the complexity of the sample matrix.

Performance MetricTriple Quadrupole (TQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationTargeted & Non-targeted Quantification, Qualitative AnalysisTargeted & Non-targeted Quantification, High-Resolution Qualitative Analysis
Sensitivity Highest (in SRM/MRM mode)HighVery High
Mass Accuracy LowHighVery High
Resolution LowHighVery High to Ultra-High
Linear Dynamic Range ExcellentGoodVery Good
Scan Speed Very Fast (in SRM/MRM)FastModerate to Fast
Flexibility Limited to targeted methodsHigh (allows retrospective data analysis)High (allows retrospective data analysis)
Cost LowerModerateHigher

In-Depth Analysis by Mass Spectrometer Type

Triple Quadrupole (TQ) Mass Spectrometer

Triple quadrupole instruments are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. For this compound, a TQ-MS would be the ideal choice for assays where the absolute quantification of a limited number of known lysine-containing peptides or metabolites is the primary goal.

Strengths:

  • Unmatched sensitivity for targeted analysis.

  • High specificity with minimal background interference.[1]

  • Robust and reliable for high-throughput quantitative workflows.

Limitations:

  • Poor mass accuracy and resolution, making it unsuitable for identifying unknown compounds.[1]

  • Requires prior knowledge of the analyte and its fragmentation pattern to set up the SRM/MRM method.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Q-TOF systems offer a hybrid approach, combining the targeted capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. This makes them versatile instruments for both quantitative and qualitative analyses. When analyzing samples labeled with this compound, a Q-TOF allows for accurate quantification while also enabling the identification of unknown metabolites or post-translationally modified peptides. While traditionally considered less sensitive than triple quadrupoles for quantification, modern Q-TOF instruments have narrowed this gap significantly.[2][3]

Strengths:

  • Excellent mass accuracy and resolution, facilitating confident compound identification.

  • Full scan capabilities allow for retrospective data analysis without the need for re-injection.[1]

  • Good sensitivity for quantitative studies.

Limitations:

  • Generally lower sensitivity in targeted mode compared to the latest triple quadrupoles.[2][3]

Orbitrap Mass Spectrometer

Orbitrap mass spectrometers are renowned for their exceptionally high resolution and mass accuracy. This capability allows for the precise separation of isobaric interferences, which can be crucial when dealing with complex biological matrices. For studies involving this compound, an Orbitrap system excels in both targeted and non-targeted "omics" approaches, providing high-confidence identification and accurate quantification. The high resolution can also aid in distinguishing fine isotopic signatures.

Strengths:

  • Industry-leading mass resolution and accuracy.

  • Excellent sensitivity in both full scan and targeted modes.

  • Versatile for a wide range of applications from proteomics to metabolomics.

Limitations:

  • Generally slower scan speeds compared to Q-TOF and TQ in SRM mode.

  • Higher initial cost and maintenance expenses.

Experimental Protocols

Below are detailed methodologies for key experiments involving the evaluation of this compound.

Protocol 1: General LC-MS/MS Method for this compound Quantification

This protocol outlines a general method for the analysis of this compound labeled peptides or metabolites.

  • Sample Preparation:

    • For SILAC experiments, cells are cultured in media containing either natural lysine or this compound for a sufficient number of cell divisions to ensure complete incorporation.[4]

    • Proteins are extracted, combined (if comparing different conditions), and digested with trypsin. Trypsin cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides (except the C-terminal one) will contain the labeled lysine.[4]

    • For metabolite analysis, perform a protein precipitation of the biological sample (e.g., plasma, cell lysate) followed by liquid-liquid or solid-phase extraction to isolate the metabolites of interest.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for peptide and small molecule separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 2% to 40% B over 30-60 minutes) is used to elute the analytes.

    • Flow Rate: Dependent on the column diameter, typically 200-400 µL/min for analytical scale columns.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides and many lysine metabolites.

    • Triple Quadrupole (TQ) Analysis:

      • Operate in Multiple Reaction Monitoring (MRM) mode.

      • Define precursor-product ion transitions for both the labeled (heavy) and unlabeled (light) analytes. The d3 label in this compound will result in a 3 Da mass shift in the precursor and any fragment ions containing the deuterium atoms.

    • Q-TOF and Orbitrap Analysis:

      • Operate in either targeted mode (e.g., Parallel Reaction Monitoring - PRM on an Orbitrap) or data-dependent acquisition (DDA) / data-independent acquisition (DIA) for untargeted analysis.

      • In full scan mode, the high mass accuracy allows for the generation of narrow-window extracted ion chromatograms (XICs) for quantification.

Protocol 2: Performance Evaluation Parameters

To quantitatively compare the performance of this compound on different mass spectrometers, the following parameters should be assessed:

  • Linearity and Dynamic Range: Prepare a series of calibration standards with varying concentrations of a known lysine-containing peptide or metabolite and a fixed concentration of the this compound internal standard. Plot the peak area ratio (light/heavy) against the concentration of the light analyte. The linear range is the concentration range over which the response is proportional to the concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is a key measure of sensitivity.

  • Precision and Accuracy: Analyze quality control (QC) samples at multiple concentration levels (low, medium, high) in replicate. Precision is expressed as the coefficient of variation (%CV), and accuracy is the percent deviation from the nominal concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of an analyte in a pure solvent to its response in a matrix-spiked sample.

Visualizations

Signaling Pathway: Lysine Methylation

Lysine methylation is a critical post-translational modification involved in the regulation of gene expression through histone modifications and in modulating the function of non-histone proteins. This compound can be used as a tracer to study the dynamics of these pathways.

G cluster_0 Nucleus KMT Lysine Methyltransferase (KMT) KDM Lysine Demethylase (KDM) Histone Histone Protein Lys_unmod Unmodified Lysine Histone->Lys_unmod Lys_me1 Monomethylated Lysine Lys_unmod->Lys_me1 KMT Lys_me1->Lys_unmod KDM Lys_me2 Dimethylated Lysine Lys_me1->Lys_me2 KMT Effector Effector Protein (Reader Domain) Lys_me1->Effector Lys_me2->Lys_me1 KDM Lys_me3 Trimethylated Lysine Lys_me2->Lys_me3 KMT Lys_me2->Effector Lys_me3->Lys_me2 KDM Lys_me3->Effector Gene_reg Gene Regulation Effector->Gene_reg

Caption: Dynamic regulation of lysine methylation on a histone tail.

Experimental Workflow: SILAC-based Quantitative Proteomics

The following diagram illustrates a typical workflow for a SILAC experiment where this compound could be used as the "heavy" labeled amino acid.

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis Light Culture in 'Light' Medium (Natural Lysine) Mix Combine Cell Populations Light->Mix Heavy Culture in 'Heavy' Medium (this compound) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Trypsin Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification of Heavy/Light Peptide Ratios LCMS->Quant

Caption: SILAC experimental workflow for quantitative proteomics.

References

Literature review of H-Lys(Z)-OH-d3 applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotope-labeled amino acids is a critical component of modern analytical and therapeutic development. Among these, H-Lys(Z)-OH-d3, a deuterated form of Nε-benzyloxycarbonyl-L-lysine, offers distinct advantages in various applications, primarily as an internal standard for mass spectrometry-based quantification and as a building block for the synthesis of deuterated peptides with enhanced metabolic stability. This guide provides a comprehensive literature review of its applications and limitations, objectively comparing its performance with non-deuterated alternatives and presenting supporting experimental data and protocols.

Performance Comparison: this compound vs. H-Lys(Z)-OH

The primary advantage of this compound lies in its isotopic mass difference compared to the natural abundance H-Lys(Z)-OH. This property is leveraged in quantitative proteomics and pharmacokinetic studies. While direct, publicly available, head-to-head quantitative data on peptide synthesis yield and purity is limited, the well-established principles of peptide chemistry and isotope effects allow for a robust comparative analysis.

FeatureThis compoundH-Lys(Z)-OH (Non-deuterated)Key Considerations & Supporting Data
Application as Internal Standard Excellent. The mass shift of +3 Da allows for clear differentiation from the endogenous analyte in mass spectrometry.Not suitable as an internal standard for itself.The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability during sample preparation and analysis.[1][2] The deuterated standard co-elutes with the analyte, ensuring accurate quantification.[1]
Peptide Synthesis Yield Expected to be comparable to the non-deuterated form. The kinetic isotope effect on the peptide coupling reaction is generally considered negligible.High yields are achievable under optimized solid-phase peptide synthesis (SPPS) conditions.While specific yield data for this compound is not readily available in the literature, the efficiency of peptide coupling is primarily dependent on the coupling reagents, reaction conditions, and the amino acid sequence itself, rather than isotopic substitution at non-reacting positions.[3][4][5][6]
Peptide Purity Expected to be comparable to the non-deuterated form. The impurity profile is largely determined by the success of the coupling and deprotection steps.Purity is dependent on the efficiency of the synthesis and purification methods. Common impurities can include deletion sequences, truncated peptides, and products of side reactions.[7][8]The chiral purity of the final peptide is a critical parameter. Hydrolysis of the peptide in deuterated acid can be used to correct for any racemization that occurs during sample preparation for analysis.[9]
Metabolic Stability of Resulting Peptide Enhanced. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage at the deuterated site (kinetic isotope effect).[10]Standard metabolic stability.Deuterated peptides exhibit higher enzymatic resistance, leading to a longer residence time in the body and potentially reducing the required dosing frequency.[10] This makes them attractive for therapeutic applications.
Cost Significantly higher due to the complex and costly process of deuterium labeling.More cost-effective as it is the standard, non-labeled form.The price for H-Lys(Z)-OH is approximately $99.10 for 10 grams and $238.00 for 50 grams.[11][12][13] Specific pricing for this compound is not readily available from the same suppliers, but deuterated compounds are generally more expensive.
Solubility Expected to be very similar to the non-deuterated form in common peptide synthesis solvents like DMF and NMP.[14][15][16]Soluble in common polar organic solvents used in peptide synthesis.Efficient solvation is crucial for successful peptide synthesis.[14] No evidence suggests that the presence of deuterium at the epsilon-carbon significantly alters the solubility profile of the amino acid.

Key Applications of this compound

The unique properties of this compound make it a valuable tool in two primary areas of research and development:

  • Internal Standard for Quantitative Mass Spectrometry: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound serves as a "heavy" amino acid that is metabolically incorporated into proteins.[17][18][19][20][21] When a cell lysate containing these heavy-labeled proteins is mixed with a "light" (unlabeled) sample, the relative abundance of proteins between the two samples can be accurately quantified by mass spectrometry.[17][21] The known concentration of the spiked-in deuterated standard allows for precise determination of the endogenous analyte concentration, correcting for variations in sample preparation and instrument response.[1][2][22]

  • Synthesis of Deuterated Peptides for Enhanced Pharmacokinetics: The kinetic isotope effect, a phenomenon where the C-D bond is cleaved more slowly than a C-H bond, is a powerful tool in drug development.[10] By strategically incorporating this compound into a peptide therapeutic, its metabolic stability can be increased. This can lead to a longer half-life in the body, reduced dosing frequency, and potentially improved therapeutic efficacy.[10]

Limitations and Considerations

While this compound offers significant advantages, researchers should be aware of the following limitations:

  • Cost: The synthesis of deuterated compounds is a specialized and expensive process. The higher cost of this compound compared to its non-deuterated counterpart can be a significant factor, especially for large-scale peptide synthesis.

  • Availability: While available from specialized chemical suppliers, the range of deuterated amino acids may be more limited compared to their non-deuterated analogs.

  • Potential for Isotopic Scrambling: Although generally stable, there is a small theoretical risk of deuterium-hydrogen exchange under certain harsh chemical conditions, which could compromise the integrity of the isotopic label. However, under standard peptide synthesis and analysis conditions, this is not a common issue.[23]

  • General Peptide Synthesis Challenges: The use of this compound does not mitigate the common challenges associated with peptide synthesis, such as incomplete coupling, racemization, and side reactions.[3][4][24][25][26][27] Careful optimization of the synthesis protocol is always necessary to ensure a high-quality final product.

Experimental Protocols

Detailed methodologies for the key applications of this compound are crucial for reproducible results.

Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS for Peptide Quantification

This protocol outlines the general steps for using a peptide synthesized with this compound as an internal standard for the quantification of an unlabeled target peptide.

  • Synthesis of Deuterated Peptide Standard:

    • Synthesize the target peptide sequence incorporating this compound at the desired lysine position using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

    • Purify the deuterated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

    • Quantify the purified deuterated peptide stock solution accurately using amino acid analysis.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, cell lysate) containing the unlabeled target peptide, add a known amount of the deuterated peptide internal standard.

    • Perform sample cleanup and protein precipitation (e.g., with acetonitrile).

    • Centrifuge to pellet precipitated proteins and transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a liquid chromatography method to achieve good separation of the target peptide from other sample components. The deuterated and non-deuterated peptides should co-elute.

    • Optimize the mass spectrometer settings for the detection of both the unlabeled and deuterated peptides using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).

    • Create a calibration curve by spiking known concentrations of the unlabeled peptide into a blank matrix, along with a constant concentration of the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the unlabeled peptide to the deuterated internal standard for each sample and calibrator.

    • Determine the concentration of the target peptide in the samples by interpolating their peak area ratios against the calibration curve.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide using this compound

This protocol describes a general cycle for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc chemistry.[28][29][30]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Repeat the treatment with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (or any other Fmoc-protected amino acid) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using RP-HPLC.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple next Fmoc-Amino Acid (e.g., this compound + HBTU/DIPEA) wash1->coupling wash2 Wash with DMF coupling->wash2 is_complete Synthesis Complete? wash2->is_complete is_complete->deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) is_complete->cleavage Yes end Purified Deuterated Peptide cleavage->end

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis.

G cluster_1 SILAC Workflow for Quantitative Proteomics light_culture Cell Culture 1 ('Light' medium with standard amino acids) cell_lysis Cell Lysis light_culture->cell_lysis heavy_culture Cell Culture 2 ('Heavy' medium with This compound) heavy_culture->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction combine Combine 'Light' and 'Heavy' Protein Samples (1:1 ratio) protein_extraction->combine digestion Enzymatic Digestion (e.g., Trypsin) combine->digestion lcms LC-MS/MS Analysis digestion->lcms quantification Data Analysis & Relative Protein Quantification lcms->quantification

Caption: Workflow for a SILAC experiment using a deuterated amino acid.

References

A Researcher's Guide to Stable Isotope Labeling: A Cost-Benefit Analysis of H-Lys(Z)-OH-d3 and its Alternatives in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of isotopic labeling reagent is a critical decision that impacts experimental cost, workflow, and data quality. This guide provides a comprehensive cost-benefit analysis of using the deuterium-labeled amino acid H-Lys(Z)-OH-d3 in quantitative studies, comparing its performance and cost-effectiveness against common alternatives such as ¹³C and ¹⁵N-labeled lysine.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate protein quantification. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of cultured cells. This allows for the direct comparison of protein abundance between different experimental conditions by mass spectrometry. While ¹³C and ¹⁵N-labeled amino acids are the most commonly used, deuterium-labeled counterparts, such as this compound, present a viable, and often more cost-effective, alternative.

Cost Comparison of Isotopic Lysine Analogs

The primary driver for considering deuterium-labeled amino acids is often economic. The synthesis of deuterated compounds can be less expensive than those incorporating ¹³C or ¹⁵N. The following table provides an approximate cost comparison of various isotopically labeled lysine analogs commonly used in SILAC experiments. Prices are based on currently available catalog information from various suppliers and are subject to change.

CompoundIsotopic PurityMass Shift (Da)Estimated Price (USD per 50 mg)
This compound (as L-Lysine-4,4,5,5-d4)>98 atom % D+4$300 - $400[1]
¹³C₆ L-Lysine>99 atom % ¹³C+6$450 - $550
¹⁵N₂ L-Lysine>98 atom % ¹⁵N+2$800 - $900
¹³C₆, ¹⁵N₂ L-Lysine>99 atom % ¹³C, >99 atom % ¹⁵N+8$450 - $550

Note: H-Lys(Z)-OH is a protected form of lysine. The deuterated (d3) version is not as commonly cataloged as its unprotected counterpart, L-Lysine-d4. The price for L-Lysine-4,4,5,5-d4 is used here as a close proxy for cost analysis.

Performance Comparison: Deuterium vs. ¹³C and ¹⁵N Labeling

The choice of isotopic label extends beyond cost and has direct implications on the performance and potential challenges in a quantitative proteomics experiment.

Performance ParameterThis compound (Deuterium Labeling)¹³C and ¹⁵N Labeled Lysine
Quantitative Accuracy Generally high, but can be compromised by the chromatographic isotope effect.[2]Considered the gold standard for accuracy due to minimal isotopic effects on chromatography.[2]
Chromatographic Isotope Effect A significant consideration. Deuterated peptides often elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography.[2][3] This can lead to incomplete co-elution and potential quantification errors if not properly addressed during data analysis.[3]Minimal to no observable chromatographic isotope effect. Labeled and unlabeled peptides co-elute almost perfectly.
Metabolic Stability Deuterium labels on non-exchangeable positions are generally stable during cell culture and sample processing.Carbon-13 and Nitrogen-15 are metabolically stable and do not exchange.
Mass Shift The mass shift per deuterium atom is approximately 1.0063 Da. A d3 label provides a +3 Da shift.¹³C provides a mass shift of approximately 1.0034 Da per atom, and ¹⁵N provides a shift of approximately 0.9970 Da per atom. This allows for larger and more distinct mass shifts (e.g., +6 Da for ¹³C₆-Lysine).
Multiplexing Capability Can be used in multiplexed SILAC experiments, often in combination with ¹³C and ¹⁵N labels to create more channels for comparison.[4]Different combinations of ¹³C and ¹⁵N labeling on lysine and arginine allow for multiplexing, typically up to three conditions in a standard SILAC experiment.

Experimental Protocols

The following section provides a general protocol for a SILAC experiment using deuterated lysine, with specific considerations for mitigating the potential chromatographic isotope effect.

Protocol: SILAC Labeling with Deuterated Lysine (e.g., L-Lysine-d4)

1. Media Preparation:

  • Prepare SILAC-grade cell culture medium that is deficient in L-lysine and L-arginine.

  • Reconstitute "light" (unlabeled) L-lysine and "heavy" deuterated L-lysine (e.g., L-Lysine-4,4,5,5-d4) in sterile PBS or water to create concentrated stock solutions.

  • Supplement two separate flasks of the lysine-deficient medium with either the "light" or "heavy" lysine stock solution to the desired final concentration. Also, add "light" L-arginine to both flasks if trypsin digestion is planned.

  • Add dialyzed fetal bovine serum (dFBS) to both "light" and "heavy" media to a final concentration of 10%. The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of the desired cell line, one in the "light" medium and the other in the "heavy" medium.

  • Maintain the cells in their respective SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.[4]

  • Verify the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis. Greater than 97% incorporation is recommended.

3. Experimental Treatment and Sample Collection:

  • Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control.

  • After the treatment period, harvest both cell populations.

4. Cell Lysis and Protein Quantification:

  • Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease (e.g., Trypsin or Lys-C).

6. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

7. Data Analysis with Consideration for Isotope Effects:

  • Utilize a proteomics data analysis software that can handle SILAC data (e.g., MaxQuant, Proteome Discoverer).

  • Crucially, during the analysis, it is important to account for the potential retention time shift between the deuterated and non-deuterated peptide pairs. Most modern software has algorithms to accommodate for this. It is advisable to manually inspect the extracted ion chromatograms of some peptide pairs to confirm that the software is correctly integrating both peaks, even if they are slightly separated in retention time.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the SILAC workflow and the potential impact of the chromatographic isotope effect.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis Light Culture Cells in 'Light' Medium (e.g., Unlabeled Lysine) Control Control Condition Light Culture->Control Heavy Culture Cells in 'Heavy' Medium (e.g., Deuterated Lysine) Treatment Experimental Treatment Heavy Culture->Treatment Lysis & Quant Cell Lysis & Protein Quantification Control->Lysis & Quant Treatment->Lysis & Quant Mixing Mix 1:1 Lysis & Quant->Mixing Digestion Protein Digestion Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Data Analysis & Quantification LCMS->Data Analysis Isotope_Effect cluster_c13 13C/15N Labeling (Ideal Co-elution) cluster_d3 Deuterium Labeling (Chromatographic Shift) a Intensity b Retention Time c d e d->e Light Peptide f e->f Heavy Peptide g h a2 Intensity b2 Retention Time c2 d2 e2 d2->e2 Heavy Peptide f2 e2->f2 Light Peptide g2 h2

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling H-Lys(Z)-OH-d3, a deuterated N-epsilon-Z-L-lysine, adherence to proper safety protocols is crucial. While the non-deuterated form, H-Lys(Z)-OH, is not classified as a hazardous substance, it is prudent to handle the deuterated compound with care, following standard laboratory procedures for chemical powders.[1] The primary exposure routes are inhalation of dust particles, skin contact, and eye contact.

Key Safety Recommendations:

  • Engineering Controls: Ensure work is conducted in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is recommended.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the compound.[1]

Personal Protective Equipment (PPE) Protocol

The recommended personal protective equipment is designed to minimize exposure during routine laboratory operations.

Eye and Face Protection
  • Safety Glasses: Wear safety glasses with side shields to protect against splashes and airborne particles.

  • Goggles: For procedures with a higher risk of splashing or dust generation, chemical safety goggles are recommended.

Skin Protection
  • Gloves: Nitrile gloves are a suitable choice for general handling.[2] Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.[2] Ensure the lab coat is fully buttoned.

Respiratory Protection
  • Respirator: For operations where significant dust may be generated and engineering controls are not sufficient to minimize exposure, a NIOSH-approved N95 respirator or higher is recommended.[3]

Quantitative Data Summary: Recommended PPE by Task

For clarity, the following table summarizes the minimum recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing and Transferring Powder Safety GogglesNitrile GlovesLab CoatN95 Respirator
Preparing Solutions Safety GlassesNitrile GlovesLab CoatNot generally required
Accidental Spill Cleanup Safety GogglesNitrile GlovesLab CoatN95 Respirator

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Procedure:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Safety Glasses: Position eyewear comfortably on the face.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Safety Glasses: Remove eyewear by handling the earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling and Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

  • Avoid creating dust when handling the powder.

Spill Response:

  • Evacuate the immediate area if a large amount of dust is generated.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled material into a designated waste container. Avoid dry sweeping, which can create airborne dust.

  • Clean the spill area with a wet cloth or paper towels.

  • Dispose of all cleanup materials as chemical waste.

Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in the regular trash or down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Handling this compound assess_dust Potential for Dust Generation? start->assess_dust low_risk_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat assess_dust->low_risk_ppe Low (e.g., preparing solutions) high_risk_ppe Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator assess_dust->high_risk_ppe High (e.g., weighing powder) proceed Proceed with Experiment low_risk_ppe->proceed high_risk_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.